molecular formula C7H4N2O4 B1301081 2,6-Dihydroxy-3-nitrobenzonitrile CAS No. 233585-04-1

2,6-Dihydroxy-3-nitrobenzonitrile

Cat. No.: B1301081
CAS No.: 233585-04-1
M. Wt: 180.12 g/mol
InChI Key: UJRWAOVXKTVXBQ-UHFFFAOYSA-N
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Description

2,6-Dihydroxy-3-nitrobenzonitrile is a useful research compound. Its molecular formula is C7H4N2O4 and its molecular weight is 180.12 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dihydroxy-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O4/c8-3-4-6(10)2-1-5(7(4)11)9(12)13/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRWAOVXKTVXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])O)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371174
Record name 2,6-dihydroxy-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233585-04-1
Record name 2,6-dihydroxy-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dihydroxy-3-nitrobenzonitrile: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dihydroxy-3-nitrobenzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a resorcinol (1,3-dihydroxybenzene) core appended with a nitrile and a nitro group, suggests a unique combination of chemical reactivity and potential biological activity. The electron-withdrawing nature of the nitrile and nitro groups, coupled with the electron-donating hydroxyl groups, creates a nuanced electronic environment that influences its chemical behavior and potential as a pharmacophore. This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2,6-Dihydroxy-3-nitrobenzonitrile, a plausible synthetic route, and an exploration of its potential applications in drug development.

Physicochemical Properties

While extensive experimental data for 2,6-Dihydroxy-3-nitrobenzonitrile is not widely available in peer-reviewed literature, its fundamental properties can be predicted based on its structure and data from closely related compounds.

Table 1: Physicochemical Properties of 2,6-Dihydroxy-3-nitrobenzonitrile

PropertyValueSource
CAS Number 233585-04-1
Molecular Formula C₇H₄N₂O₄(Calculated)
Molecular Weight 180.12 g/mol (Calculated)
Melting Point 239 °C[1]
Boiling Point 358.2±42.0 °C(Predicted)[1]
Density 1.69±0.1 g/cm³(Predicted)[1]
pKa 4.03±0.37(Predicted)[1]
Appearance Likely a yellow crystalline solid(Inferred from related nitroaromatic compounds)
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.(Inferred from structural analogues)

The predicted pKa suggests that 2,6-Dihydroxy-3-nitrobenzonitrile is a moderately acidic compound, a characteristic attributed to the electron-withdrawing effects of the nitro and nitrile groups which stabilize the phenoxide ions.[2][3]

Synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile: A Proposed Experimental Protocol

A direct, experimentally validated synthesis for 2,6-Dihydroxy-3-nitrobenzonitrile is not readily found in the literature. However, a plausible and logical synthetic route can be designed based on established organic chemistry principles. The proposed synthesis involves two key steps: the synthesis of the precursor 2,6-dihydroxybenzonitrile from resorcinol, followed by its regioselective nitration.

Step 1: Synthesis of 2,6-Dihydroxybenzonitrile

The synthesis of the precursor, 2,6-dihydroxybenzonitrile, can be achieved from resorcinol. While a direct cyanation of resorcinol is challenging, a common route involves the synthesis of 2,6-dihydroxybenzoic acid followed by conversion to the nitrile.

Diagram 1: Proposed Synthesis of 2,6-Dihydroxybenzonitrile

G Resorcinol Resorcinol Carboxylation Carboxylation (e.g., Kolbe-Schmitt reaction) Resorcinol->Carboxylation DHBA 2,6-Dihydroxybenzoic Acid Carboxylation->DHBA Amidation Amidation (e.g., SOCl₂, then NH₃) DHBA->Amidation Amide 2,6-Dihydroxybenzamide Amidation->Amide Dehydration Dehydration (e.g., P₂O₅ or POCl₃) Amide->Dehydration DHBN 2,6-Dihydroxybenzonitrile Dehydration->DHBN

Caption: A plausible synthetic workflow for 2,6-dihydroxybenzonitrile from resorcinol.

Experimental Protocol for 2,6-Dihydroxybenzoic Acid (via Enzymatic Carboxylation):

An environmentally friendly method for the synthesis of 2,6-dihydroxybenzoic acid from resorcinol has been reported using a decarboxylase-catalyzed carboxylation with CO₂.[4][5][6]

  • Reaction Setup: A solution of resorcinol (e.g., 80 mM) is prepared in an aqueous triethanolamine (TEA) buffer (e.g., 1 M).[5]

  • CO₂ Saturation: The solution is saturated with gaseous CO₂.[5]

  • Enzymatic Reaction: The enzyme 2,6-dihydroxybenzoic acid decarboxylase (2,6-DHBD) is added to the reaction mixture.[5]

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30 °C) with continuous stirring.[4]

  • Product Isolation: The 2,6-dihydroxybenzoic acid can be isolated and purified using standard techniques such as acidification and extraction.

The conversion of the carboxylic acid to the nitrile can then proceed through the formation of the corresponding amide, followed by dehydration.

Step 2: Nitration of 2,6-Dihydroxybenzonitrile

The introduction of a nitro group onto the 2,6-dihydroxybenzonitrile ring is the final and most critical step. The hydroxyl groups are strongly activating and ortho-, para-directing. Due to the substitution pattern, the position between the two hydroxyl groups (C4) and the position ortho to one hydroxyl and para to the other (C3 and C5) are activated. However, nitration of resorcinol derivatives is known to be a vigorous reaction that can lead to multiple products or degradation if not carefully controlled.[7]

Diagram 2: Proposed Nitration of 2,6-Dihydroxybenzonitrile

G DHBN 2,6-Dihydroxybenzonitrile Nitration Nitrating Agent (e.g., dilute HNO₃ in H₂SO₄ or Ac₂O) DHBN->Nitration Product 2,6-Dihydroxy-3-nitrobenzonitrile Nitration->Product

Caption: The final nitration step to yield the target compound.

Proposed Experimental Protocol for Nitration:

This protocol is based on general procedures for the nitration of activated phenolic compounds and would require optimization.

  • Dissolution: Dissolve 2,6-dihydroxybenzonitrile in a suitable solvent, such as glacial acetic acid or concentrated sulfuric acid, at a low temperature (e.g., 0-5 °C) in an ice bath.

  • Preparation of Nitrating Mixture: Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, dropwise to the solution of the starting material while maintaining the low temperature and vigorous stirring. The use of milder nitrating agents, such as nitric acid in acetic anhydride, could also be explored to control the reaction's selectivity and prevent over-nitration or oxidation.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Purification: The crude product can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for 2,6-Dihydroxy-3-nitrobenzonitrile

TechniqueExpected Features
¹H NMR - Aromatic protons appearing as doublets in the downfield region. The exact chemical shifts would be influenced by the electronic effects of all substituents. - Broad signals for the hydroxyl protons, which may be exchangeable with D₂O.
¹³C NMR - A signal for the nitrile carbon (C≡N) around 115-120 ppm. - Signals for the aromatic carbons, with those attached to the hydroxyl groups appearing at lower field and those attached to the nitro and nitrile groups at higher field.
IR Spectroscopy - A sharp absorption band for the nitrile (C≡N) stretch around 2220-2260 cm⁻¹. - Broad absorption bands for the hydroxyl (O-H) stretches in the region of 3200-3600 cm⁻¹. - Strong asymmetric and symmetric stretching bands for the nitro (NO₂) group around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. - Aromatic C-H and C=C stretching vibrations in their characteristic regions.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 180.12 g/mol . - Fragmentation patterns corresponding to the loss of small molecules such as NO₂, HCN, and CO.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of 2,6-Dihydroxy-3-nitrobenzonitrile is governed by the interplay of its functional groups.

Diagram 3: Key Reactivity Features

G Molecule 2,6-Dihydroxy-3-nitrobenzonitrile Reactivity Potential Reaction Sites Molecule->Reactivity OH_groups Hydroxyl Groups (Acylation, Etherification) Reactivity->OH_groups Nitro_group Nitro Group (Reduction to Amine) Reactivity->Nitro_group Nitrile_group Nitrile Group (Hydrolysis to Carboxylic Acid or Amide, Reduction to Amine) Reactivity->Nitrile_group Aromatic_ring Aromatic Ring (Further Electrophilic Substitution) Reactivity->Aromatic_ring

Sources

An In-depth Technical Guide to 2,6-Dihydroxy-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2,6-Dihydroxy-3-nitrobenzonitrile, bearing the CAS number 233585-04-1, is a fascinating aromatic compound characterized by a unique substitution pattern that imparts a distinct electronic and reactive profile. The presence of two hydroxyl groups, a nitrile moiety, and a nitro group on a benzene ring suggests its potential as a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitrile and nitro groups, combined with the electron-donating and hydrogen-bonding capabilities of the hydroxyl groups, creates a molecule with intriguing possibilities for nucleophilic substitution, electrophilic aromatic substitution, and metal complexation. This guide aims to provide a comprehensive technical overview of 2,6-dihydroxy-3-nitrobenzonitrile, including its physicochemical properties, plausible synthetic routes, expected reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development. While this compound is not extensively documented in publicly available literature, this guide will leverage established principles of organic chemistry and data from analogous structures to provide scientifically grounded insights.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of 2,6-Dihydroxy-3-nitrobenzonitrile are summarized in the table below.

PropertyValueSource
CAS Number 233585-04-1[1][2]
Molecular Formula C₇H₄N₂O₄Inferred from structure
Molecular Weight 180.12 g/mol Calculated
Melting Point 239 °C[1]
Boiling Point (Predicted) 358.2 ± 42.0 °C[1]
Density (Predicted) 1.69 ± 0.1 g/cm³[1]
pKa (Predicted) 4.03 ± 0.37[1]
Appearance Likely a crystalline solidInferred from high melting point
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols; limited solubility in water.Inferred from structure
Stability Stable under standard laboratory conditions, but may be sensitive to strong oxidizing or reducing agents and high pH.Inferred from functional groups

Synthesis and Chemical Reactivity

While specific literature detailing the synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile is scarce, a plausible synthetic strategy can be devised based on established organic chemistry principles. A logical approach would involve the nitration of 2,6-dihydroxybenzonitrile.

Proposed Synthesis Workflow

The synthesis would likely proceed as a two-step process starting from resorcinol.

Synthesis_Workflow Resorcinol Resorcinol Step1 Cyanation Resorcinol->Step1 e.g., with CuCN Intermediate 2,6-Dihydroxybenzonitrile Step1->Intermediate Step2 Nitration Intermediate->Step2 HNO₃/H₂SO₄ Product 2,6-Dihydroxy-3-nitrobenzonitrile Step2->Product

Caption: Proposed two-step synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile from resorcinol.

Experimental Protocol: Nitration of 2,6-Dihydroxybenzonitrile

Disclaimer: This is a theoretical protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

  • Dissolution: Dissolve 2,6-dihydroxybenzonitrile in a suitable solvent that is inert to nitrating conditions, such as glacial acetic acid or a chlorinated solvent.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Preparation of Nitrating Agent: Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise to the cooled solution with vigorous stirring. The regioselectivity of the nitration will be directed by the two hydroxyl groups to the ortho and para positions. The 3-position is activated by both hydroxyl groups.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction mixture by pouring it over crushed ice.

  • Isolation: The product may precipitate out of the solution. If so, it can be isolated by filtration. If not, the product can be extracted with a suitable organic solvent.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Chemical Reactivity

The reactivity of 2,6-Dihydroxy-3-nitrobenzonitrile is governed by the interplay of its functional groups.

Reactivity_Diagram cluster_reactions Potential Reactions Molecule 2,6-Dihydroxy-3-nitrobenzonitrile OH OH CN NO₂ Nucleophilic_Aromatic_Substitution Nucleophilic Aromatic Substitution (at positions activated by NO₂) Molecule->Nucleophilic_Aromatic_Substitution Activated ring Hydroxyl_Group_Reactions Hydroxyl Group Reactions (Etherification, Esterification) Molecule:OH1->Hydroxyl_Group_Reactions Reacts with electrophiles Molecule:OH2->Hydroxyl_Group_Reactions Nitrile_Hydrolysis Nitrile Hydrolysis (to Amide or Carboxylic Acid) Molecule:CN->Nitrile_Hydrolysis Hydrolyzes Nitro_Group_Reduction Nitro Group Reduction (to Amine) Molecule:NO2->Nitro_Group_Reduction Reduces

Caption: Reactivity map of 2,6-Dihydroxy-3-nitrobenzonitrile highlighting its key functional groups.

  • Hydroxyl Groups: The two hydroxyl groups are acidic and can be deprotonated with a base. They can also undergo O-alkylation or O-acylation to form ethers and esters, respectively. These groups are also strong activating groups for electrophilic aromatic substitution, although the presence of the deactivating nitro and nitrile groups will modulate this reactivity.

  • Nitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to an amine.

  • Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. However, it can be readily reduced to an amino group, which is a key transformation in the synthesis of many pharmaceuticals. This amino derivative would be a highly valuable intermediate.

  • Aromatic Ring: The aromatic ring is electron-deficient due to the presence of the nitrile and nitro groups. This makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

Potential Applications in Drug Development and Scientific Research

While direct applications of 2,6-Dihydroxy-3-nitrobenzonitrile are not widely reported, its structure suggests several promising avenues for exploration in drug discovery and other scientific fields.

As a Scaffold in Medicinal Chemistry

The unique arrangement of functional groups makes this molecule an attractive starting point for the synthesis of novel bioactive compounds. The nitro group can be reduced to an amine, which can then be further functionalized. The hydroxyl groups provide sites for modification to improve solubility and pharmacokinetic properties. The nitrile group can act as a bioisostere for other functional groups or be a key binding element with biological targets.

Nitro-containing compounds have a broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal effects.[3] The nitro group can be crucial for the therapeutic action of many drugs.[4][5] For instance, nitroimidazoles are effective against anaerobic bacteria and protozoa.[3] The presence of the nitro group in 2,6-dihydroxy-3-nitrobenzonitrile suggests potential for antimicrobial activity.

As an Intermediate in Organic Synthesis

Beyond drug discovery, this compound can serve as a valuable intermediate for the synthesis of more complex molecules. For example, the corresponding 3-amino-2,6-dihydroxybenzonitrile, obtained by reduction of the nitro group, could be a precursor to various heterocyclic compounds, dyes, and polymers. Dihydroxybenzonitrile derivatives, in general, are used as building blocks in organic synthesis.

Safety and Handling

Given the lack of a specific Safety Data Sheet (SDS) for 2,6-Dihydroxy-3-nitrobenzonitrile, a cautious approach based on the known hazards of analogous compounds is imperative.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6]

  • Handling: Avoid contact with skin and eyes.[6] Do not ingest. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.

Toxicological Profile (Inferred):

  • Acute Toxicity: Similar nitro- and cyano-substituted aromatic compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled.[7][8]

  • Irritation: May cause skin and eye irritation.[7][8]

  • Target Organs: Potential for respiratory tract irritation.[7]

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]

Analytical Characterization

The definitive identification and purity assessment of 2,6-Dihydroxy-3-nitrobenzonitrile would rely on a combination of modern analytical techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns providing definitive information about the substitution pattern. The hydroxyl protons may appear as broad singlets, and their chemical shift could be concentration-dependent.

    • ¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons attached to the electron-withdrawing nitro and nitrile groups, as well as those attached to the electron-donating hydroxyl groups, would be characteristic.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl groups (typically a broad band around 3200-3600 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and the asymmetric and symmetric stretching of the N-O bonds of the nitro group (around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively).

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for monitoring the progress of its synthesis. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic acid or TFA to improve peak shape) and an organic solvent like acetonitrile or methanol would likely provide good separation. Detection could be achieved using a UV detector, as the aromatic ring with its chromophoric substituents would absorb UV light.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reactions and for preliminary purity checks.

Conclusion

2,6-Dihydroxy-3-nitrobenzonitrile is a molecule with significant untapped potential. Its unique combination of functional groups makes it an intriguing candidate for further investigation, particularly in the realm of medicinal chemistry as a scaffold for the development of novel therapeutic agents. While the available data on this specific compound is limited, this guide provides a solid foundation for researchers by outlining its key physicochemical properties, proposing a viable synthetic route, predicting its chemical reactivity, and suggesting potential applications. As with any lesser-studied chemical, all experimental work should be conducted with a strong emphasis on safety and guided by the principles of sound scientific practice. Further research into the synthesis, reactivity, and biological activity of 2,6-dihydroxy-3-nitrobenzonitrile is warranted and could lead to exciting discoveries in various scientific disciplines.

References

  • MDPI. (n.d.). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. Retrieved from [Link]

  • Google Patents. (n.d.). CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile.
  • Google Patents. (n.d.). JPS6089451A - Production of 6-nitro-3-hydroxybenzoic acid.
  • Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
  • PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile.
  • National Center for Biotechnology Information. (n.d.). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

  • Google Patents. (n.d.). EP0425743A1 - Process for the production of ortho-nitrobenzonitriles.
  • Journal of Organic Chemistry. (1974). Synthesis of ortho-substituted benzonitriles by nitro displacement. Retrieved from [Link]

  • DSpace. (n.d.). The inhibitory action of 2,6-dichloro-3-hydroxybenzonitrile and 2,6-dichloro. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 233585-04-1 | 2,6-Dihydroxy-3-nitrobenzonitrile. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

  • PubMed. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Recent advancements in HPLC-NMR and applications for natural product profiling and identification. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile. Retrieved from [Link]

  • Drug Hunter. (2024). Top 12 Most Popular Drug Hunter Case Studies of 2023. Retrieved from [Link]

  • ResearchGate. (2025). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. Retrieved from [Link]

  • Nature and Science. (2019). Reliable HPLC determination of nitrate and nitrite in Egyptian dairy products. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Biological activity and molecular docking of 2'-bromo-4-methoxy-3-nitro benzil, 2,2'. Retrieved from [Link]'

  • National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2013). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN IDEBENONE DRUG SUBSTANCE. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2021). Nitroacetonitrile and Its Synthetic Equivalents. Retrieved from [Link]

Sources

2,6-Dihydroxy-3-nitrobenzonitrile molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of 2,6-Dihydroxy-3-nitrobenzonitrile

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science, the utility of a molecule is intrinsically linked to its structure. The arrangement of atoms and functional groups dictates not only its physical properties but also its reactivity and potential for interaction with biological systems. 2,6-Dihydroxy-3-nitrobenzonitrile is a prime example of a highly functionalized aromatic scaffold, offering a rich tapestry of chemical properties that make it a valuable intermediate for drug discovery and fine chemical synthesis. This guide provides a comprehensive exploration of its molecular architecture, from its fundamental properties to the nuanced interplay of its functional groups, offering researchers and development professionals a detailed understanding of its chemical potential.

Core Molecular Profile and Physicochemical Properties

2,6-Dihydroxy-3-nitrobenzonitrile is a substituted aromatic compound featuring a benzene ring functionalized with two hydroxyl (-OH) groups, a nitro (-NO₂) group, and a nitrile (-CN) group. The specific arrangement of these substituents—hydroxyl groups at positions 2 and 6, a nitro group at position 3, and a nitrile group at position 1—creates a unique electronic and steric environment that governs its behavior.

The foundational physicochemical properties of this molecule are summarized below. It is important to note that while some properties like the melting point are experimentally determined, others are predicted based on computational models, providing a reliable estimate for experimental design.

PropertyValueSource
CAS Number 233585-04-1[1]
Molecular Formula C₇H₄N₂O₄Inferred
Molecular Weight 180.12 g/mol Inferred
Melting Point 239 °C[1]
Boiling Point (Predicted) 358.2 ± 42.0 °C[1]
Density (Predicted) 1.69 ± 0.1 g/cm³[1]
pKa (Predicted) 4.03 ± 0.37[1]

Structural Elucidation via Spectroscopic Methodologies

The definitive structure of a molecule like 2,6-Dihydroxy-3-nitrobenzonitrile is established through a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they allow for a complete and unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the benzene ring.

  • H-4: This proton is expected to appear as a doublet, coupled to H-5. Its chemical shift will be influenced by the ortho nitro group (electron-withdrawing, deshielding) and the para hydroxyl group (electron-donating, shielding).

  • H-5: This proton will also appear as a doublet, coupled to H-4. It is positioned meta to the nitro and one hydroxyl group, and ortho to the other hydroxyl group.

Intramolecular hydrogen bonding between the hydroxyl groups and the adjacent nitro group can significantly influence the chemical shifts of the hydroxyl protons, which would likely appear as broad singlets at a downfield chemical shift.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insight into the carbon environment. Seven distinct signals are expected:

  • C-1 (C-CN): This carbon, bearing the nitrile group, will be significantly influenced by the two adjacent hydroxyl groups.

  • C-2 & C-6 (C-OH): These carbons, bonded to the electron-donating hydroxyl groups, will be shielded and appear at a characteristic upfield shift for substituted aromatic carbons.

  • C-3 (C-NO₂): The carbon attached to the electron-withdrawing nitro group will be deshielded.

  • C-4 & C-5: These carbons will have chemical shifts determined by the cumulative effects of all substituents.

  • C≡N (Nitrile Carbon): The carbon of the nitrile group will appear in the characteristic region around 115-120 ppm.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be indispensable for the definitive assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in the molecule. The IR spectrum of 2,6-Dihydroxy-3-nitrobenzonitrile would be characterized by the following key absorption bands:

  • O-H Stretching: A broad band is expected in the region of 3200-3500 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups.

  • C-H Stretching (Aromatic): Signals would appear just above 3000 cm⁻¹.

  • C≡N Stretching: A sharp, medium-intensity peak is anticipated around 2220-2240 cm⁻¹, confirming the presence of the nitrile group.

  • N-O Stretching (Asymmetric & Symmetric): Two strong absorptions, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric), are signatures of the nitro group.

  • C=C Stretching (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 180. Key fragmentation pathways could include the loss of the nitro group (-NO₂, 46 Da), the hydroxyl group (-OH, 17 Da), or the hydrocyanic acid molecule (-HCN, 27 Da).

Synthesis and Chemical Reactivity

The strategic placement of multiple functional groups makes 2,6-Dihydroxy-3-nitrobenzonitrile a versatile platform for further chemical modification.

Synthetic Pathway

A plausible and efficient synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile starts from the readily available 2,6-dihydroxybenzonitrile. The key step is the regioselective nitration of the aromatic ring. The two hydroxyl groups are strongly activating and ortho-, para- directing. Since the para position is blocked, and the other two ortho positions are occupied, nitration is directed to the remaining activated positions (3 and 5). The steric hindrance and electronic environment favor nitration at the 3-position.

Caption: Synthetic workflow for 2,6-Dihydroxy-3-nitrobenzonitrile.

Reactivity Profile

The reactivity is a composite of its constituent functional groups, each offering a handle for specific chemical transformations.

  • Hydroxyl Groups: These phenolic hydroxyl groups are acidic and can be deprotonated to form phenoxides. These phenoxides are excellent nucleophiles for O-alkylation or O-acylation reactions, allowing for the introduction of diverse side chains. Their proximity may also allow for the formation of cyclic ethers or acetals under appropriate conditions.

  • Nitro Group: The nitro group is a strong electron-withdrawing group and deactivates the ring towards electrophilic substitution. Its most significant synthetic utility lies in its reduction to an amino group (-NH₂). This transformation is a cornerstone of medicinal chemistry, as the resulting aniline derivative can undergo a vast array of reactions, including diazotization, acylation, and reductive amination, to build molecular complexity. The nitro group is a key functional group in many approved medicines.[3]

  • Nitrile Group: The nitrile group is a versatile functional group in drug design.[4] It is relatively stable but can be:

    • Hydrolyzed: Under acidic or basic conditions, it can be converted to a carboxylic acid or a primary amide, introducing new functionalities.

    • Reduced: Catalytic hydrogenation or treatment with reducing agents like LiAlH₄ can convert the nitrile to a primary amine.

    • Bioisostere/Pharmacophore: In a drug development context, the nitrile group is an excellent hydrogen bond acceptor and can serve as a bioisostere for other groups like halogens or carbonyls, enhancing binding affinity to target proteins.[5]

Reactivity_Hub Core 2,6-Dihydroxy-3-nitrobenzonitrile -OH Groups -NO₂ Group -CN Group Alkylation O-Alkylation/ O-Acylation Core:f1->Alkylation Nucleophilic Reaction Reduction_N Reduction to Amine (-NH₂) Core:f2->Reduction_N Reduction Hydrolysis Hydrolysis to Carboxylic Acid/Amide Core:f3->Hydrolysis Hydrolysis Reduction_C Reduction to Amine (-CH₂NH₂) Core:f3->Reduction_C Reduction

Caption: Key reaction pathways for the functional groups.

Significance in Research and Drug Development

Substituted benzonitriles are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[6][7] The unique combination of hydroxyl, nitro, and nitrile functionalities in 2,6-Dihydroxy-3-nitrobenzonitrile makes it a particularly attractive scaffold for building libraries of novel compounds for biological screening.

  • Scaffold for Medicinal Chemistry: The molecule provides a rigid aromatic core that can be elaborated in multiple directions. For instance, the nitro group can be reduced to an amine, which can then be used to attach various pharmacophoric fragments. The hydroxyl groups can be functionalized to modulate solubility and pharmacokinetic properties.

  • Role of the Nitrile Group in Drug Design: The introduction of a nitrile group is a well-established strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates.[4] It can improve oral bioavailability and participate in crucial hydrogen bonding interactions within the active site of a target protein.[5]

  • Intermediate for Complex Syntheses: This compound serves as a starting material for synthesizing more complex heterocyclic systems. For example, the functional groups could be manipulated to facilitate intramolecular cyclization reactions, leading to benzoxazoles or other fused-ring systems of pharmacological interest.

Safety and Handling Protocols

While a specific, comprehensive safety data sheet (SDS) for 2,6-Dihydroxy-3-nitrobenzonitrile is not widely available, a risk assessment can be conducted based on the known hazards of structurally related compounds, such as 3-nitrobenzonitrile.[8][9][10] Nitroaromatic compounds and nitriles should be handled with care.

  • General Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Toxicity: Nitriles and nitro compounds can be toxic if swallowed, inhaled, or absorbed through the skin. Acute exposure may cause irritation to the skin, eyes, and respiratory system.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[11]

Self-Validating Protocol for Safe Handling:

  • Pre-Use Assessment: Before handling, review all available safety information for nitrobenzonitriles. Ensure a chemical fume hood is operational and appropriate PPE is available.

  • Weighing and Transfer: Conduct all transfers of the solid material within a fume hood to minimize dust inhalation.

  • Reaction Setup: Ensure all reactions are performed in a fume hood. Monitor reactions for any signs of uncontrolled exotherms.

  • Post-Use Decontamination: Thoroughly clean all glassware and work surfaces after use. Dispose of waste in appropriately labeled containers according to institutional guidelines.

  • Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.

Conclusion

2,6-Dihydroxy-3-nitrobenzonitrile is more than just a chemical formula; it is a highly engineered molecular scaffold. Its structure, characterized by a dense arrangement of synthetically versatile functional groups, offers a wealth of opportunities for chemical innovation. The interplay between the electron-donating hydroxyl groups and the electron-withdrawing nitro and nitrile groups creates a nuanced reactivity profile that can be precisely controlled by the synthetic chemist. For researchers in drug discovery and materials science, a deep understanding of this molecule's structure and properties is the key to unlocking its full potential as a building block for the next generation of functional molecules.

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An In-depth Technical Guide to the Solubility Profile of 2,6-Dihydroxy-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Drug Discovery

To the researchers, scientists, and drug development professionals at the forefront of innovation, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most fundamental of these is the molecule's solubility. An otherwise potent compound can falter due to poor aqueous solubility, which directly impacts its bioavailability and therapeutic efficacy. This guide is dedicated to providing a comprehensive understanding of the solubility profile of 2,6-Dihydroxy-3-nitrobenzonitrile , a compound of interest in medicinal chemistry. In the absence of extensive experimental data in the public domain, this document synthesizes predicted physicochemical properties, a comparative analysis with structurally related isomers, and established experimental protocols to offer a robust framework for its characterization.

Physicochemical Properties of 2,6-Dihydroxy-3-nitrobenzonitrile: A Predicted Overview

2,6-Dihydroxy-3-nitrobenzonitrile is an aromatic compound featuring a benzene ring substituted with two hydroxyl (-OH) groups, a nitro (-NO2) group, and a nitrile (-CN) group. These functional groups dictate its physicochemical properties and, consequently, its solubility in various solvent systems.

PropertyPredicted ValueSource
Molecular Formula C₇H₄N₂O₄-
Molecular Weight 180.12 g/mol -
Melting Point 239 °C[1]
Boiling Point 358.2 ± 42.0 °C[1]
Density 1.69 ± 0.1 g/cm³[1]
pKa 4.03 ± 0.37[1]
CAS Number 233585-04-1[1]

The presence of two acidic hydroxyl groups is expected to confer a degree of aqueous solubility, particularly at pH values above the predicted pKa of 4.03.[1] At a pH greater than this value, the hydroxyl groups will deprotonate to form the more soluble phenolate anions. The nitro and nitrile groups, being polar, will also contribute to interactions with polar solvents. However, the aromatic ring itself is hydrophobic and will favor solubility in organic solvents.

The Solubility Profile in Context: A Comparative Analysis with Structural Isomers

To build a more complete picture of 2,6-Dihydroxy-3-nitrobenzonitrile's solubility, a comparative analysis with its structural isomers and related compounds is invaluable. By examining the known properties of similar molecules, we can infer the likely behavior of our target compound.

The Influence of Hydroxyl and Nitro Group Positioning

The relative positions of the hydroxyl and nitro groups on the benzonitrile ring significantly impact the molecule's polarity, hydrogen bonding capability, and ultimately, its solubility.

CompoundStructureKey Physicochemical Properties
2,6-Dihydroxy-3-nitrobenzonitrile Predicted pKa: 4.03[1]
2-Hydroxy-5-nitrobenzonitrile Molecular Weight: 164.12 g/mol .[2]
4-Hydroxy-3-nitrobenzonitrile Molecular Weight: 164.12 g/mol , Melting Point: 146-148 °C.
3-Hydroxy-4-nitrobenzonitrile Molecular Weight: 164.12 g/mol .
3,4-Dihydroxy-5-nitrobenzonitrile Molecular Weight: 180.12 g/mol .

The presence of two hydroxyl groups in the target molecule, compared to the single hydroxyl group in the isomers listed above, is expected to increase its capacity for hydrogen bonding and thus enhance its solubility in polar protic solvents like water and alcohols.

The Role of Halogenation

Replacing the hydroxyl groups with halogens provides insight into the contribution of hydrogen bonding to solubility.

CompoundStructureKey Physicochemical Properties
2,6-Difluoro-3-nitrobenzonitrile Molecular Weight: 184.10 g/mol .[3]
2,6-Dichloro-3-nitrobenzonitrile Molecular Weight: 217.01 g/mol .

The fluoro and chloro-analogs lack the hydrogen-donating hydroxyl groups, which will likely result in lower aqueous solubility compared to 2,6-Dihydroxy-3-nitrobenzonitrile. Their increased lipophilicity will favor solubility in non-polar organic solvents.

Experimental Determination of Solubility and pKa: Protocols and Workflows

While predicted data provides a valuable starting point, experimental determination of solubility and pKa is essential for accurate drug development decisions. The following are standard, validated protocols for these measurements.

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[4] It involves equilibrating an excess of the solid compound in a solvent for a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Experimental Workflow:

Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of crystalline 2,6-Dihydroxy-3-nitrobenzonitrile to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to sediment.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the aliquot through a 0.22 µm filter to remove any remaining solid particles.

  • Analysis: Quantify the concentration of 2,6-Dihydroxy-3-nitrobenzonitrile in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve should be prepared to ensure accurate quantification.

pKa Determination via Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a compound by monitoring the pH of a solution as a titrant is added.[5]

Experimental Workflow:

Workflow for Potentiometric pKa Determination.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh and dissolve a sample of 2,6-Dihydroxy-3-nitrobenzonitrile in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure complete dissolution.

  • Titration Setup: Place the solution in a temperature-controlled vessel and immerse a calibrated pH electrode and the tip of a burette containing a standardized strong base (e.g., 0.1 M NaOH).

  • Titration: Add the titrant in small, precise increments, recording the pH after each addition.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve.

  • pKa Calculation: The pKa is determined from the pH value at the point where half of the acid has been neutralized (the half-equivalence point). For a diprotic acid like 2,6-Dihydroxy-3-nitrobenzonitrile, two equivalence points and two pKa values may be observed.

Factors Influencing the Solubility of 2,6-Dihydroxy-3-nitrobenzonitrile

The solubility of 2,6-Dihydroxy-3-nitrobenzonitrile is not a fixed value but is influenced by several environmental factors.

The Impact of pH

As a weakly acidic compound with a predicted pKa of 4.03, the aqueous solubility of 2,6-Dihydroxy-3-nitrobenzonitrile is expected to be highly pH-dependent.

  • At pH < pKa: The compound will exist predominantly in its neutral, less soluble form.

  • At pH > pKa: The hydroxyl groups will deprotonate, forming the more soluble phenolate anions, thus increasing the overall solubility.

This relationship can be described by the Henderson-Hasselbalch equation and is a critical consideration for oral drug formulation, as the pH varies significantly throughout the gastrointestinal tract.

The Effect of Temperature

The dissolution of most solid compounds, including those with structures similar to 2,6-Dihydroxy-3-nitrobenzonitrile, is an endothermic process. Therefore, its solubility is expected to increase with increasing temperature.[6][7] This is an important factor to consider during manufacturing processes, such as crystallization and formulation, as well as for determining appropriate storage conditions.

Conclusion: A Pathway to Comprehensive Characterization

This technical guide has provided a foundational understanding of the solubility profile of 2,6-Dihydroxy-3-nitrobenzonitrile based on predicted data and a comparative analysis with its structural isomers. While these insights are valuable for early-stage drug discovery, it is imperative that they are substantiated with robust experimental data. The detailed protocols for the shake-flask method and potentiometric titration provided herein offer a clear path for researchers to obtain the precise solubility and pKa values necessary for informed decision-making in the drug development pipeline. A thorough characterization of these fundamental physicochemical properties will undoubtedly pave the way for the successful advancement of this and other promising new chemical entities.

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The Synthetic Versatility and Predicted Biological Landscape of Dihydroxynitrobenzonitriles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxynitrobenzonitriles represent a class of aromatic compounds with significant, yet largely unexplored, therapeutic potential. The convergence of a benzonitrile core, recognized as a critical structural motif in numerous pharmaceuticals, with the potent bio-actuating properties of nitro and dihydroxy functional groups, suggests a rich landscape for discovering novel therapeutic agents. This technical guide provides a comprehensive overview of the synthetic strategies applicable to dihydroxynitrobenzonitriles and delineates a roadmap for the systematic evaluation of their biological activities. By synthesizing established methodologies for substituted benzonitriles with the known biological effects of nitroaromatics and polyphenols, this document serves as a foundational resource to catalyze research and development in this promising area of medicinal chemistry.

Introduction: The Therapeutic Rationale for Dihydroxynitrobenzonitriles

The benzonitrile moiety is a cornerstone in modern drug design, present in a wide array of approved pharmaceuticals and clinical candidates.[1] Its metabolic stability and ability to engage in various non-covalent interactions contribute to its prevalence as a key structural unit. The introduction of hydroxyl and nitro groups onto this scaffold is predicted to unlock a diverse range of biological activities.

The presence of two hydroxyl groups, characteristic of many natural polyphenols and flavonoids, is strongly associated with potent antioxidant and anti-inflammatory properties. These groups can act as hydrogen donors to scavenge free radicals, thereby mitigating oxidative stress, a key pathological factor in numerous diseases.

Conversely, the nitro group is a powerful electron-withdrawing group that significantly influences the electronic properties of the aromatic ring.[2] Its inclusion is a well-established strategy in the design of antimicrobial and anticancer agents.[3][4][5] Many nitroaromatic compounds function as prodrugs, undergoing bioreductive activation under hypoxic conditions (prevalent in solid tumors and anaerobic bacteria) to generate cytotoxic reactive nitrogen species.[2]

The combination of these three functional groups in a single molecule—dihydroxynitrobenzonitrile—offers the tantalizing prospect of synergistic or multi-target biological effects. This guide will explore the synthetic pathways to access these compounds and the key experimental workflows to validate their predicted therapeutic activities.

Synthetic Pathways to Substituted Benzonitriles

The synthesis of dihydroxynitrobenzonitriles can be approached by adapting well-established methods for preparing substituted benzonitriles. The choice of strategy will depend on the desired substitution pattern and the available starting materials.

Cyanation of Aryl Halides

Transition metal-catalyzed cross-coupling is a robust and versatile method for introducing a cyano group onto an aromatic ring. Palladium- and copper-based catalysts are most commonly employed for this transformation. The general workflow involves the reaction of a dihydroxynitro-substituted aryl halide with a cyanide source in the presence of a catalyst and a suitable ligand.

G A Dihydroxynitro Aryl Halide (e.g., Bromo- or Iodo-) C Catalyst System (e.g., Pd(PPh₃)₄, CuI) A->C B Cyanide Source (e.g., Zn(CN)₂, KCN, CuCN) B->C D Solvent & Heat C->D Reaction Mixture E Dihydroxynitrobenzonitrile D->E Purification

Caption: Workflow for Palladium- or Copper-Catalyzed Cyanation.

Experimental Protocol: Palladium-Catalyzed Cyanation of a Dihydroxynitro Aryl Bromide (Hypothetical)

  • To a sealed reaction vessel, add the dihydroxynitro aryl bromide (1.0 eq), zinc cyanide (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous, degassed dimethylformamide (DMF) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired dihydroxynitrobenzonitrile.[6]

The Sandmeyer Reaction

The Sandmeyer reaction provides a classical and reliable route to benzonitriles from anilines via a diazonium salt intermediate. This two-step process is particularly useful when the corresponding dihydroxynitroaniline is readily accessible.

G A Dihydroxynitroaniline B NaNO₂ / HCl (0-5 °C) A->B Diazotization C Diazonium Salt Intermediate B->C D CuCN / KCN C->D Cyanation E Dihydroxynitrobenzonitrile D->E

Caption: The Sandmeyer Reaction Pathway.

Experimental Protocol: Sandmeyer Reaction (General)

  • Dissolve the starting dihydroxynitroaniline in a cooled aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

  • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature between 0 and 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (release of N₂ gas) should be observed.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash, dry, and concentrate the organic extracts.

  • Purify the resulting dihydroxynitrobenzonitrile by recrystallization or column chromatography.[6]

Evaluation of Biological Activity

A systematic investigation of the biological activities of newly synthesized dihydroxynitrobenzonitriles should focus on their predicted antimicrobial, anticancer, and antioxidant properties.

Antimicrobial Activity

The presence of a nitroaromatic system suggests potential antimicrobial efficacy. Standardized in vitro assays are the first line of investigation.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: MIC Values

CompoundS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)
Dihydroxynitrobenzonitrile Isomer 1
Dihydroxynitrobenzonitrile Isomer 2
Ciprofloxacin (Control)
Fluconazole (Control)
Anticancer Activity

The antiproliferative effects of dihydroxynitrobenzonitriles can be assessed against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation: IC₅₀ Values

CompoundMCF-7 (µM)A549 (µM)HCT116 (µM)
Dihydroxynitrobenzonitrile Isomer 1
Dihydroxynitrobenzonitrile Isomer 2
Doxorubicin (Control)
Antioxidant Activity

The dihydroxy substitution pattern strongly implies antioxidant potential, which can be quantified using various in vitro chemical assays.[7][8]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, add various concentrations of the test compound to a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. DPPH is a stable free radical with a deep violet color.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • In the presence of an antioxidant, the DPPH radical is reduced, leading to a color change from violet to pale yellow.[8]

  • Measure the absorbance at ~517 nm.

  • Calculate the percentage of radical scavenging activity and determine the EC₅₀ value (the effective concentration that scavenges 50% of the DPPH radicals). Ascorbic acid or Trolox can be used as a positive control.[9]

G A DPPH Radical (Violet) B Antioxidant Compound (Dihydroxynitrobenzonitrile) A->B Hydrogen Atom Transfer C Reduced DPPH (Pale Yellow) B->C D Scavenged Radical B->D

Caption: Mechanism of the DPPH Radical Scavenging Assay.

Mechanistic Insights and Future Directions

Should initial screenings reveal significant biological activity, subsequent studies should focus on elucidating the mechanism of action.

  • For Antimicrobial Hits: Investigate the potential for membrane disruption, inhibition of nucleic acid or protein synthesis, or inhibition of specific enzymes.

  • For Anticancer Hits: Explore the induction of apoptosis (e.g., via caspase activation assays), cell cycle arrest (via flow cytometry), and the generation of reactive oxygen species (ROS) within cancer cells. Given the nitro moiety, investigating the role of nitroreductase enzymes in the compound's activity under hypoxic conditions would be a key step.[2]

  • For Antioxidant Hits: Differentiate between radical scavenging and metal-chelating mechanisms. Evaluate the potential to upregulate endogenous antioxidant enzymes (e.g., superoxide dismutase, catalase) in cell-based models.[7]

In vivo studies using animal models (e.g., zebrafish for initial toxicity screening or murine models for efficacy) would be the logical progression for lead compounds.[10]

Conclusion

Dihydroxynitrobenzonitriles stand at the intersection of several well-validated pharmacophores. While direct experimental data on this specific class of compounds is nascent, the foundational principles of medicinal chemistry and the known biological activities of their constituent functional groups provide a strong rationale for their investigation. The synthetic and screening methodologies outlined in this guide offer a robust framework for researchers to synthesize these novel molecules, evaluate their therapeutic potential, and potentially uncover new lead compounds for the treatment of infectious, oncological, and inflammatory diseases.

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Methodological & Application

Application Notes & Protocols: 2,6-Dihydroxy-3-nitrobenzonitrile as a Versatile Scaffold in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzonitrile moiety is a cornerstone in the design of modern agrochemicals, acting as a critical toxophore in numerous herbicides and pesticides.[1][2] Within this chemical class, 2,6-dihydroxy-3-nitrobenzonitrile (CAS: 233585-04-1) emerges as a highly versatile, yet underutilized, synthetic intermediate.[3] Its trifunctional nature—possessing two nucleophilic hydroxyl groups, an electrophilically activating nitro group, and a synthetically flexible nitrile—offers a rich platform for the development of novel active ingredients. This guide provides an in-depth analysis of the reactivity of this scaffold and outlines detailed protocols for its application in the synthesis of potential agrochemical candidates, including analogs of established herbicides and novel heterocyclic systems.

Introduction: The Strategic Value of a Trifunctional Intermediate

The relentless drive for novel agrochemicals with improved efficacy, selectivity, and environmental profiles necessitates the exploration of innovative molecular scaffolds.[4] Substituted benzonitriles have proven to be a particularly fruitful area of research. For instance, 2,6-dichlorobenzonitrile (Dichlobenil) is a well-established pre-emergent herbicide that functions by inhibiting cellulose synthesis.[2][5] The strategic value of 2,6-dihydroxy-3-nitrobenzonitrile lies in its potential to serve as a precursor to a diverse array of complex molecules through sequential, regioselective modifications of its three distinct functional groups:

  • Hydroxyl Groups (Positions 2 and 6): These phenolic groups are amenable to O-alkylation and O-acylation to form ethers and esters, respectively. More importantly, they can be readily converted into effective leaving groups (e.g., halides, triflates), enabling nucleophilic aromatic substitution reactions—a key step in synthesizing analogs of commercial products like Dichlobenil.

  • Nitro Group (Position 3): The powerful electron-withdrawing nature of the nitro group activates the aromatic ring. Its most significant synthetic utility, however, comes from its facile reduction to an amine. The resulting aniline derivative is a gateway to a vast landscape of chemical moieties common in agrochemicals, including ureas, sulfonamides, and amides.

  • Nitrile Group (Position 1): The cyano group can be hydrolyzed to a primary amide or a carboxylic acid. It can also participate in cycloaddition reactions or direct the formation of adjacent heterocyclic rings, providing a route to complex fused-ring systems.

This document will explore these synthetic possibilities through detailed application notes and validated protocols, providing researchers with a practical framework for leveraging this powerful building block.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the molecule's inherent properties is fundamental to designing successful synthetic strategies.

PropertyValue
IUPAC Name 2,6-dihydroxy-3-nitrobenzonitrile
CAS Number 233585-04-1
Molecular Formula C₇H₄N₂O₄
Molecular Weight 180.12 g/mol
Appearance Expected to be a crystalline solid
Solubility Soluble in polar organic solvents (DMSO, DMF, Acetone)

Reactivity Insights: The hydroxyl protons are acidic and will react readily with bases. The aromatic ring is electron-deficient due to the combined withdrawing effects of the nitro and cyano groups, making it susceptible to nucleophilic attack, particularly if the hydroxyls are converted to better leaving groups. The nitro group is the most readily reducible functionality under standard catalytic hydrogenation or metal/acid conditions.

Application Pathways in Agrochemical Synthesis

We present three distinct, high-potential synthetic pathways originating from 2,6-dihydroxy-3-nitrobenzonitrile.

Pathway A: Synthesis of Dichlorinated Benzonitrile Herbicides

Rationale: This pathway targets the synthesis of 2,6-dichloro-3-nitrobenzonitrile, a close analog of the herbicide Dichlobenil. The conversion of phenolic hydroxyl groups to chlorides is a robust and well-documented transformation. The resulting compound could exhibit herbicidal activity itself or serve as an intermediate for further functionalization.[6]

Workflow Diagram:

G A 2,6-Dihydroxy-3-nitrobenzonitrile B Intermediate Bis-Phosphate Ester A->B POCl₃, Base (e.g., Pyridine) C 2,6-Dichloro-3-nitrobenzonitrile (Herbicide Candidate) B->C Heat (Chlorination)

Caption: Synthetic route to a Dichlobenil analog.

Causality of Experimental Choices: Phosphorus oxychloride (POCl₃) is selected as the chlorinating agent. It reacts with the phenolic hydroxyls to form phosphate esters, which are excellent leaving groups. The subsequent intramolecular or intermolecular nucleophilic attack by chloride (from POCl₃) displaces the phosphate group to yield the desired aryl chloride. Pyridine or another tertiary amine base is used to scavenge the HCl byproduct, driving the reaction to completion.

Pathway B: Synthesis of Phenylurea Fungicide/Herbicide Scaffolds

Rationale: Phenylurea derivatives are a major class of agrochemicals, with many acting as inhibitors of photosynthesis (herbicides) or other key enzymes. This pathway leverages the reduction of the nitro group to a primary amine, which is then converted to a urea. This creates a novel, highly functionalized scaffold for library synthesis.

Workflow Diagram:

G A 2,6-Dihydroxy-3-nitrobenzonitrile B 3-Amino-2,6-dihydroxybenzonitrile A->B H₂, Pd/C or SnCl₂/HCl (Nitro Reduction) C Phenylurea Derivative (Bioactive Candidate) B->C R-N=C=O (Isocyanate) (Urea Formation)

Caption: Synthesis of a phenylurea derivative.

Causality of Experimental Choices: Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method for selectively reducing aromatic nitro groups without affecting the nitrile or the aromatic ring itself. The resulting 3-amino-2,6-dihydroxybenzonitrile is a versatile intermediate. Its reaction with an isocyanate (R-N=C=O) is a high-yield, straightforward method for forming the urea linkage, a key pharmacophore in many bioactive compounds. The choice of 'R' on the isocyanate allows for extensive diversification to tune the biological activity.

Pathway C: Synthesis of Fused Benzoxazole Heterocycles

Rationale: The formation of a 3-amino-2,6-dihydroxybenzonitrile intermediate (as in Pathway B) creates an ortho-aminophenol system. This structural motif is a classic precursor for the synthesis of benzoxazoles, a class of heterocycles known for a wide range of biological activities, including fungicidal and insecticidal properties.

Workflow Diagram:

G A 3-Amino-2,6-dihydroxybenzonitrile B Schiff Base / Amide Intermediate A->B R-CHO or R-COCl (Aldehyde or Acyl Chloride) C Substituted Benzoxazole (Fungicide/Insecticide Candidate) B->C Oxidative or Thermal Cyclization (e.g., Polyphosphoric Acid)

Caption: Formation of a benzoxazole core structure.

Causality of Experimental Choices: The reaction of the ortho-aminophenol with an aldehyde or acyl chloride forms a Schiff base or amide intermediate, respectively. This intermediate is then subjected to cyclization. Using a dehydrating agent and catalyst like polyphosphoric acid (PPA) at elevated temperatures promotes the intramolecular condensation (cyclodehydration) to form the stable, aromatic benzoxazole ring system.

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and should be performed by trained chemists in a suitable laboratory environment with all appropriate safety precautions.

Protocol 1: Synthesis of 2,6-Dichloro-3-nitrobenzonitrile (from Pathway A)
Materials & ReagentsSupplierGrade
2,6-Dihydroxy-3-nitrobenzonitrileCustom Synthesis>98%
Phosphorus oxychloride (POCl₃)Sigma-AldrichReagent Grade, >99%
Pyridine, anhydrousAcros Organics>99.8%
Dichloromethane (DCM), anhydrousFisher Scientific>99.8%
Hydrochloric Acid (HCl), 2M aqueousVWR ChemicalsAnalytical Grade
Sodium Bicarbonate (NaHCO₃), saturated aqueousVWR ChemicalsAnalytical Grade
Magnesium Sulfate (MgSO₄), anhydrousSigma-AldrichReagent Grade

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,6-dihydroxy-3-nitrobenzonitrile (1.80 g, 10.0 mmol).

  • Add anhydrous dichloromethane (50 mL) to dissolve the starting material.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add anhydrous pyridine (2.42 mL, 30.0 mmol, 3.0 eq) via syringe.

  • Slowly add phosphorus oxychloride (2.79 mL, 30.0 mmol, 3.0 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C) for 6 hours. Monitor reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench by slowly adding crushed ice (50 g).

  • Transfer the mixture to a separatory funnel. Add an additional 50 mL of DCM.

  • Wash the organic layer sequentially with 2M HCl (2 x 50 mL), water (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.

  • Characterization: Confirm the structure of 2,6-dichloro-3-nitrobenzonitrile using ¹H NMR, ¹³C NMR, FT-IR, and HRMS.

Protocol 2: Synthesis of a Phenylurea Derivative (from Pathway B)

Procedure:

  • Nitro Reduction: To a hydrogenation flask, add 2,6-dihydroxy-3-nitrobenzonitrile (1.80 g, 10.0 mmol) and 10% Palladium on Carbon (Pd/C, 180 mg, 10 wt%).

  • Add methanol (50 mL) as the solvent.

  • Seal the flask, evacuate, and backfill with hydrogen gas (H₂) three times. Maintain the H₂ atmosphere with a balloon and stir vigorously at room temperature for 12 hours.

  • Work-up (Amine): Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol (3 x 10 mL). Concentrate the filtrate under reduced pressure to yield crude 3-amino-2,6-dihydroxybenzonitrile, which can be used directly in the next step.

  • Urea Formation: Redissolve the crude amine in anhydrous tetrahydrofuran (THF, 40 mL) under a nitrogen atmosphere.

  • Add 4-chlorophenyl isocyanate (1.69 g, 11.0 mmol, 1.1 eq).

  • Stir the reaction at room temperature for 4 hours. Monitor by TLC for the consumption of the amine.

  • Purification: If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure. Triturate the residue with diethyl ether or recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure phenylurea product.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, FT-IR, and HRMS.

Summary of Proposed Reactions and Data

Reaction PathwayKey TransformationStarting MaterialReagentsProductHypothetical Yield (%)
A Di-chlorination2,6-Dihydroxy-3-nitrobenzonitrilePOCl₃, Pyridine2,6-Dichloro-3-nitrobenzonitrile65-80%
B Nitro Reduction & Urea Formation2,6-Dihydroxy-3-nitrobenzonitrile1. H₂/Pd/C; 2. 4-Chlorophenyl isocyanateN-(3-cyano-2,4-dihydroxyphenyl)-N'-(4-chlorophenyl)urea70-90% (over 2 steps)
C Benzoxazole Formation3-Amino-2,6-dihydroxybenzonitrile1. Benzaldehyde; 2. PPA, Heat4-Cyano-5-hydroxy-2-phenylbenzoxazole50-70% (over 2 steps)

Conclusion and Future Outlook

2,6-Dihydroxy-3-nitrobenzonitrile represents a potent and versatile starting material for the synthesis of novel agrochemical candidates. The protocols detailed herein provide a clear roadmap for accessing diverse chemical classes, from analogs of existing herbicides to novel phenylurea and heterocyclic scaffolds. The true potential of this intermediate will be realized through the systematic synthesis of derivative libraries based on these pathways, followed by high-throughput biological screening. Future work should focus on exploring a wider range of isocyanates, aldehydes, and acyl chlorides to generate a broad library of compounds for herbicidal, fungicidal, and insecticidal testing. The strategic functionalization of this core scaffold holds significant promise for the discovery of next-generation crop protection agents.

References

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Application Note: Regioselective Nitration of 2,6-Dihydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the regioselective nitration of 2,6-dihydroxybenzonitrile to synthesize 3-nitro-2,6-dihydroxybenzonitrile. The procedure is designed for researchers in synthetic chemistry and drug development, emphasizing mechanistic understanding, operational safety, and thorough product validation. The protocol leverages the strong activating effects of the dual hydroxyl groups to achieve nitration under controlled, mild conditions. Detailed steps for the reaction, work-up, purification, and spectroscopic characterization are provided to ensure reliable and reproducible outcomes.

Introduction and Scientific Background

The nitration of aromatic compounds is a cornerstone of electrophilic aromatic substitution, enabling the introduction of the versatile nitro group, which serves as a precursor for amines, azides, and other critical functionalities in medicinal chemistry. The substrate, 2,6-dihydroxybenzonitrile, presents an interesting case for regioselectivity. The aromatic ring is powerfully activated by two hydroxyl (-OH) groups, which are strong ortho-, para-directors.[1] Concurrently, the nitrile (-CN) group acts as a deactivating, meta-directing group by inductive electron withdrawal.[2]

The concerted directing influence of these substituents overwhelmingly favors electrophilic attack at the positions ortho and para to the hydroxyl groups (C3, C4, and C5) and meta to the nitrile group (C3 and C5). Due to the molecule's symmetry, the C3 and C5 positions are electronically and sterically equivalent. Therefore, mononitration is predicted to occur exclusively at one of these positions, yielding 3-nitro-2,6-dihydroxybenzonitrile. The high degree of activation afforded by the two -OH groups suggests that harsh nitrating conditions (e.g., concentrated mixed acids) are unnecessary and could lead to oxidative degradation or dinitration.[3][4] This protocol, therefore, employs dilute nitric acid under carefully controlled temperatures to favor the desired mononitrated product.

Health and Safety Precautions

Nitration reactions are inherently hazardous due to their exothermic nature and the corrosive and oxidizing properties of the reagents.[5] Strict adherence to safety protocols is mandatory.

  • Hazard Assessment: Nitric acid is a strong oxidizer and is severely corrosive to skin, eyes, and the respiratory tract. Acetic acid is corrosive and flammable. The reaction is highly exothermic and can lead to a runaway reaction if the temperature is not controlled.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and acid-resistant gloves (e.g., butyl rubber or neoprene). All operations must be conducted inside a certified chemical fume hood.[6]

  • Engineering Controls: A chemical fume hood is required.[6] Ensure an emergency safety shower and eyewash station are immediately accessible. Have a spill kit containing a neutralizer for acids (e.g., sodium bicarbonate) readily available.

  • Reaction Quenching: The reaction is quenched by pouring it onto ice. This must be done slowly and carefully to manage the exotherm associated with diluting the acid.

Reaction Mechanism and Workflow

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. In an acidic medium, the nitronium ion (NO₂⁺) is generated, which acts as the electrophile.[7] The electron-rich aromatic ring of 2,6-dihydroxybenzonitrile attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). A base (water) then removes a proton from the ring to restore aromaticity, yielding the final product.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_substrate Dissolve 2,6-Dihydroxybenzonitrile in Glacial Acetic Acid cool_bath Cool Substrate Solution in Ice Bath (0-5 °C) prep_substrate->cool_bath prep_acid Prepare Dilute Nitric Acid Solution add_acid Slow, Dropwise Addition of Nitric Acid Solution cool_bath->add_acid stir Stir at 0-5 °C (Monitor Temperature) add_acid->stir warm Allow to Warm to Room Temperature stir->warm quench Pour Reaction Mixture onto Crushed Ice warm->quench precipitate Collect Precipitate by Vacuum Filtration quench->precipitate wash Wash Solid with Cold Deionized Water precipitate->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry Product Under Vacuum recrystallize->dry characterize Characterize Product: - Melting Point - IR Spectroscopy - NMR Spectroscopy dry->characterize

Caption: Workflow for the nitration of 2,6-dihydroxybenzonitrile.

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
2,6-Dihydroxybenzonitrile≥98%Sigma-Aldrich
Nitric Acid (HNO₃), 70%ACS ReagentFisher Chemical
Glacial Acetic Acid (CH₃COOH)ACS ReagentVWR Chemicals
Ethanol, 200 ProofACS/USP GradeDecon Labs
Deionized WaterType II or betterIn-house
Crushed IceN/AIn-house
Equipment Specifications
Magnetic Stirrer with Stir Bar
Round-Bottom Flask, 100 mL
Addition Funnel, 50 mL
Thermometer-10 to 110 °C
Ice Bath
Büchner Funnel and Filter Flask
Vacuum Source
Whatman Filter Paper, Grade 1
Rotary Evaporator
Melting Point Apparatus
FT-IR Spectrometer
NMR Spectrometer400 MHz or higher
Step-by-Step Procedure
  • Preparation of Substrate Solution:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dihydroxybenzonitrile (2.00 g, 14.8 mmol) in 20 mL of glacial acetic acid.

    • Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

  • Nitrating Agent Addition:

    • In a separate beaker, carefully prepare the nitrating solution by adding 70% nitric acid (1.1 mL, ~1.0 eq) to 5 mL of cold deionized water.

      • Scientist's Note: The high reactivity of the dihydroxy-activated ring allows for the use of dilute nitric acid, minimizing oxidative side reactions.[1][4] Adding the acid to water helps dissipate the heat of dilution.

    • Transfer the dilute nitric acid solution to a 50 mL addition funnel.

    • Add the nitric acid solution dropwise to the stirring substrate solution over a period of 20-30 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.

      • Scientist's Note: Slow addition and rigorous temperature control are essential to prevent runaway reactions and the formation of dinitrated byproducts.[5]

  • Reaction Progression:

    • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1 hour.

    • Remove the ice bath and allow the mixture to slowly warm to room temperature while stirring for another 2 hours. The solution will typically turn a darker yellow or orange color.

  • Product Isolation and Work-up:

    • Prepare a 400 mL beaker containing approximately 100 g of crushed ice.

    • Slowly pour the reaction mixture into the beaker of crushed ice with vigorous stirring. A yellow solid should precipitate.

      • Scientist's Note: Quenching in ice-water precipitates the organic product, which has low water solubility, while the inorganic acids remain in the aqueous phase.

    • Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with several portions of cold deionized water (3 x 30 mL) until the filtrate is neutral to pH paper.

    • Press the solid as dry as possible on the funnel.

  • Purification:

    • Transfer the crude solid to a 100 mL Erlenmeyer flask.

    • Perform recrystallization from a minimal amount of hot ethanol/water.[8] Add hot ethanol dropwise until the solid just dissolves, then add hot water dropwise until the solution becomes faintly turbid. Add a final drop or two of hot ethanol to clarify the solution.

    • Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the purified, pale-yellow crystalline product by vacuum filtration, wash with a small amount of cold ethanol/water (90:10), and dry under vacuum.

    • Determine the final mass and calculate the percent yield. (Expected yield: 70-85%).

Product Characterization and Validation

The identity and purity of the synthesized 3-nitro-2,6-dihydroxybenzonitrile should be confirmed using the following analytical techniques.

  • Melting Point: Determine the melting point of the purified crystals. A sharp melting range close to the literature value indicates high purity.

  • Infrared (IR) Spectroscopy:

    • -OH stretch: A very broad absorption in the range of 3200-3500 cm⁻¹.

    • -C≡N stretch: A sharp, medium-intensity peak around 2230-2240 cm⁻¹.[9]

    • -NO₂ asymmetric stretch: A strong absorption around 1530-1550 cm⁻¹.[10][11]

    • -NO₂ symmetric stretch: A strong absorption around 1340-1360 cm⁻¹.[10][11]

    • Ar C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

  • ¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

    • Aromatic Protons: Two doublets are expected for the two remaining aromatic protons, which are ortho to each other.

      • δ ~8.2-8.4 ppm (d, 1H, H-4, J ≈ 9.0 Hz). This proton is ortho to the nitro group and is expected to be significantly deshielded.

      • δ ~6.4-6.6 ppm (d, 1H, H-5, J ≈ 9.0 Hz). This proton is ortho to two hydroxyl groups.

    • Hydroxyl Protons: Two broad singlets, likely >10 ppm, which are exchangeable with D₂O.

  • ¹³C NMR Spectroscopy (100 MHz, DMSO-d₆):

    • C-NO₂: ~145-150 ppm.

    • C-OH: ~155-160 ppm.

    • C-CN: ~115-120 ppm.[12]

    • Other aromatic carbons will appear between ~100-140 ppm.

References

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  • Rugg, S. (n.d.). SYNTHESIS LAB # 10: NITRATION OF PHENOL. [Link]

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Application Note: A Validated HPLC Method for Purity Determination of 2,6-Dihydroxy-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,6-Dihydroxy-3-nitrobenzonitrile. The purity of this compound is a critical parameter in research and drug development, necessitating a reliable analytical method. This document provides a comprehensive guide, from the foundational principles of method development to a step-by-step protocol for sample analysis and method validation, in accordance with International Council for Harmonisation (ICH) guidelines. The described isocratic reverse-phase HPLC method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability testing.

Introduction

2,6-Dihydroxy-3-nitrobenzonitrile is a key chemical intermediate in various synthetic pathways, including the development of novel pharmaceutical agents and agrochemicals.[1] The presence of hydroxyl, nitro, and nitrile functional groups on the benzene ring imparts unique chemical properties and potential biological activity. Accurate determination of its purity is paramount to ensure the quality, safety, and efficacy of downstream products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and sensitivity for separating the main component from potential impurities.

This guide provides a detailed, field-proven protocol for the HPLC analysis of 2,6-Dihydroxy-3-nitrobenzonitrile, grounded in scientific principles and validated according to stringent regulatory standards.

Physicochemical Properties and Method Rationale

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development.

  • Structure and Polarity: 2,6-Dihydroxy-3-nitrobenzonitrile possesses a polar character due to the two hydroxyl groups and the nitro group. This polarity dictates the choice of a reverse-phase HPLC mode, where a nonpolar stationary phase is paired with a polar mobile phase.

  • UV Absorbance: The aromatic nature of the molecule, coupled with the nitro chromophore, results in strong UV absorbance. Aromatic nitro compounds typically exhibit significant absorbance in the UV region, often with maxima influenced by the substitution pattern.[2] For compounds with similar structures, such as nitrotoluenes, broad absorption bands are observed between 240 and 250 nm.[2] A detection wavelength of 254 nm is a common and effective choice for such compounds, providing a good balance of sensitivity and specificity.[3]

  • pKa: The predicted pKa of 4.03 suggests that the compound is acidic due to the phenolic hydroxyl groups.[4] To ensure consistent retention and sharp peak shapes, the pH of the mobile phase should be controlled to maintain the analyte in a single ionic state, typically at least 2 pH units below the pKa for an acidic compound. Therefore, acidification of the mobile phase with an agent like formic or phosphoric acid is crucial.

Based on these properties, a reverse-phase HPLC method using a C18 column and a UV detector was selected as the most appropriate analytical approach.

Optimized HPLC Method

The following HPLC conditions were optimized to achieve efficient separation and accurate quantification of 2,6-Dihydroxy-3-nitrobenzonitrile.

ParameterCondition
HPLC System Agilent 1290 Infinity II LC or equivalent
Column Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (40:60, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Parameter Selection:

  • Column: A C18 column provides excellent retention and separation for moderately polar aromatic compounds. The 150 mm length and 5 µm particle size offer a good balance between resolution and analysis time.

  • Mobile Phase: A mixture of acetonitrile and water is a standard mobile phase for reverse-phase HPLC. The 40:60 ratio was empirically determined to provide optimal retention of the analyte. The addition of 0.1% formic acid suppresses the ionization of the phenolic hydroxyl groups, leading to a more symmetrical peak shape.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Maintaining a constant column temperature of 30 °C ensures reproducible retention times.

  • Detection: As justified previously, 254 nm is a suitable wavelength for the detection of this nitroaromatic compound.

Experimental Protocols

Standard and Sample Preparation

Standard Preparation:

  • Accurately weigh approximately 10 mg of 2,6-Dihydroxy-3-nitrobenzonitrile reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 100 µg/mL.

  • Further dilute this stock solution with the mobile phase as required to prepare calibration standards.

Sample Preparation:

  • Accurately weigh a quantity of the 2,6-Dihydroxy-3-nitrobenzonitrile sample equivalent to about 10 mg of the active substance into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.[5]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Weigh Weighing Dissolve Dissolution & Dilution Weigh->Dissolve Filter Filtration (0.45 µm) Dissolve->Filter Inject Injection Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Purity Calculation Integrate->Calculate Report Final Report Calculate->Report

Caption: HPLC analysis workflow for 2,6-Dihydroxy-3-nitrobenzonitrile.

System Suitability Testing (SST)

Before initiating any sample analysis, the performance of the HPLC system must be verified through System Suitability Testing (SST).[6][7] This ensures that the system is operating within predefined criteria and is capable of producing reliable results.[8]

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution (e.g., 100 µg/mL) five times consecutively.

  • Evaluate the following parameters:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Indicates column efficiency.[9]
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates system precision.[10]
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%Ensures retention time reproducibility.

Method Validation

The analytical method was validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[11][12][13] The validation parameters assessed were specificity, linearity, accuracy, precision, and robustness.[14][15]

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), the standard solution, and a sample solution. The chromatograms were examined for any interfering peaks at the retention time of the main analyte. The method is considered specific if there are no co-eluting peaks at the retention time of 2,6-Dihydroxy-3-nitrobenzonitrile.

Linearity

The linearity of the method was determined by analyzing a series of at least five standard solutions over a concentration range of 50% to 150% of the nominal sample concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Accuracy was assessed by performing recovery studies on a sample matrix spiked with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.

ParameterAcceptance Criteria
Mean Recovery 98.0% - 102.0%
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Six replicate injections of the same sample solution were analyzed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst.

ParameterAcceptance Criteria
RSD of Purity Values ≤ 2.0%
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The parameters investigated included:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% acetonitrile)

  • Column temperature (± 2 °C)

The system suitability parameters were checked under each varied condition to ensure they remained within the acceptance criteria.

Data Analysis and Purity Calculation

The purity of 2,6-Dihydroxy-3-nitrobenzonitrile in the sample is calculated as a percentage using the area normalization method, assuming that all impurities have a similar response factor to the main component.

Purity (%) = (Area of main peak / Total area of all peaks) x 100

For a more accurate quantification, a reference standard can be used to calculate the percentage purity based on the following formula:

Purity (%) = (Area_sample / Area_standard) x (Conc_standard / Conc_sample) x Purity_standard

Conclusion

This application note presents a detailed and validated reverse-phase HPLC method for the purity determination of 2,6-Dihydroxy-3-nitrobenzonitrile. The method is simple, rapid, and demonstrates excellent performance in terms of specificity, linearity, accuracy, and precision. It is suitable for routine quality control analysis in both research and industrial settings.

Validation_Scheme cluster_precision Precision Levels Method HPLC Method Validation Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Key parameters for HPLC method validation.

References

  • PubChem. 2,6-Difluoro-3-nitrobenzonitrile. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. 2-iodo-6-nitrobenzonitrile. [Link]

  • PubChem. 2-Hydroxy-5-nitrobenzonitrile. National Center for Biotechnology Information. [Link]

  • MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. UV-Vis spectra of various forms of 2-hydroxy-6-nitro-1-naphthaldehyde... [Link]

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  • International Journal of Research and Applied Science & Engineering Technology. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. [Link]

  • Google Patents.
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  • Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics... [Link]

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  • Assay Analytica. System Suitability Test in HPLC – Key Parameters Explained. [Link]

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  • U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • Royal Society of Chemistry. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. [Link]

  • Grupo Biomaster. Analysis of Pharmaceutical Substances Using HPLC and UHPLC Methods. [Link]

  • Restek. System Suitability Requirements for a USP HPLC Method. [Link]

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Application Notes and Protocols for the Use of 2,6-Dihydroxy-3-nitrobenzonitrile in the Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Value of 2,6-Dihydroxy-3-nitrobenzonitrile in Kinase Inhibitor Scaffolding

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[1] The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, acting as an isostere of the adenine ring of ATP, which allows molecules based on this core to effectively compete for the ATP-binding site of kinases.[2]

This application note details a strategic synthetic pathway for constructing pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, utilizing 2,6-dihydroxy-3-nitrobenzonitrile as a versatile starting material. The unique substitution pattern of this benzonitrile derivative—possessing a nitrile group, a nitro group, and two hydroxyl groups—offers a rich chemical handle for a series of transformations leading to the desired heterocyclic core. The electron-withdrawing nature of the nitro and cyano groups is crucial for activating the aromatic ring towards nucleophilic substitution, a key step in the initial phase of the synthesis.[3]

We will explore the rationale behind each synthetic step, providing a detailed, field-proven protocol that researchers, scientists, and drug development professionals can adapt for the synthesis of novel kinase inhibitors.

Chemical Principles and Mechanistic Rationale

The overall synthetic strategy involves a multi-step process to build the pyrazolo[3,4-d]pyrimidine core from 2,6-dihydroxy-3-nitrobenzonitrile. The key transformations include:

  • Protection of Hydroxyl Groups: The acidic protons of the hydroxyl groups in the starting material can interfere with subsequent reactions. Therefore, a protection step, such as methylation, is often necessary to improve solubility and prevent unwanted side reactions.

  • Nucleophilic Aromatic Substitution (SNAr): The protected benzonitrile is then reacted with hydrazine. The strong electron-withdrawing nitro and cyano groups activate the ortho and para positions of the benzene ring, facilitating the displacement of a leaving group (in this case, a methoxy group) by the nucleophilic hydrazine.[3]

  • Intramolecular Cyclization to form Aminocyanopyrazole: The resulting hydrazinyl intermediate undergoes an intramolecular cyclization to form a 5-amino-4-cyanopyrazole. This is a crucial step that builds the pyrazole ring of the final scaffold.

  • Pyrimidine Ring Formation: The final pyrazolo[3,4-d]pyrimidine core is constructed through a cyclocondensation reaction of the aminocyanopyrazole with a one-carbon source, such as formamide or formamidine.[4]

This sequence of reactions provides a robust and adaptable method for the synthesis of a diverse range of pyrazolo[3,4-d]pyrimidine derivatives that can be further functionalized to target specific kinases.

Experimental Protocols

PART 1: Synthesis of 2,6-Dimethoxy-3-nitrobenzonitrile (2)

This initial step protects the hydroxyl groups of the starting material to prevent interference in subsequent reactions.

Materials:

  • 2,6-Dihydroxy-3-nitrobenzonitrile (1)

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K2CO3)

  • Acetone

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of 2,6-dihydroxy-3-nitrobenzonitrile (1.0 eq) and anhydrous potassium carbonate (3.0 eq) in acetone, add dimethyl sulfate (2.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient) to afford pure 2,6-dimethoxy-3-nitrobenzonitrile (2).

PART 2: Synthesis of 2-Hydrazinyl-6-methoxy-3-nitrobenzonitrile (3)

This step introduces the hydrazine moiety, which is essential for the formation of the pyrazole ring.

Materials:

  • 2,6-Dimethoxy-3-nitrobenzonitrile (2)

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve 2,6-dimethoxy-3-nitrobenzonitrile (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (3.0 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion (typically 3-5 hours), cool the reaction mixture to room temperature.

  • Slowly add deionized water to the mixture to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-hydrazinyl-6-methoxy-3-nitrobenzonitrile (3).

PART 3: Synthesis of 5-Amino-7-methoxy-1H-pyrazole-4-carbonitrile (4)

This intramolecular cyclization step forms the key aminocyanopyrazole intermediate.

Materials:

  • 2-Hydrazinyl-6-methoxy-3-nitrobenzonitrile (3)

  • Sodium ethoxide

  • Ethanol

Procedure:

  • To a solution of sodium ethoxide (1.5 eq) in absolute ethanol, add 2-hydrazinyl-6-methoxy-3-nitrobenzonitrile (1.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and neutralize with acetic acid.

  • Remove the solvent under reduced pressure.

  • Add water to the residue, and collect the precipitated solid by filtration.

  • Wash the solid with water and dry to obtain 5-amino-7-methoxy-1H-pyrazole-4-carbonitrile (4).

PART 4: Synthesis of 7-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine (5)

The final step involves the construction of the pyrimidine ring to yield the target pyrazolo[3,4-d]pyrimidine core.

Materials:

  • 5-Amino-7-methoxy-1H-pyrazole-4-carbonitrile (4)

  • Formamide

Procedure:

  • Heat a mixture of 5-amino-7-methoxy-1H-pyrazole-4-carbonitrile (1.0 eq) in an excess of formamide to 180-190 °C.

  • Maintain this temperature for 2-3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 7-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine (5).

Visualization of Synthetic Pathway and Workflow

G cluster_0 Synthetic Pathway 2,6-Dihydroxy-3-nitrobenzonitrile 2,6-Dihydroxy-3-nitrobenzonitrile 2,6-Dimethoxy-3-nitrobenzonitrile 2,6-Dimethoxy-3-nitrobenzonitrile 2,6-Dihydroxy-3-nitrobenzonitrile->2,6-Dimethoxy-3-nitrobenzonitrile DMS, K2CO3 Acetone, Reflux 2-Hydrazinyl-6-methoxy-3-nitrobenzonitrile 2-Hydrazinyl-6-methoxy-3-nitrobenzonitrile 2,6-Dimethoxy-3-nitrobenzonitrile->2-Hydrazinyl-6-methoxy-3-nitrobenzonitrile Hydrazine Hydrate Ethanol, Reflux 5-Amino-7-methoxy-1H-pyrazole-4-carbonitrile 5-Amino-7-methoxy-1H-pyrazole-4-carbonitrile 2-Hydrazinyl-6-methoxy-3-nitrobenzonitrile->5-Amino-7-methoxy-1H-pyrazole-4-carbonitrile NaOEt, Ethanol Reflux 7-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine 7-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine 5-Amino-7-methoxy-1H-pyrazole-4-carbonitrile->7-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine Formamide 180-190 °C G cluster_1 Experimental Workflow start Start protection Hydroxyl Protection start->protection hydrazinolysis Hydrazinolysis protection->hydrazinolysis cyclization1 Pyrazole Formation hydrazinolysis->cyclization1 cyclization2 Pyrimidine Formation cyclization1->cyclization2 purification Purification & Analysis cyclization2->purification end Final Product purification->end

Caption: High-level experimental workflow for kinase inhibitor synthesis.

Data Presentation: Expected Yields and Purity

The following table outlines the expected yields and purity for each step of the synthesis. These values are representative and may vary depending on the specific reaction conditions and scale.

StepProductExpected Yield (%)Expected Purity (%) (by HPLC)
12,6-Dimethoxy-3-nitrobenzonitrile85-95>98
22-Hydrazinyl-6-methoxy-3-nitrobenzonitrile70-85>95
35-Amino-7-methoxy-1H-pyrazole-4-carbonitrile65-80>97
47-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine50-70>99

Conclusion and Future Perspectives

The synthetic route detailed in this application note provides a robust and reproducible method for the synthesis of a pyrazolo[3,4-d]pyrimidine core, a key scaffold for a wide range of kinase inhibitors. By starting with the readily available 2,6-dihydroxy-3-nitrobenzonitrile, researchers can access a versatile intermediate that can be further elaborated to generate libraries of potential drug candidates. The strategic placement of functional groups on the starting material allows for a logical and efficient construction of the complex heterocyclic system.

Further modifications of the final product, such as substitution on the pyrazole nitrogen or the amine of the pyrimidine ring, can be explored to optimize the potency and selectivity of the resulting kinase inhibitors for specific targets. This foundational protocol serves as a valuable starting point for drug discovery programs aimed at developing novel therapeutics for kinase-driven diseases.

References

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature Biotechnology, 25(9), 1035–1044. Available at: [Link]

  • Robins, R. K. (1956). Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo[3,4-d]pyrimidines. Journal of the American Chemical Society, 78(4), 784–790. Available at: [Link]

  • Das, J., et al. (2006). 2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 4‐aminopyrazolo[3,4‐d]pyrimidines 2. Available at: [Link]

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  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available at: [Link]

  • ResearchGate. (n.d.). Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile. Available at: [Link]

  • Google Patents. (n.d.). 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors.
  • MDPI. (n.d.). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Available at: [Link]

  • National Institutes of Health. (n.d.). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Available at: [Link]

  • National Institutes of Health. (n.d.). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Available at: [Link]

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The Strategic Utility of 2,6-Dihydroxy-3-nitrobenzonitrile in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

In the landscape of drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are prevalent in a vast array of pharmaceuticals and bioactive natural products.[1][2] Among the myriad of precursors available to the synthetic chemist, 2,6-dihydroxy-3-nitrobenzonitrile stands out as a highly functionalized and versatile starting material. Its unique arrangement of a nitro group, two hydroxyl moieties, and a nitrile function on an aromatic core provides a rich platform for the construction of diverse and complex heterocyclic systems, particularly those of medicinal importance such as benzoxazoles and benzimidazoles.

This technical guide provides an in-depth exploration of the synthetic potential of 2,6-dihydroxy-3-nitrobenzonitrile. We will delve into the critical first step of chemoselective nitro group reduction and subsequently detail robust protocols for the cyclization to valuable heterocyclic cores. The methodologies presented herein are designed to be both instructive and practical for researchers in organic synthesis, medicinal chemistry, and drug development.

Core Chemistry: The Gateway to Heterocyclic Diversity

The synthetic utility of 2,6-dihydroxy-3-nitrobenzonitrile is primarily unlocked through the selective reduction of its nitro group to a primary amine. This transformation yields the key intermediate, 2-amino-3,5-dihydroxybenzonitrile, a highly reactive ortho-aminophenol derivative poised for a variety of cyclization reactions. The presence of the nitrile and hydroxyl groups, which can remain intact during this reduction, offers further opportunities for subsequent functionalization.

A critical consideration in this initial step is the choice of reducing agent to ensure the chemoselective reduction of the nitro group without affecting the nitrile or the aromatic ring. Several methods are well-established for this purpose, including catalytic hydrogenation and chemical reduction.[3][4][5]

Protocol 1: Synthesis of the Key Intermediate - 2-Amino-3,5-dihydroxybenzonitrile

This protocol outlines a standard procedure for the selective reduction of 2,6-dihydroxy-3-nitrobenzonitrile. Catalytic hydrogenation is often preferred for its clean reaction profile and the ease of product isolation.

Materials:

  • 2,6-Dihydroxy-3-nitrobenzonitrile

  • Palladium on carbon (10% Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a suitable round-bottom flask, dissolve 2,6-dihydroxy-3-nitrobenzonitrile (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.

  • Seal the flask and purge the system with an inert gas (nitrogen or argon).

  • Introduce hydrogen gas (a balloon or a pressurized system) and vigorously stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, purge the system again with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-amino-3,5-dihydroxybenzonitrile. This intermediate is often used in the next step without further purification.

Causality Behind Experimental Choices:

  • Palladium on Carbon (Pd/C): This catalyst is highly effective for the hydrogenation of aromatic nitro groups and is generally tolerant of other functional groups like nitriles and phenols under mild conditions.[6]

  • Methanol: It is a good solvent for the starting material and the product, and it is compatible with the hydrogenation conditions.

  • Inert Gas Purging: This is a crucial safety step to prevent the formation of explosive mixtures of hydrogen and air.

Application in Heterocyclic Synthesis: Building Benzoxazoles and Benzimidazoles

The in situ generated or isolated 2-amino-3,5-dihydroxybenzonitrile is a valuable precursor for a variety of fused heterocyclic systems. The ortho-disposed amino and hydroxyl groups are perfectly positioned for cyclization reactions.

Protocol 2: Synthesis of a Substituted Benzoxazole

Benzoxazoles are a class of heterocyclic compounds with a wide range of biological activities.[7] The condensation of an ortho-aminophenol with a carboxylic acid or its derivative is a common method for their synthesis.

Materials:

  • 2-Amino-3,5-dihydroxybenzonitrile (from Protocol 1)

  • Carboxylic acid (e.g., benzoic acid)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Round-bottom flask

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

  • Condenser

Procedure:

  • In a round-bottom flask, combine 2-amino-3,5-dihydroxybenzonitrile (1.0 eq) and the desired carboxylic acid (1.1 eq).

  • Add polyphosphoric acid (PPA) as both the solvent and the dehydrating agent.

  • Heat the mixture under an inert atmosphere at a temperature between 150-200 °C for 2-6 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water with vigorous stirring.

  • The precipitated solid is collected by filtration, washed with water, and then with a dilute sodium bicarbonate solution to remove any unreacted carboxylic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Polyphosphoric Acid (PPA): PPA is a strong dehydrating agent and a non-oxidizing acid, making it ideal for promoting the condensation and cyclization of the amino-phenol with the carboxylic acid to form the benzoxazole ring.

Protocol 3: Synthesis of a Substituted Benzimidazole

Benzimidazoles are another important class of heterocyclic compounds with diverse pharmacological properties.[8][9] They are commonly synthesized by the condensation of an ortho-phenylenediamine with an aldehyde or a carboxylic acid derivative. To synthesize a benzimidazole from our precursor, one of the hydroxyl groups would first need to be converted to an amino group. However, a more direct route from the ortho-aminophenol intermediate involves reaction with an orthoester.

Materials:

  • 2-Amino-3,5-dihydroxybenzonitrile (from Protocol 1)

  • Orthoester (e.g., triethyl orthoformate)

  • Catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid)

  • Ethanol (anhydrous)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of 2-amino-3,5-dihydroxybenzonitrile (1.0 eq) in anhydrous ethanol, add the orthoester (1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the reaction mixture under an inert atmosphere for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Orthoester: Orthoesters serve as a source of a carbonyl equivalent for the cyclization reaction, leading to the formation of the imidazole ring.[10]

  • Brønsted Acid Catalyst: The acid catalyzes the reaction by activating the orthoester and facilitating the cyclization process.

Visualizing the Synthetic Pathways

To better illustrate the synthetic transformations described, the following diagrams outline the key reaction steps.

Synthetic Pathway to2-Amino-3,5-dihydroxybenzonitrile start 2,6-Dihydroxy-3-nitrobenzonitrile reagents H₂, Pd/C Methanol start->reagents intermediate 2-Amino-3,5-dihydroxybenzonitrile reagents->intermediate caption Figure 1. Reduction of the Nitro Group.

Caption: Figure 1. Reduction of the Nitro Group.

Synthesis of Benzoxazole and Benzimidazole start 2-Amino-3,5-dihydroxybenzonitrile reagents_oxazole R-COOH PPA, Heat start->reagents_oxazole reagents_imidazole HC(OEt)₃ H⁺, EtOH, Reflux start->reagents_imidazole product_oxazole Substituted Benzoxazole reagents_oxazole->product_oxazole product_imidazole Substituted Benzimidazole reagents_imidazole->product_imidazole caption Figure 2. Cyclization to Heterocycles.

Caption: Figure 2. Cyclization to Heterocycles.

Data Summary

The following table summarizes the key transformations and expected outcomes.

Starting MaterialReagents and ConditionsProductExpected Yield Range
2,6-Dihydroxy-3-nitrobenzonitrileH₂, 10% Pd/C, Methanol, RT2-Amino-3,5-dihydroxybenzonitrile>90%
2-Amino-3,5-dihydroxybenzonitrileR-COOH, PPA, 150-200 °CSubstituted Benzoxazole60-85%
2-Amino-3,5-dihydroxybenzonitrileHC(OEt)₃, H⁺, EtOH, RefluxSubstituted Benzimidazole70-90%

Conclusion and Future Directions

2,6-Dihydroxy-3-nitrobenzonitrile is a readily accessible and highly functionalized precursor for the synthesis of a variety of heterocyclic compounds. The strategic reduction of the nitro group opens up a gateway to ortho-aminophenol chemistry, enabling the construction of medicinally relevant scaffolds such as benzoxazoles and benzimidazoles. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic potential of this versatile building block. Future work could involve the exploration of a wider range of cyclization partners to expand the library of accessible heterocycles and the investigation of the biological activities of the resulting novel compounds. The nitrile and remaining hydroxyl group also present opportunities for further derivatization, adding another layer of complexity and potential for creating unique molecular architectures.

References

Sources

Application Note: A Proposed Experimental Protocol for the Synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

2,6-Dihydroxy-3-nitrobenzonitrile is a highly functionalized aromatic compound with potential applications in medicinal chemistry and materials science. Its unique substitution pattern, featuring two hydroxyl groups, a nitrile moiety, and a nitro group, makes it an attractive scaffold for the synthesis of novel bioactive molecules and specialized polymers. The electron-withdrawing nature of the nitrile and nitro groups, combined with the electron-donating hydroxyl groups, creates a complex electronic environment that can be exploited for various chemical transformations. This document outlines a proposed two-step experimental procedure for the synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile, commencing with the synthesis of the precursor 2,6-dihydroxybenzonitrile, followed by its regioselective nitration.

Proposed Synthetic Pathway

The synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile is proposed to proceed via a two-step route, as depicted below. The initial step involves the synthesis of 2,6-dihydroxybenzonitrile from a suitable precursor. Subsequently, the controlled nitration of this intermediate is performed to introduce a nitro group at the 3-position of the aromatic ring.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Nitration Precursor 2,6-Diaminobenzonitrile Intermediate 2,6-Dihydroxybenzonitrile Precursor->Intermediate Diazotization-Hydrolysis Product 2,6-Dihydroxy-3-nitrobenzonitrile Intermediate->Product Nitration

Caption: Proposed two-step synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile.

Part 1: Synthesis of 2,6-Dihydroxybenzonitrile

A plausible route to 2,6-dihydroxybenzonitrile involves the diazotization of 2,6-diaminobenzonitrile followed by hydrolysis of the resulting diazonium salt. This method is analogous to the synthesis of 2,6-dihydroxytoluene from 2,6-diaminotoluene[1][2][3].

Materials and Reagents
Reagent/MaterialGradeSupplier
2,6-Diaminobenzonitrile≥98%Commercially Available
Sulfuric Acid (H₂SO₄)Concentrated (98%)Sigma-Aldrich
Sodium Nitrite (NaNO₂)ACS Reagent GradeFisher Scientific
Deionized WaterHigh PurityIn-house
Ethyl AcetateACS Reagent GradeVWR
Sodium Sulfate (Na₂SO₄)AnhydrousAcros Organics
Experimental Protocol
  • Diazotization:

    • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,6-diaminobenzonitrile (0.1 mol) in deionized water (100 mL).

    • Carefully add concentrated sulfuric acid (0.22 mol) dropwise while maintaining the temperature below 10 °C using an ice-salt bath.

    • Cool the resulting solution to 0-5 °C.

    • Prepare a solution of sodium nitrite (0.21 mol) in deionized water (40 mL) and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.

    • Stir the reaction mixture at 0-5 °C for an additional hour after the addition is complete.

  • Hydrolysis:

    • Slowly warm the reaction mixture to 50-60 °C. Vigorous nitrogen evolution will be observed.

    • Maintain this temperature for 2-3 hours until the gas evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous solution with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude 2,6-dihydroxybenzonitrile by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Part 2: Nitration of 2,6-Dihydroxybenzonitrile

The nitration of 2,6-dihydroxybenzonitrile requires careful control to achieve selective introduction of the nitro group at the 3-position. The two hydroxyl groups are strongly activating and ortho-, para-directing, making the 4-position the most electronically favored site for electrophilic substitution. However, by using dilute nitric acid and controlling the temperature, it may be possible to achieve a degree of selectivity for the less sterically hindered ortho position (3-position).

Materials and Reagents
Reagent/MaterialGradeSupplier
2,6-DihydroxybenzonitrileSynthesized in Part 1-
Nitric Acid (HNO₃)70% (Concentrated)Sigma-Aldrich
Acetic AcidGlacialFisher Scientific
Deionized WaterHigh PurityIn-house
Sodium Bicarbonate (NaHCO₃)Saturated SolutionVWR
Experimental Protocol
  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve 2,6-dihydroxybenzonitrile (0.05 mol) in glacial acetic acid (30 mL).

    • Cool the solution to 0-5 °C in an ice bath.

  • Nitration:

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid (0.055 mol) to cold glacial acetic acid (10 mL).

    • Add the nitrating mixture dropwise to the solution of 2,6-dihydroxybenzonitrile over 20-30 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-water (200 mL) with vigorous stirring.

    • A yellow precipitate of the crude product should form.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Neutralize any residual acid by washing the solid with a cold, saturated sodium bicarbonate solution until effervescence ceases.

    • Wash again with cold water.

    • Dry the crude product in a desiccator.

    • Purify the crude 2,6-dihydroxy-3-nitrobenzonitrile by recrystallization from a suitable solvent (e.g., ethanol or acetic acid/water).

Characterization

The final product should be characterized to confirm its identity and purity.

  • Melting Point: The reported melting point for 2,6-Dihydroxy-3-nitrobenzonitrile is 239 °C[4].

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the hydroxyl (O-H, broad, ~3400-3200 cm⁻¹), nitrile (C≡N, sharp, ~2230 cm⁻¹), and nitro (N-O, asymmetric and symmetric stretching, ~1530 and ~1350 cm⁻¹) functional groups[5][6][7].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show signals for the aromatic protons and the hydroxyl protons. The aromatic protons on the ring will exhibit characteristic chemical shifts and coupling patterns.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule, with the chemical shifts indicative of their electronic environment[8][9].

Safety Precautions

  • General: This procedure should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Acids: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. They can cause severe burns upon contact with skin and eyes[10][11]. Handle with extreme care and have appropriate neutralizing agents (e.g., sodium bicarbonate) readily available.

  • Nitration Reaction: Nitration reactions are exothermic and can proceed uncontrollably if the temperature is not carefully controlled. The addition of the nitrating agent should be slow, and the reaction mixture must be kept cold.

  • Nitro Compounds: Many nitroaromatic compounds are toxic and potentially explosive. Avoid friction, shock, and heat.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Discussion

The proposed synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile presents a logical, albeit unconfirmed, pathway to this molecule. The diazotization-hydrolysis of 2,6-diaminobenzonitrile is a well-established method for introducing hydroxyl groups onto an aromatic ring. The subsequent nitration is the most critical and challenging step. The regioselectivity of this reaction will be highly dependent on the reaction conditions. The use of glacial acetic acid as a solvent is intended to moderate the reactivity of the nitrating agent.

It is anticipated that the nitration step may yield a mixture of isomers, including the 4-nitro and dinitro derivatives. Therefore, careful purification and analytical characterization of the final product are essential to isolate and confirm the desired 3-nitro isomer. Further optimization of the nitration conditions, such as the use of different nitrating agents or protecting groups, may be necessary to improve the yield and selectivity of the desired product.

References

  • 2,6-Difluoro-3-nitrobenzonitrile. PubChem. (n.d.). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • Analysis of cyanogens with resorcinol and picrate. PubMed. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c) 4-nitrophenol. ResearchGate. (n.d.). Retrieved from [Link]

  • CN103626638A - Method for synthesizing 2,6-dihydroxytoluene. Google Patents. (n.d.).
  • US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. Google Patents. (n.d.).
  • Formation of Nitriles, Carboxylic Acids, and Derivatives by Carbonylation, Carboxylation, and Related Reactions: A Guide to Functional Group Preparations. ResearchGate. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

  • CN104725242A - Method for synthesizing 2, 6-diaminotoluene. Google Patents. (n.d.).
  • Phenol, 3-nitro-. NIST WebBook. (n.d.). Retrieved from [Link]

  • New Jersey Department of Health. (2016, March). Nitric Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. (n.d.). Retrieved from [Link]

  • Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. PMC. (n.d.). Retrieved from [Link]

  • Nitration and hydroxylation of benzene in the presence of nitrite/nitrous acid in aqueous solution. PubMed. (n.d.). Retrieved from [Link]

  • One-dimensional 13C NMR and HPLC-1H NMR techniques for observing carbon-13 and deuterium labelling in biosynthetic studies. ResearchGate. (2003, March). Retrieved from [Link]

  • Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Arkat USA. (n.d.). Retrieved from [Link]

  • Influence of Chemical Interactions on the Surface-Enhanced Infrared Absorption Spectrometry of Nitrophenols on Copper and Silver Films. ACS Publications. (n.d.). Retrieved from [Link]

  • Chad's Prep. (2021, April 14). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Synthesis of 2,6-dihydroxytoluene. Dissertation. (n.d.). Retrieved from [Link]

  • Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K 4 [Fe(CN) 6 ]. ResearchGate. (2014, May 1). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzonitrile. Retrieved from [Link]

  • CN103304381A - Preparation method of 2,6-dihydroxytoluene. Google Patents. (n.d.).
  • Process for the selective hydroxylation of benzene with molecular oxygen. Google Patents. (n.d.).
  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • 2,6-Difluoro-3-nitrobenzoic acid. PubChem. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Synthesis of a Series of Diaminoindoles. PMC. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

  • Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. SFA ScholarWorks. (2019, December 12). Retrieved from [Link]

  • Direct Regioselective C-H Cyanation of Purines. PMC. (2023, January 17). Retrieved from [Link]

  • Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. ResearchGate. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Regioselectivity in 2,6-Dihydroxy-3-nitrobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,6-dihydroxy-3-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in this critical synthesis. We will delve into the mechanistic underpinnings of the reaction, provide robust troubleshooting strategies, and offer detailed protocols to enhance the yield and purity of your target compound.

Introduction: The Challenge of Regioselectivity

The synthesis of 2,6-dihydroxy-3-nitrobenzonitrile is a pivotal step in the development of various pharmaceutical agents and functional materials. The nitration of 2,6-dihydroxybenzonitrile, however, presents a significant challenge in controlling the position of the incoming nitro group. The two hydroxyl groups are strong activating, ortho, para-directing groups, while the cyano group is a deactivating, meta-directing group. This interplay of directing effects often leads to a mixture of isomers, primarily the desired 3-nitro product and the undesired 5-nitro isomer, complicating purification and reducing the overall yield. This guide provides the expertise to selectively favor the formation of the 3-nitro isomer.

Troubleshooting Guide: Enhancing 3-Nitro Selectivity

This section addresses common issues encountered during the synthesis of 2,6-dihydroxy-3-nitrobenzonitrile in a question-and-answer format, providing causative explanations and actionable solutions.

Question 1: My reaction is producing a significant amount of the 5-nitro isomer. How can I improve the regioselectivity for the 3-nitro product?

Answer: Poor regioselectivity is the most common hurdle in this synthesis. The formation of the 5-nitro isomer is competitive due to the strong activating nature of the hydroxyl groups. Several factors can be adjusted to favor the desired 3-nitro product.

Potential Causes & Solutions:

  • Steric Hindrance: The hydroxyl groups at positions 2 and 6 can sterically hinder the approach of the nitronium ion (NO₂⁺) to the ortho positions (3 and 5). However, the position 3 is electronically favored due to the combined directing effects.

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the thermodynamically less stable isomer.

    • Solution: Maintain a low reaction temperature, typically between 0°C and 5°C, to favor the kinetically controlled product, which is often the more sterically accessible isomer.[1]

  • Nitrating Agent: The choice and concentration of the nitrating agent are critical.

    • Solution: Use a milder nitrating agent or a controlled release of the nitronium ion. For highly activated systems like dihydroxybenzonitrile, dilute nitric acid may be sufficient.[2][3][4] The use of a mixed acid (HNO₃/H₂SO₄) system should be carefully controlled, as overly harsh conditions can decrease selectivity.[1]

  • Solvent Effects: The solvent can influence the solvation of the transition states leading to the different isomers.[5]

    • Solution: Experiment with different solvent systems. Acetic acid is a common solvent for nitration reactions and can help to modulate the reactivity of the nitrating agent.[6]

Question 2: I am observing the formation of dinitrated byproducts. How can this be prevented?

Answer: The presence of two powerful activating hydroxyl groups makes the benzene ring highly susceptible to further nitration.

Potential Causes & Solutions:

  • Excess Nitrating Agent: Using a large excess of the nitrating agent will drive the reaction towards polynitration.[7]

    • Solution: Carefully control the stoichiometry. Use no more than 1.0 to 1.1 equivalents of the nitrating agent.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can lead to the nitration of the initially formed mononitrated product.[6][7]

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction immediately. Perform the reaction at the lowest possible temperature that allows for a reasonable rate.[7]

Question 3: The overall yield of my reaction is low, even after accounting for isomer formation. What are other potential issues?

Answer: Low yields can stem from several factors beyond poor regioselectivity.

Potential Causes & Solutions:

  • Substrate or Product Decomposition: The starting material or the nitro-product may be unstable under the harsh, acidic, and oxidizing conditions of the nitration reaction.

    • Solution: Minimize reaction time and maintain low temperatures. Ensure rapid and efficient quenching of the reaction mixture in ice-water.

  • Poor Solubility: If the 2,6-dihydroxybenzonitrile has poor solubility in the reaction medium, the reaction rate will be limited.[1][6]

    • Solution: Ensure vigorous stirring to maximize the surface area for the reaction. A co-solvent might be necessary, but its compatibility with the nitrating agent must be verified.

  • Oxidation Side Reactions: Phenolic compounds are susceptible to oxidation by nitric acid, leading to colored byproducts and reduced yield.[6]

    • Solution: Using milder nitrating conditions and maintaining a low temperature can help to minimize oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the regioselectivity in the nitration of 2,6-dihydroxybenzonitrile?

A1: The regioselectivity is a result of the interplay between the electronic effects of the substituents. The two hydroxyl groups are strong ortho, para-directors, activating positions 3, 4, and 5. The cyano group is a meta-director, deactivating the ring but directing towards position 5. The desired 3-position is ortho to one hydroxyl group and para to the other, making it electronically very favorable. The competing 5-position is also ortho to a hydroxyl group and meta to the cyano group. The key to favoring the 3-position is often exploiting the subtle differences in steric hindrance and the electronic contribution of each group.

Q2: How can I reliably distinguish between the 3-nitro and 5-nitro isomers?

A2: Spectroscopic methods are essential for isomer differentiation.[8][9]

  • ¹H NMR Spectroscopy: The aromatic protons will exhibit different chemical shifts and coupling patterns. The symmetry of the molecule will be different, leading to distinct spectra.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the benzene ring will be unique for each isomer.

  • IR Spectroscopy: While less definitive for isomer differentiation, there may be subtle differences in the vibrational frequencies of the C-NO₂ and other functional groups.

  • Mass Spectrometry: While both isomers will have the same molecular weight, fragmentation patterns in techniques like GC-MS might differ. For unambiguous identification, techniques like 2D NMR (COSY, HMBC, HSQC) or X-ray crystallography are the gold standard.

Q3: Are there alternative synthetic strategies to improve regioselectivity?

A3: Yes, if direct nitration proves to be unselective, consider a multi-step approach:

  • Protecting Groups: One of the hydroxyl groups could be protected with a bulky protecting group. This would alter the directing effects and could sterically block one of the ortho positions, thereby favoring nitration at the other. Subsequent deprotection would yield the desired product.

  • Directed Ortho Metalation: This strategy involves deprotonation of one of the hydroxyl groups with a strong base, followed by reaction with an electrophilic nitrating agent. The metal cation can coordinate to the oxygen, directing the nitration to the adjacent position.

Data Summary Table

ParameterConditionExpected Outcome on 3-Nitro SelectivityRationale
Temperature Low (0-5 °C)IncreaseFavors the kinetically controlled product.[1]
High (>25 °C)DecreaseCan overcome the activation barrier for the formation of other isomers.[6]
Nitrating Agent Dilute HNO₃IncreaseMilder conditions are often more selective for highly activated rings.[2][3]
Conc. HNO₃/H₂SO₄DecreaseHarsher conditions can lead to over-reaction and reduced selectivity.[1]
Stoichiometry 1.0-1.1 equiv. HNO₃IncreaseMinimizes the risk of dinitration.[7]
>1.5 equiv. HNO₃DecreaseSignificantly increases the formation of dinitrated byproducts.[7]
Solvent Acetic AcidPotential IncreaseCan modulate the reactivity of the nitrating agent.[6]
Sulfuric Acid (conc.)Potential DecreaseCreates highly reactive nitrating species, which can be less selective.

Experimental Protocols

Protocol 1: High-Selectivity Nitration of 2,6-Dihydroxybenzonitrile

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,6-dihydroxybenzonitrile (1.0 eq.) in glacial acetic acid (10 mL per gram of substrate).

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

  • Preparation of Nitrating Agent: In a separate flask, prepare a solution of nitric acid (1.05 eq., 70%) in glacial acetic acid (2 mL per mL of nitric acid).

  • Addition of Nitrating Agent: Add the nitric acid solution dropwise to the stirred solution of 2,6-dihydroxybenzonitrile over 30-60 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).

  • Quenching: Once the starting material is consumed (typically 1-2 hours), pour the reaction mixture slowly into a beaker containing crushed ice and water (50 mL per gram of starting material) with vigorous stirring.

  • Isolation: The product will precipitate. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Poor Regioselectivity

G start Problem: Poor Regioselectivity (High 5-Nitro Isomer) cause1 Potential Cause: High Reaction Temperature start->cause1 cause2 Potential Cause: H harsh Nitrating Conditions start->cause2 cause3 Potential Cause: Incorrect Stoichiometry start->cause3 solution1 Solution: Maintain Temperature at 0-5 °C cause1->solution1 solution2 Solution: Use Dilute HNO3 in Acetic Acid cause2->solution2 solution3 Solution: Use 1.0-1.1 Equivalents of HNO3 cause3->solution3

Caption: A decision tree for troubleshooting poor regioselectivity.

Directing Effects in the Nitration of 2,6-Dihydroxybenzonitrile

G sub Benzene Ring OH1 OH (2) pos3 3 (ortho to OH1, para to OH2) OH1->pos3 Activates OH2 OH (6) OH2->pos3 Activates pos5 5 (ortho to OH2, meta to CN) OH2->pos5 Activates CN CN (1) CN->pos5 Deactivates (directs meta) pos4 4 (para to OH1, para to OH2)

Caption: A diagram illustrating the directing effects of the substituents.

References

  • Quora. (2023). What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome?[Link]

  • PubMed. (n.d.). Regioselectivity in the nitration of dialkoxybenzenes. [Link]

  • Khan Academy. (2022). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. [Link]

Sources

Technical Support Center: Synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis. Our approach is grounded in established chemical principles to ensure technical accuracy and practical utility.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile, which is typically prepared by the nitration of 2,6-dihydroxybenzonitrile.

Issue 1: Low or No Yield of the Desired Product

  • Question: I performed the nitration of 2,6-dihydroxybenzonitrile using a standard nitric acid/sulfuric acid mixture, but my final yield is very low, or I have isolated no product. What could be the cause?

  • Answer: A low or negligible yield in this nitration reaction can stem from several factors, primarily related to the sensitive nature of the starting material and the harshness of the reaction conditions. The two hydroxyl groups on the benzene ring are strongly activating, making the molecule highly susceptible to oxidation and degradation under strong nitrating conditions.

    Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Oxidative Degradation The combination of concentrated nitric and sulfuric acids is a potent oxidizing agent. The electron-rich phenol rings can be easily oxidized, leading to the formation of complex, often polymeric, tar-like substances instead of the desired nitro compound.[1][2][3]Use milder nitrating agents. Consider using dilute nitric acid in acetic acid, or a nitrate salt (e.g., NaNO₃) in sulfuric acid at low temperatures to better control the reaction.
Incorrect Reagent Stoichiometry An excess of the nitrating agent can lead to over-nitration or increased degradation of the starting material.Carefully control the stoichiometry. Use a slight excess (1.05-1.2 equivalents) of the nitrating agent.
Suboptimal Temperature Control Nitration reactions are highly exothermic. A runaway temperature can significantly increase the rate of side reactions, especially oxidation and polysubstitution.[4]Maintain strict temperature control, typically between 0°C and 5°C, throughout the addition of the nitrating agent and the subsequent reaction period. Use an ice-salt bath for cooling.
Poor Solubility of Starting Material If the 2,6-dihydroxybenzonitrile does not dissolve sufficiently in the reaction medium, the reaction will be heterogeneous and slow, potentially leading to localized overheating and degradation where the reaction does occur.Choose a solvent system in which the starting material is soluble. Sulfuric acid is often a suitable solvent for the substrate before the addition of nitric acid.

Issue 2: Formation of Multiple Products and Purification Challenges

  • Question: My crude product shows multiple spots on TLC, and I am struggling to isolate the pure 2,6-Dihydroxy-3-nitrobenzonitrile. What are the likely side products, and how can I improve the selectivity and purification?

  • Answer: The formation of multiple products is a common issue in the nitration of highly activated aromatic rings. The directing effects of the substituents on 2,6-dihydroxybenzonitrile can lead to different isomers and over-nitrated species.

    Likely Side Products:

    • Over-nitration Products: The strong activating effect of the two hydroxyl groups can lead to the introduction of more than one nitro group, resulting in dinitro- or even trinitro- derivatives.[5][6]

    • Isomeric Products: While the 3-position is sterically accessible and electronically activated, nitration at other positions, though less favored, might occur.

    • Oxidation Products: As mentioned previously, oxidation can lead to quinone-like structures and other degradation products.[1][3]

    • Hydrolysis of the Nitrile Group: Under strong acidic conditions and elevated temperatures, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, though this is generally a slower process.[7][8][9]

    Strategies for Improved Selectivity and Purification:

Strategy Detailed Protocol
Controlled Addition of Nitrating Agent Add the nitrating agent dropwise to a cooled, well-stirred solution of the 2,6-dihydroxybenzonitrile in the reaction solvent. This helps to maintain a low concentration of the nitronium ion and minimize over-nitration.
Use of a Milder Nitrating System Avoid the aggressive nature of concentrated nitric and sulfuric acids. A solution of nitric acid in acetic anhydride or the use of a nitrate salt with a Lewis acid catalyst can offer better control.
Post-Reaction Workup Quench the reaction by pouring the mixture onto ice water. This will precipitate the crude product and dilute the strong acids, preventing further reaction or degradation.
Purification by Recrystallization The crude product can often be purified by recrystallization from a suitable solvent system. Ethanol/water or acetic acid/water mixtures are good starting points to try.
Column Chromatography If recrystallization is ineffective, column chromatography on silica gel is a reliable method for separating isomers and other impurities. A gradient elution with a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate) is typically effective.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected regioselectivity of the nitration of 2,6-dihydroxybenzonitrile?

    • A1: The two hydroxyl groups are ortho, para-directing and strongly activating. The nitrile group is meta-directing and deactivating.[10] The combined effect of the two hydroxyl groups strongly activates the positions ortho and para to them. The position para to the 2-OH and ortho to the 6-OH is the 3-position, which is also sterically accessible. Therefore, the major product is expected to be 2,6-Dihydroxy-3-nitrobenzonitrile.

  • Q2: Can I protect the hydroxyl groups before nitration?

    • A2: Yes, protecting the hydroxyl groups as ethers (e.g., methoxy groups) or esters (e.g., acetates) is a viable strategy to moderate their activating effect and prevent oxidation. The protected compound can then be nitrated, followed by deprotection to yield the desired product. This multi-step approach can often provide a cleaner reaction and higher overall yield despite the extra steps.

  • Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?

    • A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. For product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide definitive structural information. Mass Spectrometry (MS) will confirm the molecular weight, and Infrared (IR) spectroscopy will show the characteristic stretches for the hydroxyl, nitrile, and nitro groups.

  • Q4: Are there any specific safety precautions for this reaction?

    • A4: Yes. Nitration reactions using concentrated acids are highly exothermic and can be dangerous if not properly controlled.[11] Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Use an ice bath to control the temperature and add reagents slowly. Be aware that nitro-aromatic compounds can be toxic and may have explosive properties.[12]

Visualizing the Reaction and Its Challenges

Main Reaction Pathway

Main_Reaction_Pathway 2,6-Dihydroxybenzonitrile 2,6-Dihydroxybenzonitrile 2,6-Dihydroxy-3-nitrobenzonitrile 2,6-Dihydroxy-3-nitrobenzonitrile 2,6-Dihydroxybenzonitrile->2,6-Dihydroxy-3-nitrobenzonitrile HNO₃ / H₂SO₄ Side_Reactions cluster_main Main Reactant cluster_side_products Potential Side Products 2,6-Dihydroxybenzonitrile 2,6-Dihydroxybenzonitrile Over-nitrated_Products Over-nitrated Products 2,6-Dihydroxybenzonitrile->Over-nitrated_Products Excess HNO₃ Oxidation_Products Oxidation Products 2,6-Dihydroxybenzonitrile->Oxidation_Products High Temp / Strong Acid Hydrolyzed_Products Hydrolyzed Products 2,6-Dihydroxybenzonitrile->Hydrolyzed_Products H₂O / Heat

Caption: Common side reactions in the synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile.

Experimental Protocol: Nitration of 2,6-Dihydroxybenzonitrile

This protocol is a general guideline and may require optimization.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,6-dihydroxybenzonitrile (1.0 eq) in concentrated sulfuric acid at 0°C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0°C.

  • Reaction: Add the nitrating mixture dropwise to the solution of 2,6-dihydroxybenzonitrile, maintaining the temperature below 5°C.

  • Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: Dry the crude product and purify by recrystallization or column chromatography.

References

  • EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile - Google P
  • p-NITROBENZONITRILE - Organic Syntheses Procedure. (URL: [Link])

  • WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google P
  • EP0425743A1 - Process for the production of ortho-nitrobenzonitriles - Google P
  • Benzonitrile, 2,6-dimethoxy - Organic Syntheses Procedure. (URL: [Link])

  • Method for producing 2,6-dihydroxybenzoic acid - European Patent Office - EP 0552912 A2. (URL: [Link])

  • 2,6-Difluoro-3-nitrobenzonitrile | C7H2F2N2O2 | CID 2737030 - PubChem. (URL: [Link])

  • Synthesis of 2,6-difluoro-4-hydroxybenzonitrile - ResearchGate. (URL: [Link])

  • hydrolysis of nitriles - Chemguide. (URL: [Link])

  • Secondary formation of nitrated phenols: insights from observations during the Uintah Basin Winter Ozone Study (UBWOS) 2014 - ACP. (URL: [Link])

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry. (URL: [Link])

  • the nitration of benzene - electrophilic substitution - Chemguide. (URL: [Link])

  • Hydrolysis of Nitriles - Organic Chemistry Tutor. (URL: [Link])

  • Biodegradation of Nitrophenol Compounds - ResearchGate. (URL: [Link])

  • Draw the major product(s) of nitration of benzonitrile. - Homework.Study.com. (URL: [Link])

  • 1 NITRATION - Shodhganga. (URL: [Link])

  • Resolving the overlooked photochemical nitrophenol transformation mechanism induced by nonradical species under visible light | PNAS. (URL: [Link])

  • Nitration - Wikipedia. (URL: [Link])

  • US3221062A - Nitration process - Google P
  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - NIH. (URL: [Link])

  • 20.7: Chemistry of Nitriles - Chemistry LibreTexts. (URL: [Link])

  • Nitration and Sulfonation of Benzene - Chemistry LibreTexts. (URL: [Link])

  • Secondary formation of nitrated phenols - ACP. (URL: [Link])

  • Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions - YouTube. (URL: [Link])

  • Nitrile to Acid - Common Conditions - Organic Chemistry Data. (URL: [Link])

  • Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products - ResearchGate. (URL: [Link])

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube. (URL: [Link])

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Technical Support Center: Synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2,6-dihydroxy-3-nitrobenzonitrile. The nitration of dihydroxybenzonitriles is a nuanced process where success is dictated by precise control over reaction conditions. This document provides in-depth troubleshooting advice and answers to frequently asked questions, structured to address the specific challenges you may encounter during your experiments. Our approach is grounded in established principles of electrophilic aromatic substitution and practical, field-proven insights to help you navigate the complexities of this synthesis and effectively identify and manage byproduct formation.

I. Overview of the Synthesis and Key Challenges

The synthesis of 2,6-dihydroxy-3-nitrobenzonitrile typically involves the electrophilic nitration of 2,6-dihydroxybenzonitrile. The two hydroxyl groups are strongly activating, ortho-, para-directing groups, while the nitrile group is a deactivating, meta-directing group. This substitution pattern makes the aromatic ring highly susceptible to electrophilic attack, but also introduces significant challenges in controlling the regioselectivity and preventing unwanted side reactions.

The primary challenges in this synthesis are:

  • Isomer Formation: The directing effects of the hydroxyl groups can lead to the formation of undesired nitro isomers, primarily 2,6-dihydroxy-4-nitrobenzonitrile.

  • Oxidation: The electron-rich phenol ring is sensitive to oxidation by the nitrating agent, often resulting in the formation of colored byproducts such as benzoquinones and polymeric materials.[1][2]

  • Polynitration: The high reactivity of the starting material can lead to the introduction of more than one nitro group, yielding dinitro and trinitro derivatives.

  • Reaction Runaway: Nitration reactions are highly exothermic and require careful temperature control to prevent a runaway reaction, which can lead to a decrease in selectivity and the formation of hazardous byproducts.

This guide will provide you with the knowledge to anticipate and address these challenges, enabling you to optimize your synthesis for higher yield and purity.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific experimental issues in a practical, question-and-answer format.

Question 1: My reaction mixture turned a dark brown or black color upon addition of the nitrating agent. What is the cause and how can I prevent it?

Answer:

The development of a dark color is a strong indication of oxidation of the phenolic ring system . The electron-rich 2,6-dihydroxybenzonitrile is susceptible to oxidation by nitric acid, especially at elevated temperatures or with high concentrations of the nitrating agent. This oxidation leads to the formation of highly colored byproducts, most commonly benzoquinone derivatives and polymeric tars .[1][2]

Causality:

  • Excessive Temperature: Nitration is a highly exothermic process. If the reaction temperature is not strictly controlled, the increased thermal energy can promote oxidation side reactions.

  • Concentrated Nitrating Agent: Using a nitrating agent that is too concentrated or in large excess can overwhelm the desired nitration pathway and favor oxidation.

  • Presence of Nitrous Acid: Nitrous acid (HNO₂) can be present in nitric acid and can autocatalyze oxidative pathways.

Troubleshooting Steps:

  • Strict Temperature Control: Maintain a low reaction temperature, typically between -10°C and 0°C, throughout the addition of the nitrating agent and for the duration of the reaction. Use an efficient cooling bath (e.g., ice-salt or a cryocooler).

  • Dilute the Nitrating Agent: Use a more dilute solution of nitric acid or a milder nitrating agent. Acetic acid is a common solvent for this type of reaction as it can help to temper the reactivity of the nitrating agent.

  • Slow, Dropwise Addition: Add the nitrating agent slowly and dropwise to the solution of 2,6-dihydroxybenzonitrile. This allows for better dissipation of the heat generated during the reaction.

  • Use a Nitrous Acid Scavenger: In some cases, the addition of a small amount of a nitrous acid scavenger, such as urea or sulfamic acid, can help to suppress oxidation.

Question 2: My analytical data (LC-MS, NMR) suggests the presence of multiple isomers. How can I confirm their identity and improve the regioselectivity of my reaction?

Answer:

The formation of regioisomers is a common challenge in the nitration of substituted benzenes. In this case, the primary isomeric byproduct is likely 2,6-dihydroxy-4-nitrobenzonitrile , due to the ortho-, para-directing influence of the hydroxyl groups. Dinitration can also occur, leading to products such as 2,6-dihydroxy-3,5-dinitrobenzonitrile.

Identification of Isomers:

  • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to separate the isomers. Isomers will have the same mass but different retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic region of the ¹H NMR spectrum will be diagnostic. The desired 3-nitro product will show two doublets, while the 4-nitro isomer will exhibit a singlet in the aromatic region.

    • ¹³C NMR and 2D NMR (HSQC, HMBC): These techniques can provide definitive structural elucidation.

Improving Regioselectivity:

Controlling regioselectivity in the nitration of highly activated rings is challenging. However, the following strategies can be employed:

  • Choice of Nitrating Agent: Milder nitrating agents may offer better selectivity. Consider using a mixture of nitric acid in acetic acid or acetyl nitrate.

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experiment with different solvents, such as acetic acid, sulfuric acid, or organic solvents like dichloromethane.[3]

  • Temperature Control: Lower temperatures generally favor the formation of the thermodynamically more stable product, which may or may not be the desired isomer. Careful temperature profiling of the reaction is recommended.

Table 1: Potential Isomeric and Over-Nitration Byproducts

Compound NameMolecular FormulaMolecular WeightPotential ¹H NMR Aromatic Signals (DMSO-d₆)
2,6-Dihydroxy-3-nitrobenzonitrile (Desired Product) C₇H₄N₂O₄180.12δ ~8.1 (d, 1H), δ ~6.5 (d, 1H)
2,6-Dihydroxy-4-nitrobenzonitrileC₇H₄N₂O₄180.12δ ~8.0 (s, 1H)
2,6-Dihydroxy-3,5-dinitrobenzonitrileC₇H₃N₃O₆225.12δ ~8.8 (s, 1H)

Note: Predicted chemical shifts are approximate and can vary based on solvent and concentration.

Question 3: My reaction yield is low, with a significant amount of unreacted starting material. What are the likely causes?

Answer:

Low conversion can be attributed to several factors related to the reaction conditions and the stability of the nitrating agent.

Potential Causes:

  • Insufficient Nitrating Agent: Ensure that at least one molar equivalent of the nitrating agent is used. A slight excess (1.1-1.2 equivalents) is often employed to drive the reaction to completion.

  • Reaction Temperature is Too Low: While low temperatures are necessary to control side reactions, a temperature that is too low can significantly slow down the rate of the desired nitration, leading to incomplete conversion within a practical timeframe.

  • Poor Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized areas of low reagent concentration, resulting in incomplete reaction.

  • Decomposition of the Nitrating Agent: If the nitric acid is old or has been improperly stored, it may have a lower effective concentration.

Troubleshooting Steps:

  • Optimize Stoichiometry: Carefully control the stoichiometry of the reactants. A small excess of the nitrating agent is generally recommended.

  • Temperature Optimization: If conversion is low at a very low temperature, consider gradually increasing the temperature (e.g., from -10°C to 0°C or slightly above) while carefully monitoring for the formation of colored byproducts.

  • Ensure Efficient Stirring: Use a magnetic stirrer or overhead stirrer that provides vigorous mixing to ensure a homogeneous reaction mixture.

  • Use Fresh Reagents: Always use fresh, high-quality nitric acid and other reagents.

Question 4: How can I effectively purify 2,6-dihydroxy-3-nitrobenzonitrile from the identified byproducts?

Answer:

A multi-step purification strategy is often necessary to obtain the desired product in high purity.

Purification Protocol:

  • Aqueous Workup: After the reaction is complete, quench the reaction mixture by pouring it into a mixture of ice and water. This will precipitate the crude product and dilute the strong acids.

  • Filtration: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water to remove residual acids.

  • Recrystallization: Recrystallization is an effective technique for removing many impurities. Experiment with different solvent systems. A polar solvent like ethanol, methanol, or a mixture of ethanol and water is a good starting point. The desired product and its isomers may have different solubilities, allowing for their separation.

  • Column Chromatography: If recrystallization is insufficient to separate the isomers, column chromatography on silica gel is the most effective method. A solvent gradient of ethyl acetate in hexanes is a common choice for separating aromatic nitro compounds. The polarity of the isomers will be very similar, so a long column and a shallow gradient may be necessary for good separation.

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of byproduct formation in this reaction?

A1: The primary byproducts arise from two main mechanistic pathways:

  • Alternative Electrophilic Attack: The nitronium ion (NO₂⁺) is a potent electrophile. While the 3-position is the target, attack at the 4-position, which is para to one of the hydroxyl groups, is also electronically favored, leading to the 4-nitro isomer.

  • Oxidation: The nitric acid can act as an oxidizing agent, particularly in the presence of nitrous acid. The electron-rich dihydroxybenzene ring can be oxidized to a semiquinone radical, which can then undergo further reactions to form benzoquinones or polymerize into tarry materials.

Q2: Can I use a different nitrating agent to avoid these byproducts?

A2: Yes, the choice of nitrating agent can significantly impact the outcome of the reaction. For sensitive substrates like dihydroxybenzonitriles, milder nitrating agents can offer better control and selectivity. Some alternatives to the standard nitric acid/sulfuric acid mixture include:

  • Nitric acid in acetic acid: This is a less aggressive nitrating system that can reduce the extent of oxidation.

  • Acetyl nitrate (prepared in situ from nitric acid and acetic anhydride): This is a milder and often more selective nitrating agent.

  • Metal nitrates (e.g., copper(II) nitrate) in the presence of a catalyst: These can sometimes offer improved regioselectivity.

Q3: What are the key safety precautions I should take during this synthesis?

A3: Nitration reactions are potentially hazardous and must be performed with appropriate safety measures:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.

  • Blast Shield: Use a blast shield, especially when working on a larger scale.

  • Controlled Addition: Add the nitrating agent slowly and in a controlled manner to prevent a runaway reaction.

  • Quenching: Be prepared to quench the reaction with a large volume of ice water in case of an uncontrolled exotherm.

  • Waste Disposal: Neutralize acidic waste before disposal according to your institution's safety guidelines.

IV. Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthesis and Major Byproduct Formation Pathways

Byproduct_Formation SM 2,6-Dihydroxybenzonitrile Nitrating_Agent HNO₃ / H₂SO₄ SM->Nitrating_Agent Product 2,6-Dihydroxy-3-nitrobenzonitrile (Desired Product) Nitrating_Agent->Product  Desired Pathway (Attack at C3) Isomer 2,6-Dihydroxy-4-nitrobenzonitrile (Isomeric Byproduct) Nitrating_Agent->Isomer  Alternative Pathway (Attack at C4) Oxidation Oxidation Byproducts (Benzoquinones, Polymers) Nitrating_Agent->Oxidation  Oxidative Pathway Dinitro Dinitrated Products Product->Dinitro  Further Nitration

Caption: Reaction scheme for the nitration of 2,6-dihydroxybenzonitrile, illustrating the formation of the desired product and major byproducts.

Diagram 2: Troubleshooting Workflow for Poor Reaction Outcomes

Troubleshooting_Workflow Start Poor Reaction Outcome Check_Color Dark Reaction Mixture? Start->Check_Color Check_Isomers Multiple Products by LC-MS/NMR? Check_Color->Check_Isomers No Oxidation_Issue Probable Cause: Oxidation Check_Color->Oxidation_Issue Yes Check_Conversion Low Conversion? Check_Isomers->Check_Conversion No Isomer_Issue Probable Cause: Poor Regioselectivity Check_Isomers->Isomer_Issue Yes Conversion_Issue Probable Cause: Suboptimal Conditions Check_Conversion->Conversion_Issue Yes End Optimized Synthesis Check_Conversion->End No Oxidation_Solution Solution: - Lower Temperature - Slower Addition - Milder Nitrating Agent Oxidation_Issue->Oxidation_Solution Isomer_Solution Solution: - Modify Solvent/Nitrating Agent - Purify via Chromatography Isomer_Issue->Isomer_Solution Conversion_Solution Solution: - Check Stoichiometry - Optimize Temperature - Ensure Good Mixing Conversion_Issue->Conversion_Solution Oxidation_Solution->End Isomer_Solution->End Conversion_Solution->End

Caption: A decision-tree workflow to guide troubleshooting based on common undesirable outcomes in the synthesis of 2,6-dihydroxy-3-nitrobenzonitrile.

V. References

  • Process for preparation of 2,6-dichlorobenzonitrile. WO2020102716A1.

  • HPLC Methods for analysis of Nitrite ion. HELIX Chromatography. [Link]

  • 2,6-Difluoro-3-nitrobenzonitrile. PubChem. [Link]

  • Shopsowitz, K., Lelj, F., & MacLachlan, M. J. (2011). Regioselectivity in the nitration of dialkoxybenzenes. The Journal of organic chemistry, 76(5), 1285–1294. [Link]

  • A process for producing nitrile compounds. EP0080700B1.

  • Phenol reaction with nitration mixture. Chemistry Stack Exchange. [Link]

  • Development of HPLC method for analysis of nitrite and nitrate in vegetable. [Link]

  • p-NITROBENZONITRILE. Organic Syntheses, 25, 80. [Link]

  • Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy. (2022, November 28). YouTube. [Link]

  • Nitration process. EP 0436443 B1. [Link]

  • Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. [Link]

  • What are the products formed when phenol and nitrobenzene are treated. askIITians. [Link]

  • Regioselective nitration of aromatic compounds and the reaction products thereof. US5946638A.

  • A high performance liquid chromatography method for determining nitrate and nitrite levels in vegetables. Journal of Food and Drug Analysis, 11(3). [Link]

  • Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. [Link]

  • reactions of phenol | nitration reaction. (2023, March 29). YouTube. [Link]

  • Gutmann, B., & Kappe, C. O. (2014). Continuous flow nitration in miniaturized devices. Journal of the Brazilian Chemical Society, 25(5), 776-793. [Link]

  • Process for nitration of phenol derivatives. IE58428B1.

  • Clean Manufacture of 2,4,6-Trinitrotoluene (TNT) via Improved Regioselectivity in the Nitration of Toluene. [Link]

  • Preparing method of 2,6-dichloro-3-nitropyridine. CN102584688A.

  • Determination of nitrate in biological fluids by HPLC. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1335–1340. [Link]

  • 2,6-dihydroxyacetophenone. Organic Syntheses, 21, 53. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]

  • Nitrate and Nitrite by Ion Pair LC. Phenomenex. [Link]

  • Identification, Isolation and Characterization of Process Related Impurity in Isosulfanblue. Der Pharma Chemica, 9(20), 16-24. [Link]

  • Regioselectivity in the Nitration of Dialkoxybenzenes. UBC Chemistry. [Link]

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Technical Support Center: Synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and improve your product yield and purity.

Introduction to the Synthesis

The synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile typically involves the electrophilic nitration of 2,6-dihydroxybenzonitrile. The two hydroxyl groups are strong activating groups, making the benzene ring highly susceptible to electrophilic attack. However, this high reactivity also presents challenges in controlling the regioselectivity and preventing side reactions. The goal is to introduce a single nitro group at the C3 position, ortho to one hydroxyl group and meta to the other.

Proposed Reaction Pathway

The primary reaction for the synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile is the nitration of 2,6-dihydroxybenzonitrile.

ReactionPathway 2,6-Dihydroxybenzonitrile 2,6-Dihydroxybenzonitrile 2,6-Dihydroxy-3-nitrobenzonitrile 2,6-Dihydroxy-3-nitrobenzonitrile 2,6-Dihydroxybenzonitrile->2,6-Dihydroxy-3-nitrobenzonitrile Nitrating Agent (e.g., HNO₃ in H₂SO₄ or Ac₂O) Troubleshooting start Low Yield or Impure Product check_yield Is the yield significantly low? start->check_yield check_purity Is the product impure (multiple spots on TLC)? start->check_purity check_yield->check_purity No cause_decomposition Potential Cause: Decomposition of starting material check_yield->cause_decomposition Yes cause_over_nitration Potential Cause: Over-nitration (di/tri-nitro products) check_purity->cause_over_nitration Yes cause_isomer_formation Potential Cause: Formation of other isomers check_purity->cause_isomer_formation Yes solution_milder_conditions Solution: Use milder nitrating agent (e.g., HNO₃ in Ac₂O) Lower reaction temperature (0-5°C) cause_decomposition->solution_milder_conditions cause_loss_workup Potential Cause: Product loss during work-up solution_optimize_workup Solution: Optimize quenching and extraction Consider recrystallization solvent solution_control_stoichiometry Solution: Use 1.1-1.2 eq. of nitrating agent cause_over_nitration->solution_control_stoichiometry solution_purification Solution: Optimize purification (Column chromatography or fractional crystallization) cause_over_nitration->solution_purification cause_isomer_formation->solution_purification

Technical Support Center: Scale-Up Synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities encountered during the scale-up of this important chemical intermediate. Here, we provide in-depth troubleshooting guidance and answers to frequently asked questions, grounded in established chemical principles and practical experience.

I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section addresses specific, practical problems that can arise during the synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile, particularly when transitioning from bench-scale to pilot or production scale.

Issue 1: Low Yield of 2,6-Dihydroxy-3-nitrobenzonitrile

Question: We are experiencing a significant drop in yield for the nitration of 2,6-dihydroxybenzonitrile upon scaling up the reaction from a 10g to a 1kg scale. What are the likely causes and how can we mitigate this?

Answer: A decrease in yield during scale-up is a common challenge and can be attributed to several factors related to mass and heat transfer, as well as reaction kinetics.

  • Causality:

    • Inefficient Mixing: In larger reactors, achieving homogeneous mixing of the viscous sulfuric acid and the substrate solution can be difficult. This leads to localized areas of high reactant concentration and "hot spots," which can promote side reactions.

    • Poor Temperature Control: Nitration is a highly exothermic reaction.[1] The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[2] Uncontrolled temperature excursions can lead to the formation of undesired isomers, dinitrated products, or even decomposition of the starting material and product.[1]

    • Sub-optimal Reagent Addition: The rate of addition of the nitrating agent (typically a mixture of nitric and sulfuric acid) is critical.[1] Adding it too quickly on a large scale can overwhelm the cooling capacity of the reactor, leading to the issues mentioned above.

  • Troubleshooting Protocol:

    • Reactor and Agitation Assessment:

      • Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) capable of providing adequate top-to-bottom turnover and minimizing dead zones.

      • Consider the use of baffles to improve mixing efficiency.

    • Controlled Reagent Addition:

      • Implement a slow, controlled addition of the pre-cooled nitrating mixture below the surface of the reaction mixture to ensure rapid dispersion and minimize localized concentration gradients.

      • Utilize a programmable pump for precise and reproducible addition rates.

    • Enhanced Heat Management:

      • Ensure the reactor's cooling system is sufficient for the scale of the reaction. This may involve using a larger cooling jacket, a more efficient cooling fluid, or internal cooling coils.

      • Perform a reaction calorimetry study on a smaller scale to accurately determine the heat of reaction and ensure the cooling capacity is adequate before proceeding to the full-scale synthesis.[3]

Issue 2: Poor Regioselectivity and Formation of Isomeric Impurities

Question: Our analysis of the crude product shows a significant percentage of the undesired 4-nitro isomer (2,6-Dihydroxy-4-nitrobenzonitrile). How can we improve the regioselectivity of the nitration?

Answer: The formation of isomeric impurities is a classic challenge in electrophilic aromatic substitution. The directing effects of the substituents on the benzene ring play a crucial role.

  • Causality:

    • Reaction Conditions: The regioselectivity of nitration can be highly dependent on the reaction temperature and the composition of the nitrating mixture.[4][5] Both hydroxyl groups and the nitrile group influence the position of electrophilic attack by the nitronium ion (NO₂⁺).[6][7][8] While the hydroxyl groups are strongly activating and ortho-, para-directing, the nitrile group is deactivating and meta-directing.[9] The desired 3-nitro isomer is formed by substitution ortho to one hydroxyl group and meta to the other, and meta to the nitrile. The 4-nitro isomer arises from para-substitution relative to one of the hydroxyl groups.

    • Kinetic vs. Thermodynamic Control: At higher temperatures, the reaction may favor the thermodynamically more stable isomer, which may not be the desired product.

  • Troubleshooting Protocol:

    • Temperature Optimization:

      • Maintain a low reaction temperature, typically between 0°C and 10°C, throughout the addition of the nitrating agent. This generally favors the kinetically controlled product.

    • Nitrating Agent Composition:

      • The ratio of sulfuric acid to nitric acid can influence the concentration of the active electrophile, the nitronium ion.[4][6] Experiment with slight variations in this ratio on a small scale to determine the optimal conditions for maximizing the yield of the desired isomer.

    • Solvent Effects:

      • While nitrations are often carried out in the nitrating mixture itself, the use of a co-solvent can sometimes influence regioselectivity.[10] However, this must be approached with caution due to the potential for side reactions with the solvent.

Issue 3: Difficulties in Product Isolation and Purification

Question: We are struggling to obtain a pure, crystalline product. The crude material is an oily solid that is difficult to filter and purify by recrystallization.

Answer: The physical properties of the crude product are often indicative of the presence of impurities that can interfere with crystallization.

  • Causality:

    • Presence of Isomeric Impurities: The presence of the 4-nitro isomer, which may have different solubility characteristics, can act as a crystal growth inhibitor.

    • Residual Acids: Incomplete quenching and neutralization of the strong acids used in the reaction can lead to a highly acidic and viscous crude product.

    • Dinitrated Byproducts: Over-nitration can lead to the formation of dinitrated species, which are often more difficult to crystallize.

  • Troubleshooting Protocol:

    • Effective Quenching and Work-up:

      • The reaction mixture should be quenched by slowly adding it to a large volume of ice-water with vigorous stirring. This precipitates the crude product and dilutes the acids.

      • Ensure complete neutralization of any residual acid by washing the crude product with a dilute basic solution (e.g., sodium bicarbonate), followed by water until the washes are neutral.

    • Purification Strategy:

      • Recrystallization: Experiment with a range of solvent systems for recrystallization. A mixture of polar and non-polar solvents often works well. For example, ethanol/water, acetic acid/water, or toluene/heptane systems could be explored.

      • Column Chromatography: For smaller scale purifications or to obtain a highly pure analytical standard, silica gel column chromatography can be employed. A gradient elution system, for instance, with a mixture of hexane and ethyl acetate, can effectively separate the desired product from its isomers.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile.

Q1: What are the critical safety considerations for the scale-up of this nitration?

A1: Safety is paramount in any nitration reaction, especially during scale-up.[11] Key considerations include:

  • Exothermic Nature: The reaction is highly exothermic, and a runaway reaction can occur if the temperature is not controlled.[1] A thorough understanding of the reaction's thermal profile is essential.[3]

  • Handling of Nitrating Agents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[12] Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn.[12] The reaction should be conducted in a well-ventilated fume hood or a contained system.[12]

  • Thermal Stability of the Product: Nitroaromatic compounds can be thermally unstable and may decompose exothermically at elevated temperatures.[1][13] It is crucial to avoid overheating the product during isolation and drying. Differential Scanning Calorimetry (DSC) can be used to determine the decomposition temperature of the final product.[13]

  • Emergency Preparedness: An emergency plan should be in place to handle spills, runaway reactions, or other unforeseen incidents.[12] This includes having appropriate neutralizing agents, fire extinguishers, and emergency shower and eyewash stations readily available.[12]

Q2: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A2: A combination of analytical methods is recommended for comprehensive process control and quality assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for monitoring the progress of the reaction and determining the purity of the final product.[14][15] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid, such as trifluoroacetic acid, to improve peak shape) is typically effective. HPLC can quantify the starting material, the desired product, and any isomeric or dinitrated impurities.[16][17]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring of the reaction progress on the bench.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying any impurities.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product.[16][18]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.[15]

Q3: Can alternative nitrating agents be used for this synthesis?

A3: While the mixed acid (HNO₃/H₂SO₄) method is the most common for aromatic nitration, other reagents can be employed, particularly in a research setting.[4][19] These may include:

  • Nitronium Tetrafluoroborate (NO₂BF₄): A powerful nitrating agent that can sometimes offer different selectivity.

  • Dinitrogen Pentoxide (N₂O₅): A strong nitrating agent, often used in non-acidic conditions. However, for industrial-scale synthesis, the mixed acid system is generally the most cost-effective and well-established method.[4][20]

III. Experimental Protocols and Data

Illustrative Laboratory Scale Synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile

Disclaimer: This is a generalized procedure and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add 20 mL of concentrated nitric acid to 40 mL of concentrated sulfuric acid with constant stirring. The temperature should be maintained below 10°C.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10 g of 2,6-dihydroxybenzonitrile in 50 mL of concentrated sulfuric acid. Cool this solution to 0°C in an ice bath.

  • Nitration: Slowly add the prepared nitrating mixture to the solution of 2,6-dihydroxybenzonitrile over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Slowly pour the reaction mixture into 500 g of crushed ice with vigorous stirring. A yellow precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the crude product in a vacuum oven at a temperature not exceeding 50°C.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., aqueous ethanol) to yield pure 2,6-Dihydroxy-3-nitrobenzonitrile.

Table 1: Typical HPLC Conditions for Purity Analysis
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

IV. Visualizing the Process

Reaction Pathway

Synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile 2,6-Dihydroxybenzonitrile 2,6-Dihydroxybenzonitrile Sigma Complex Intermediate Sigma Complex Intermediate Nitronium Ion (NO₂⁺) Nitronium Ion (NO₂⁺) 2,6-Dihydroxy-3-nitrobenzonitrile 2,6-Dihydroxy-3-nitrobenzonitrile Sigma Complex Intermediate->2,6-Dihydroxy-3-nitrobenzonitrile Deprotonation

Caption: Electrophilic aromatic substitution mechanism for the nitration of 2,6-dihydroxybenzonitrile.

Troubleshooting Decision Tree

Troubleshooting Flowchart start Low Yield or Purity Issue check_temp Is Temperature Control Adequate? start->check_temp check_mixing Is Mixing Efficient? check_temp->check_mixing Yes improve_cooling Improve Cooling Capacity / Reduce Scale check_temp->improve_cooling No check_addition Is Reagent Addition Controlled? check_mixing->check_addition Yes improve_agitation Optimize Agitator / Use Baffles check_mixing->improve_agitation No slow_addition Slow Down Addition Rate check_addition->slow_addition No analyze_purity Analyze Crude Purity (HPLC) check_addition->analyze_purity Yes improve_cooling->check_mixing improve_agitation->check_addition slow_addition->analyze_purity

Caption: A decision-making flowchart for troubleshooting common issues in the scale-up synthesis.

V. References

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • YouTube. (2024). Nitration reaction safety. [Link]

  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. [Link]

  • PubMed. (n.d.). Regioselectivity in the nitration of dialkoxybenzenes. [Link]

  • University of Illinois. (2019). Scale-up Reactions. [Link]

  • e-Krishi Shiksha. (n.d.). NITRATION. [Link]

  • Google Patents. (n.d.). Method for synthesizing 2, 6-dihydroxytoluene by using waste acid.

  • YouTube. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]

  • PMC - NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. [Link]

  • ResearchGate. (2025). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]

  • Google Patents. (n.d.). Process for the production of ortho-nitrobenzonitriles.

  • PubChem. (n.d.). 4-Nitrobenzonitrile. [Link]

  • ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. [Link]

  • Organic Syntheses Procedure. (n.d.). Benzonitrile, 2,6-dimethoxy. [Link]

  • EPA. (n.d.). The purpose of this study is to describe an analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. [Link]

  • Chemguide. (n.d.). the nitration of benzene - electrophilic substitution. [Link]

  • ResearchGate. (2019). Synthesis and Structural Investigation of Some Electron-Rich Nitroaromatics. [Link]

  • YouTube. (2017). Nitration of Benzene: An EAS Reaction. [Link]

  • ACS Publications. (n.d.). Displacement of the nitro group of substituted nitrobenzenes-a synthetically useful process. [Link]

  • SciRP.org. (n.d.). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. [Link]

  • Google Patents. (n.d.). Process for preparing 2, 6-dichloro-benzonitrile.

  • DADUN. (n.d.). Identification of 2,3-Dihydroxybenzoic Acid as a Brucella abortus Siderophore. [Link]

  • CSIRO Publishing. (2019). Synthesis and Structural Investigation of Some Electron-Rich Nitroaromatics. [Link]

  • YouTube. (2022). Nitration of Benzene (A-Level Chemistry). [Link]

  • EPA NEPS. (n.d.). Nitric Acid Plant Inspection Guide. [Link]

  • PMC - NIH. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

  • Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). ANALYTICAL METHODS. [Link]

  • European Patent Office. (n.d.). Method for producing 2,6-dihydroxybenzoic acid. [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-nitrobenzonitrile. [Link]

  • ACS Publications. (2013). Bench-Scale and Pilot Plant Nitration Experiments – Practical Considerations. [Link]

  • Chem-Supply. (n.d.). 3-Nitrobenzonitrile(619-24-9)MSDS Melting Point Boiling Density Storage Transport. [Link]

Sources

Technical Support Center: Controlling Exotherms in the Nitration of Dihydroxybenzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling the nitration of dihydroxybenzonitriles. The presence of two powerful activating hydroxyl groups on the benzonitrile ring makes this substrate highly susceptible to electrophilic aromatic substitution. While this high reactivity is advantageous, it presents a significant challenge in controlling the reaction's potent exotherm. Nitration is a notoriously high-energy transformation, and without rigorous control, it can easily lead to thermal runaway, decomposition of the starting material and product, and the formation of hazardous, unpredictable byproducts.[1][2]

This guide is structured to provide you with not just procedural steps, but the underlying chemical principles and troubleshooting logic required to perform these reactions safely and effectively.

Core Principles of Exotherm Control

Understanding the kinetics and thermodynamics of the nitration reaction is paramount. The reaction rate, and thus the rate of heat generation, is influenced by several key parameters that you, the researcher, must control.

  • Temperature: The Arrhenius equation dictates that reaction rates increase exponentially with temperature. For highly activated systems like dihydroxybenzonitriles, maintaining a very low and stable temperature is the primary defense against a runaway reaction. Heat must be removed from the system faster than it is generated.

  • Concentration & Addition Rate: The rate of reaction is also dependent on the concentration of the reactants. By adding the nitrating agent slowly and in a controlled manner, you are directly limiting the instantaneous concentration of the electrophile (the nitronium ion, NO₂⁺) available to react.[3][4] This throttles the rate of heat generation to a level your cooling system can manage.

  • Mixing Efficiency (Agitation): Poor agitation leads to the formation of localized "hot spots" where reactant concentrations are high, and the temperature is significantly elevated compared to the bulk mixture.[3] These hot spots can initiate a runaway reaction that propagates throughout the reactor. Vigorous, efficient stirring is non-negotiable.[5]

  • Heat Transfer: The ability of your reaction vessel to transfer heat to the cooling bath is critical. This is a function of the vessel's surface area-to-volume ratio, the material of construction, and the efficiency of the cooling medium. For highly exothermic reactions, continuous flow reactors offer a vastly superior heat transfer capability compared to traditional batch reactors, significantly enhancing safety.[1][6]

Troubleshooting Guide: Common Issues & Solutions

Question 1: My reaction temperature is rising rapidly and uncontrollably, even with the cooling bath in place. What are the immediate steps and subsequent preventative measures?

Answer:

This is a critical situation indicating an impending thermal runaway. Immediate and decisive action is required.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.

  • Enhance Cooling: If possible, lower the temperature of your cooling bath. For example, add dry ice to an acetone bath or switch to a colder cryocooler setting.

  • Do NOT Increase Agitation Drastically: While good agitation is key, a sudden, massive increase in stirring speed in a non-homogenous mixture could paradoxically accelerate the reaction in localized areas. Ensure agitation is vigorous but not violent.

  • Prepare for Emergency Quenching: If the temperature continues to climb above your established safety limit (e.g., >15-20°C above the target), you must quench the reaction. This is a last resort. Slowly and carefully transfer the reaction mixture into a separate, well-stirred vessel containing a large volume of crushed ice and water.[3] Be aware that the dilution of concentrated sulfuric acid is itself highly exothermic, so this step must be performed with extreme caution behind a blast shield.[3]

  • Alert Personnel: Inform your supervisor and any colleagues in the immediate vicinity of the situation.

Root Cause Analysis & Prevention:

Probable CausePreventative Measure
Addition Rate Too High The nitrating agent was added faster than the cooling system could dissipate the generated heat.[3] Use a syringe pump for precise, slow, and consistent addition.
Inadequate Cooling The cooling bath's temperature was too high, or its thermal mass was insufficient for the scale of the reaction. Use a lower temperature bath (e.g., dry ice/acetone at -78°C) and ensure the reactor is sufficiently immersed.
Poor Agitation Localized hot spots formed due to inefficient stirring, initiating a runaway.[3][5] Use an overhead mechanical stirrer for viscous mixtures and ensure the vortex is sufficient for rapid homogenization.
Accumulation of Reagents If the initial reaction temperature is too low, the added nitrating agent may not react immediately, leading to its accumulation. A slight, uncontrolled temperature increase can then trigger a sudden reaction of all the accumulated reagent.[3] Maintain a temperature that allows for controlled reaction upon addition (e.g., 0 to 5°C), rather than complete inertness.
Question 2: The reaction mixture has turned dark brown or black, and I'm observing gas evolution. What is happening?

Answer:

This is a strong indication of oxidative side reactions and potential decomposition, which are highly undesirable. The nitrating mixture, particularly with excess nitric acid or at elevated temperatures, is a powerful oxidizing agent. Phenolic compounds are susceptible to oxidation, leading to the formation of complex, often tar-like, byproducts.

Corrective Actions & Prevention:

  • Strict Temperature Control: Oxidation reactions have a high activation energy and are highly temperature-dependent. Maintaining the reaction at or below the target temperature (e.g., 0-5°C) is the most effective way to minimize this side reaction.

  • Stoichiometry: Use the minimum effective amount of nitric acid. An excess of nitric acid significantly increases the oxidative potential of the reaction mixture. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.

  • Substrate Purity: Impurities in the starting dihydroxybenzonitrile can sometimes catalyze decomposition. Ensure your starting material is of high purity.

  • Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes help to mitigate oxidative side reactions, especially if the reaction is sensitive to air.

Question 3: My final product is a mixture of mono- and di-nitrated compounds. How can I improve the selectivity for mono-nitration?

Answer:

The two hydroxyl groups strongly activate the aromatic ring, making it susceptible to a second nitration. Achieving high selectivity for the mono-nitro product requires precise control.

Strategies for Improving Mono-selectivity:

  • Sub-stoichiometric Nitrating Agent: Carefully control the stoichiometry of the nitrating agent. Using exactly 1.0 equivalent or even slightly less (e.g., 0.95 equivalents) of nitric acid will ensure there is not enough electrophile present for significant di-nitration. This may result in some unreacted starting material, which can be separated chromatographically.

  • Low Temperature: The second nitration step will have a higher activation energy than the first because the first nitro group is deactivating. Running the reaction at the lowest practical temperature (e.g., -10°C to 0°C) will favor the kinetically faster first nitration over the second.

  • Reverse Addition: Consider adding the solution of dihydroxybenzonitrile in sulfuric acid to the cold nitrating mixture. This ensures that the nitrating agent is always in excess locally, which can sometimes favor mono-substitution, but this must be tested carefully as it can also increase the risk of runaway if not controlled.

  • Alternative Nitrating Agents: For highly sensitive substrates, harsher mixed-acid systems can be replaced. Consider milder nitrating agents such as nitric acid in acetic anhydride or using a solid acid catalyst, which can offer improved selectivity.[7][8]

Frequently Asked Questions (FAQs)

Q1: How should I prepare the "mixed acid" nitrating agent safely? A1: The preparation of the nitrating mixture is itself an exothermic process. Always add the concentrated nitric acid slowly to the concentrated sulfuric acid , which should be pre-chilled in an ice bath.[3][9] Never add sulfuric acid to nitric acid. The mixture should be prepared fresh and kept cold until use.

Q2: What is the safest way to quench the reaction upon completion? A2: The safest method is a controlled "drowning" quench. Pour the cold reaction mixture slowly, in a thin stream, into a separate, vigorously stirred beaker containing a large excess of crushed ice (at least 10-20 times the volume of the reaction mixture).[3][10] This method serves to both dilute the reactants and absorb the significant heat of dilution from the sulfuric acid. Always perform this in a fume hood and with appropriate PPE.

Q3: Can I monitor the reaction's progress in real-time? A3: Yes. For process development, taking small, carefully quenched aliquots for analysis by TLC or HPLC is recommended. This allows you to track the consumption of starting material and the formation of the product, helping to determine the optimal reaction time and prevent the formation of byproducts from letting the reaction proceed for too long.

Q4: Are there safer, modern alternatives to this batch process? A4: Absolutely. Continuous flow chemistry is an inherently safer technology for hazardous reactions like nitration.[1] By using microreactors with very high surface-area-to-volume ratios, heat is dissipated almost instantaneously, preventing the development of hot spots and dramatically reducing the risk of a thermal runaway.[6] This technology also allows for precise control over reaction time and stoichiometry, often leading to higher yields and purities.[1]

Visualizations & Data

Experimental Workflow for Controlled Nitration

The following diagram outlines a self-validating protocol for the safe nitration of dihydroxybenzonitriles in a batch reactor.

ControlledNitrationWorkflow cluster_prep Phase 1: Preparation (in Fume Hood) cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Isolation prep_substrate Dissolve Substrate (Dihydroxybenzonitrile) in Conc. H₂SO₄ (Pre-cool to 0°C) setup Setup Reactor: - Overhead Stirrer - Thermocouple - Syringe Pump - Cooling Bath (-10°C to 0°C) prep_substrate->setup prep_mixed_acid Prepare Mixed Acid (Add HNO₃ to H₂SO₄) in separate flask (Cool to 0°C) prep_mixed_acid->setup prep_quench Prepare Quench Vessel (Large beaker with crushed ice/water) addition Slow, Dropwise Addition of Mixed Acid via Syringe Pump (Maintain T < 5°C) setup->addition monitor Monitor Temperature & Reaction Progress (TLC/HPLC) addition->monitor Continuous Monitoring quench Controlled Quench: Slowly pour reaction mixture into prepared ice/water monitor->quench Once complete filtration Isolate Precipitate via Vacuum Filtration quench->filtration wash Wash Product: - Cold Water - Dilute NaHCO₃ solution - Cold Water filtration->wash dry Dry Product (Vacuum oven at low temp) wash->dry

Caption: A generalized workflow for the safe lab-scale nitration of dihydroxybenzonitriles.

Troubleshooting Decision Tree for Thermal Events

This logic diagram provides a clear path for responding to an uncontrolled exotherm.

TroubleshootingTree start Uncontrolled Temperature Rise (>5°C above setpoint) stop_addition IMMEDIATELY Stop Nitrating Agent Addition start->stop_addition check_cooling Verify Cooling System Is bath cold? Is circulation active? stop_addition->check_cooling temp_continues_rise Temperature Continues to Rise stop_addition->temp_continues_rise temp_stabilized Temperature Stabilizes or Decreases check_cooling->temp_stabilized Yes enhance_cooling Enhance Cooling (Add dry ice, lower setpoint) check_cooling->enhance_cooling No investigate Hold and Investigate Root Cause (Addition rate, agitation, concentration) temp_stabilized->investigate prepare_quench Prepare for Emergency Quench (Behind blast shield) temp_continues_rise->prepare_quench enhance_cooling->check_cooling quench_reaction EXECUTE EMERGENCY QUENCH Slowly add mixture to large volume of ice/water prepare_quench->quench_reaction

Caption: A decision tree for responding to a thermal runaway event during nitration.

Recommended Reaction Parameters (Starting Points)
ParameterRecommended ValueRationale
Reaction Temperature -10°C to 5°CMinimizes thermal runaway risk and reduces oxidative side reactions.[11]
Nitric Acid (67-70%) 1.0 - 1.1 equivalentsControls selectivity for mono-nitration and reduces excess oxidant.
Sulfuric Acid (98%) 3 - 5 volumes (relative to substrate mass)Acts as a catalyst and a heat sink.
Addition Time 30 - 90 minutes (lab scale)Ensures heat generation is slow and manageable by the cooling system.
Agitation Vigorous overhead stirringPrevents localized hot spots and ensures homogeneity.[5]

References

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Wikipedia. Nitration. [Link]

  • Vapourtec. Nitration Reactions | Continuous Flow Processing. [Link]

  • NITRATION. (n.d.). [Link]

  • Wright, O. L. (1965). U.S. Patent No. 3,221,062. U.S.
  • Klasinc, L., et al. (2011). Microwave-Aided Nitration of Phenol with Inorganic Nitrates: Inquiry-Based Learning Experiments. ResearchGate. [Link]

  • Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development. [Link]

  • YouTube. (2024). Nitration reaction safety. [Link]

  • ResearchGate. (2023). Nitration of Phenol with Water Activated by Pulsed Hot Plasma Radiation. [Link]

  • Chemistry LibreTexts. (2022). Exothermic and Endothermic Reactions. [Link]

  • ResearchGate. (n.d.). Nitration of substituted phenols by different efficient heterogeneous systems. [Link]

  • NITRATION OF METHYL BENZOATE. (n.d.). [Link]

  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?[Link]

  • Reddit. (2022). Di-nitration troubleshooting. [Link]

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. [Link]

  • Nitration and aromatic reactivity. (n.d.). [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Phenol. [Link]

  • American Chemical Society. (n.d.). Exothermic, Endothermic, & Chemical Change. [Link]

  • Biswas, K. G. (2018). Studies on Nitration of Phenol over Solid Acid Catalyst. Crimson Publishers. [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. [Link]

  • Westerterp, K. R., & Molga, E. J. (2004). Runaway and thermally safe operation of a nitric acid oxidation in a semi-batch reactor. [Link]

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]

  • Exam Papers Practice. (n.d.). Exothermic and Endothermic reactions 1. [Link]

  • Hajipour, A. R., & Ruoho, A. E. (2005). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules. [Link]

  • Taylor & Francis. (n.d.). Nitration – Knowledge and References. [Link]

  • ResearchGate. (2016). Nitration of Methyl Benzoate. [Link]

  • Corning. (2022). Results: Visible effect on the reaction: Nitration of phenol in flow. [Link]

  • Seneca. (n.d.). Exothermic and endothermic chemical reactions KS3. [Link]

  • Gutmann, B., et al. (2014). Continuous flow nitration in miniaturized devices. Journal of Flow Chemistry. [Link]

  • Khan Academy. (n.d.). Endothermic and exothermic reactions. [Link]

  • YouTube. (2020). EAS Nitration Experiment & Recrystallization. [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 12: Nitration Reactions. [Link]

  • YouTube. (2020). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate - Organic Chemistry II. [Link]

Sources

Technical Support Center: Purification of 2,6-Dihydroxy-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,6-Dihydroxy-3-nitrobenzonitrile. As a critical intermediate in various synthetic pathways, its purity is paramount. This guide provides in-depth troubleshooting for the removal of common isomeric impurities, backed by scientific principles and practical, field-tested advice.

Understanding the Challenge: Isomeric Impurities in the Synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile

The synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile typically involves the nitration of 2,6-dihydroxybenzonitrile. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene ring.

  • Hydroxyl (-OH) groups: These are strongly activating and ortho-, para-directing.

  • Cyano (-CN) group: This is a deactivating and meta-directing group.

Given these directing effects, the primary product is indeed 2,6-Dihydroxy-3-nitrobenzonitrile. However, the powerful activating nature of the two hydroxyl groups can lead to the formation of other positional isomers and even dinitrated products.

Likely Isomeric Impurities:

  • 2,6-Dihydroxy-4-nitrobenzonitrile: The other ortho- position to one hydroxyl group and para- to the other.

  • 2,6-Dihydroxy-3,5-dinitrobenzonitrile: A potential over-nitration product.

The structural similarity of these isomers makes their separation a significant challenge, often requiring optimized purification protocols.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid organic compounds. The success of this method hinges on the selection of an appropriate solvent system where the desired compound and its impurities exhibit different solubilities at varying temperatures.

Frequently Asked Questions (FAQs): Recrystallization

Q1: My crude 2,6-Dihydroxy-3-nitrobenzonitrile is not dissolving in the hot solvent.

A1: This indicates that the solvent is not a good choice for dissolving your compound at elevated temperatures.

  • Causality: The polarity of the solvent may be too different from your compound. 2,6-Dihydroxy-3-nitrobenzonitrile is a polar molecule due to the two hydroxyl groups, the nitro group, and the cyano group.

  • Troubleshooting Steps:

    • Increase Polarity: Try a more polar solvent. If you are using a non-polar solvent like hexane, switch to a more polar one like ethanol, methanol, or even water.

    • Solvent Mixture: Use a solvent mixture. A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) at its boiling point and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly. For this compound, a mixture of ethanol and water or ethyl acetate and hexane could be effective.[1]

    • Increase Solvent Volume: You may not be using enough solvent. Add more solvent in small portions until the solid dissolves. However, be mindful that using an excessive amount of solvent will reduce your recovery yield.

Q2: My compound "oils out" instead of forming crystals upon cooling.

A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the concentration of the solute is too high, causing it to separate as a liquid phase.

  • Causality: The high concentration of the solute and impurities can lower the melting point of the mixture.

  • Troubleshooting Steps:

    • Add More Solvent: Reheat the solution to dissolve the oil and add more of the "good" solvent to decrease the concentration.

    • Slower Cooling: Allow the solution to cool more slowly. Let it cool to room temperature on the benchtop before placing it in an ice bath. Slow cooling encourages the formation of a crystal lattice.[2]

    • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.

Q3: The purity of my recrystallized product has not significantly improved.

A3: This suggests that the chosen solvent does not effectively differentiate between your desired product and the isomeric impurities.

  • Causality: The isomers have very similar polarities and may co-crystallize with your product.

  • Troubleshooting Steps:

    • Solvent Screening: Perform small-scale solubility tests with a variety of solvents and solvent mixtures to find a system that provides a significant difference in solubility between the desired isomer and the impurities at both high and low temperatures.

    • Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired purity.

    • Alternative Purification Method: If recrystallization fails to provide adequate separation, chromatographic methods should be considered.

Protocol: Solvent Screening for Recrystallization

This protocol will help you identify a suitable solvent system for the recrystallization of 2,6-Dihydroxy-3-nitrobenzonitrile.

Materials:

  • Crude 2,6-Dihydroxy-3-nitrobenzonitrile

  • A selection of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, acetone, dichloromethane, hexane)

  • Test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude product into several test tubes.

  • Add 0.5 mL of a different solvent to each test tube.

  • Vortex the tubes at room temperature and observe the solubility.

  • For solvents in which the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a heating block or water bath.

  • Observe the solubility at the elevated temperature.

  • Allow the hot solutions to cool to room temperature and then place them in an ice bath.

  • Observe the formation of crystals.

Ideal Solvent Properties:

Observation at Room TemperatureObservation at Elevated TemperatureObservation Upon CoolingSuitability
Insoluble / Sparingly SolubleSolubleAbundant Crystal FormationExcellent
SolubleSolubleNo or Few CrystalsPoor (Too Soluble)
Insoluble / Sparingly SolubleInsoluble / Sparingly SolubleNo CrystalsPoor (Not Soluble Enough)

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient technique for separating closely related isomers. Developing a robust HPLC method is key to accurately assessing the purity of your 2,6-Dihydroxy-3-nitrobenzonitrile and for preparative purification.

Frequently Asked Questions (FAQs): HPLC

Q1: My HPLC chromatogram shows poor resolution between the isomeric peaks.

A1: Inadequate separation of isomers is a common challenge in HPLC.

  • Causality: The mobile phase composition and stationary phase are not providing sufficient selectivity for the isomers.

  • Troubleshooting Steps:

    • Optimize Mobile Phase:

      • Gradient Elution: If using isocratic elution, switch to a gradient. A shallow gradient will often improve the resolution of closely eluting peaks.

      • Solvent Composition: Vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.

      • pH of Aqueous Phase: The ionization state of the phenolic hydroxyl groups can significantly affect retention. Adjusting the pH of the aqueous mobile phase with a buffer (e.g., phosphate or acetate buffer) can dramatically alter selectivity. For phenolic compounds, a slightly acidic pH (e.g., 3-5) is often a good starting point.

    • Change the Stationary Phase:

      • C18 Columns: These are a good starting point, but if resolution is poor, consider a column with a different selectivity.

      • Phenyl-Hexyl Columns: These columns can provide alternative selectivity for aromatic compounds through π-π interactions.[3]

      • Embedded Polar Group (EPG) Columns: These columns can offer different selectivity for polar compounds.

    • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will increase the run time.

    • Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles will increase the number of theoretical plates and improve resolution.

Q2: I am observing peak tailing for my 2,6-Dihydroxy-3-nitrobenzonitrile peak.

A2: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase and column overload.

  • Causality: The acidic phenolic protons can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.0) will suppress the ionization of silanol groups and reduce these secondary interactions.

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with minimal residual silanol activity.

    • Add a Competitive Base: In some cases, adding a small amount of a competitive base like triethylamine (TEA) to the mobile phase can improve the peak shape of acidic compounds.

    • Reduce Sample Load: Injecting too much sample can lead to column overload and peak tailing. Try injecting a smaller volume or a more dilute sample.

Q3: My retention times are drifting from run to run.

A3: Unstable retention times indicate a lack of equilibration or changes in the mobile phase or column condition.

  • Causality: Insufficient column equilibration time, changes in mobile phase composition, or temperature fluctuations can cause retention time drift.

  • Troubleshooting Steps:

    • Ensure Proper Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase conditions. This is especially important for gradient methods.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.

    • Column Temperature Control: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.

    • Check for Leaks: Inspect the HPLC system for any leaks, as this can affect the mobile phase composition and flow rate.

Protocol: HPLC Method Development for Isomer Separation

This protocol provides a starting point for developing an HPLC method for the analysis of 2,6-Dihydroxy-3-nitrobenzonitrile and its isomers.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Initial Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

Optimization Strategy:

  • Initial Run: Perform an initial run with the conditions above to determine the approximate retention times of the components.

  • Gradient Optimization: Adjust the gradient slope to improve the separation of closely eluting peaks. A shallower gradient will provide better resolution.

  • pH Adjustment: If resolution is still not optimal, prepare mobile phase A with different pH values using buffers (e.g., phosphate or acetate buffer at pH 3, 5, and 7) to assess the effect on selectivity.

  • Solvent Selection: Try replacing acetonitrile with methanol as the organic modifier to see if it provides a different selectivity.

Visualization of Experimental Workflows

Workflow for Recrystallization Troubleshooting

Recrystallization_Troubleshooting start Crude Product dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool Yes no_dissolve Problem: Doesn't Dissolve dissolve->no_dissolve No crystals Pure Crystals cool->crystals Crystals Form oiling_out Problem: Oils Out cool->oiling_out No Crystals poor_purity Problem: Poor Purity crystals->poor_purity Check Purity troubleshoot_dissolve Action: - Increase Solvent Polarity - Use Solvent Mixture - Increase Solvent Volume no_dissolve->troubleshoot_dissolve troubleshoot_oiling Action: - Add More Solvent - Slower Cooling - Use Seed Crystal oiling_out->troubleshoot_oiling poor_purity->crystals High troubleshoot_purity Action: - New Solvent System - Repeat Recrystallization - Use Chromatography poor_purity->troubleshoot_purity Low troubleshoot_dissolve->dissolve troubleshoot_oiling->cool

Caption: Troubleshooting workflow for the recrystallization process.

Workflow for HPLC Method Development

HPLC_Method_Development start Define Separation Goal: Isolate 2,6-Dihydroxy-3-nitrobenzonitrile from isomers select_column Select Initial Column (e.g., C18) start->select_column select_mobile_phase Select Initial Mobile Phase (e.g., ACN/Water with Acid) select_column->select_mobile_phase run_initial Perform Initial Gradient Run select_mobile_phase->run_initial evaluate Evaluate Chromatogram run_initial->evaluate optimize_gradient Optimize Gradient Slope evaluate->optimize_gradient Poor Resolution final_method Final Validated Method evaluate->final_method Good Resolution optimize_gradient->evaluate optimize_ph Optimize Mobile Phase pH optimize_gradient->optimize_ph Still Poor optimize_ph->evaluate change_solvent Change Organic Solvent (ACN to MeOH) optimize_ph->change_solvent Still Poor change_solvent->evaluate change_column Change Column (e.g., Phenyl-Hexyl) change_solvent->change_column Still Poor change_column->select_mobile_phase

Caption: A systematic workflow for HPLC method development.

References

  • European Patent Office. (1993). Method for producing 2,6-dihydroxybenzoic acid (EP 0552912 A2). Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2,6- dialkoxy benzene nitrile (CN100351226C).
  • Organic Syntheses. (n.d.). Benzonitrile, 2,6-dimethoxy-. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of ortho-nitrobenzonitriles (EP0425743A1).
  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Shao, Y., & Marriott, P. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Analytical and Bioanalytical Chemistry, 375(5), 635–642. [Link]

  • Google Patents. (n.d.). Process for crystallizing and separating different diisocyanate isomers (EP2398767A1).
  • Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). A process for separating nitration isomers of substituted benzene compounds (EP0155441A1).
  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • Shiau, I., & Cheng, C. (2020). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Processes, 8(1), 101. [Link]

  • Westphal, F., Pook, C., & Bicker, W. (2012). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Forensic Science International, 223(1-3), 257–263. [Link]

  • O'Donnell, G. (n.d.). Recrystallization. Retrieved from [Link]

  • Biondi, A., et al. (2007). Selective Determination of Dihydroxyacetone in Self-Tanning Creams by HPLC as Pentafluorobenzyloxime Derivative. Journal of Chromatographic Science, 45(1), 29-34. [Link]

  • Uddin, M. J., et al. (2004). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Analytical and Bioanalytical Chemistry, 380(5-6), 830-835. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • Google Patents. (n.d.). Separation of chloronitrobenzene isomers by crystallization and fractionation (US3311666A).
  • Reddit. (2020). Recrystallisation Help. Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]

  • ResearchGate. (2013). Separation of positional isomers using chiral chromatography columns. Retrieved from [Link]

  • LCGC International. (2007). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for 2,6-Dihydroxy-3-nitrobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to facilitate a successful synthesis. Our focus is on the critical aspect of catalyst selection to ensure optimal yield, purity, and safety.

The synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile, a key intermediate in the development of various pharmaceuticals, presents unique challenges. The presence of multiple reactive sites on the precursor molecule, 2,6-dihydroxybenzonitrile, necessitates a carefully controlled nitration process to achieve the desired regioselectivity and avoid unwanted side reactions. This guide will explore the selection of appropriate catalysts and reaction conditions to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 2,6-Dihydroxy-3-nitrobenzonitrile?

A1: The most direct and commonly employed synthetic route is the electrophilic aromatic substitution (nitration) of 2,6-dihydroxybenzonitrile. This involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a suitable nitrating agent and catalyst. The key challenge lies in directing the nitro group to the 3-position while minimizing side reactions.

Q2: Why is catalyst selection so critical in this synthesis?

A2: Catalyst selection is paramount for several reasons:

  • Regioselectivity: The hydroxyl groups at positions 2 and 6 are strong activating groups, directing electrophiles to the ortho and para positions (3, 4, and 5). A well-chosen catalyst can enhance the selectivity for the desired 3-nitro isomer.

  • Reaction Rate: The catalyst influences the rate of reaction, allowing for milder reaction conditions and shorter reaction times.

  • Minimizing Side Reactions: Improper catalyst choice can lead to undesired side reactions such as oxidation of the hydroxyl groups, over-nitration (dinitration), or the formation of other isomers.

  • Safety: Some nitrating agents can be hazardous, and the right catalyst can enable the use of safer alternatives or milder conditions.[1]

Q3: What are the primary safety precautions to consider during this synthesis?

A3: Working with nitrating agents requires strict adherence to safety protocols. Nitric acid is a strong oxidizer and can cause severe burns.[2][3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Reactions involving nitrating agents can be exothermic, so it is crucial to control the temperature and addition rate of reagents to prevent runaway reactions.[5] An emergency eyewash and shower should be readily accessible.[2]

Q4: Can I use a metal-based catalyst for this nitration?

A4: While metal-based catalysts are used in some nitration reactions, for substrates with sensitive functional groups like hydroxyls, they can sometimes promote oxidation or other side reactions. However, certain supported metal catalysts or metal complexes can offer high selectivity and are an area of ongoing research. Careful evaluation of the specific catalyst and reaction conditions is necessary.

Catalyst Selection Guide

The choice of catalyst for the nitration of 2,6-dihydroxybenzonitrile depends on the desired balance of reactivity, selectivity, and operational safety. Below is a comparison of common catalytic systems.

Catalyst SystemNitrating AgentAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Nitric Acid (HNO₃)- High reactivity- Readily available and cost-effective- Strongly acidic, can cause degradation of sensitive substrates- Formation of undesired isomers and oxidation byproducts- Harsh workup conditions
Solid Acid Catalysts (e.g., Zeolites, Nafion) Nitric Acid (HNO₃) or N₂O₅- High selectivity- Catalyst can be recycled- Milder reaction conditions compared to H₂SO₄- Reduced waste generation- May have lower reactivity, requiring longer reaction times or higher temperatures- Potential for catalyst deactivation
Metal Nitrates in Acetic Anhydride e.g., Cu(NO₃)₂- Milder reaction conditions- Good for acid-sensitive substrates- Stoichiometric use of metal salt can lead to metal waste- Acetic anhydride can be corrosive
Enzymatic Catalysis -- High regioselectivity- Environmentally friendly- Limited availability and stability of suitable enzymes- Slower reaction rates[6]

Recommendation for Initial Trials: For a balance of reactivity and selectivity, starting with a solid acid catalyst like a zeolite (e.g., H-BEA) is recommended. This approach often provides good yields of the desired product with easier workup and catalyst recovery.

Troubleshooting Guide

Problem 1: Low Yield of 2,6-Dihydroxy-3-nitrobenzonitrile

Possible Cause Diagnostic Check Recommended Solution Scientific Rationale
Incomplete Reaction Monitor reaction progress by TLC or HPLC.Increase reaction time or temperature moderately.Ensures the reaction proceeds to completion.[7]
Substrate Degradation Observe charring or formation of dark-colored byproducts.Use a milder catalyst (e.g., solid acid instead of H₂SO₄) and maintain a lower reaction temperature.The dihydroxy groups are sensitive to oxidation and decomposition under harsh acidic conditions.
Poor Catalyst Activity Run a control reaction with a known reactive substrate.Ensure the catalyst is properly activated and not poisoned. For solid catalysts, ensure they are dry.Catalyst deactivation can occur due to impurities or coking.[8]

Problem 2: Formation of Multiple Isomers

Possible Cause Diagnostic Check Recommended Solution Scientific Rationale
Low Regioselectivity Analyze the product mixture using ¹H NMR or HPLC to identify and quantify isomers.Switch to a more sterically hindered or shape-selective catalyst (e.g., a zeolite with specific pore sizes).The catalyst's structure can influence the approach of the nitrating agent to the aromatic ring, favoring one position over others.
High Reaction Temperature Review the experimental temperature profile.Lower the reaction temperature and increase the reaction time.Higher temperatures can overcome the activation energy barrier for the formation of less-favored isomers.

Problem 3: Formation of Dinitro or Oxidized Byproducts

Possible Cause Diagnostic Check Recommended Solution Scientific Rationale
Over-Nitration Use mass spectrometry to identify products with higher molecular weights corresponding to the addition of two nitro groups.Use a stoichiometric amount of the nitrating agent or add it slowly to the reaction mixture.Controlling the concentration of the nitrating agent minimizes the chance of a second nitration event.
Oxidation of Hydroxyl Groups Look for the formation of quinone-like structures or other colored impurities.Employ a less oxidizing nitrating system. Consider using a milder nitrating agent or a catalyst that does not promote oxidation.The electron-rich dihydroxybenzene ring is susceptible to oxidation by strong nitrating agents.[9]

Experimental Protocol: Nitration of 2,6-Dihydroxybenzonitrile using a Solid Acid Catalyst

This protocol provides a general procedure for the synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile using a zeolite catalyst.

Materials:

  • 2,6-Dihydroxybenzonitrile

  • Zeolite H-BEA (activated by heating at 500 °C for 4 hours under a flow of dry air)

  • Fuming Nitric Acid (90%)

  • Dichloromethane (anhydrous)

  • Sodium Bicarbonate (saturated solution)

  • Magnesium Sulfate (anhydrous)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Condenser

  • Ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2,6-dihydroxybenzonitrile (1.0 eq) and activated Zeolite H-BEA (50% by weight of the substrate). Add anhydrous dichloromethane to create a slurry.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred slurry over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Filter the reaction mixture to remove the catalyst. Wash the catalyst with a small amount of dichloromethane.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Carefully wash the organic layer with a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 2,6-Dihydroxy-3-nitrobenzonitrile.

Visualizations

Proposed Synthetic Pathway

G cluster_0 Synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile A 2,6-Dihydroxybenzonitrile D 2,6-Dihydroxy-3-nitrobenzonitrile A->D Nitration B Nitrating Agent (e.g., HNO₃) B->D C Catalyst (e.g., Zeolite H-BEA) C->D E Byproducts (isomers, oxidized species) D->E Side Reactions

Caption: Proposed synthetic route for 2,6-Dihydroxy-3-nitrobenzonitrile.

Troubleshooting Workflow

G start Experiment Start check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction? check_yield->incomplete_reaction Yes isomers Isomers Present? check_purity->isomers Yes success Successful Synthesis check_purity->success No degradation Degradation? incomplete_reaction->degradation No optimize_time_temp Increase Time/Temp incomplete_reaction->optimize_time_temp Yes degradation->check_purity No milder_conditions Use Milder Catalyst/Temp degradation->milder_conditions Yes over_nitration Over-nitration? isomers->over_nitration No change_catalyst Change Catalyst isomers->change_catalyst Yes control_reagent Control Nitrating Agent Stoichiometry over_nitration->control_reagent Yes over_nitration->success No optimize_time_temp->check_yield milder_conditions->check_yield change_catalyst->check_purity control_reagent->check_purity

Caption: A decision-making workflow for troubleshooting common synthesis issues.

References

  • [MIXED NITRATING ACID (greater than 50% HN03).]([Link] Harbourgroup.com/wp-content/uploads/2022/12/Mixed-Nitrating-Acid-greater-than-50-HN03.pdf)

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Validation & Comparative

A Comprehensive Guide to the Validation of a Reversed-Phase HPLC Method for 2,6-Dihydroxy-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. A validated analytical method ensures that the results generated are accurate, reliable, and reproducible, forming the bedrock of quality control and regulatory compliance. This guide provides an in-depth, experience-driven protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,6-Dihydroxy-3-nitrobenzonitrile, a potentially crucial intermediate in the synthesis of novel pharmaceutical agents.

This document deviates from a rigid template, instead adopting a structure that logically flows from method conception to its rigorous validation and comparison with alternative technologies. The causality behind experimental choices is elucidated, providing a framework for not just executing a validation study, but understanding its scientific underpinnings.

The Analytical Challenge: Quantifying 2,6-Dihydroxy-3-nitrobenzonitrile

2,6-Dihydroxy-3-nitrobenzonitrile possesses a combination of functional groups—phenolic hydroxyls, a nitro group, and a nitrile—that dictate its chromatographic behavior. The presence of the two acidic hydroxyl groups and the polar nitro group on an aromatic ring makes it an ideal candidate for reversed-phase HPLC. Our objective is to develop and validate a method that is not only accurate and precise but also robust enough for routine use in a quality control environment.

Proposed HPLC Method Parameters

Based on the physicochemical properties of the analyte and extensive experience with similar aromatic compounds, the following starting HPLC conditions are proposed.[1][2] The C18 stationary phase provides the necessary hydrophobicity to retain the analyte, while the acidic mobile phase suppresses the ionization of the phenolic hydroxyl groups, leading to a sharper, more symmetrical peak shape.[3]

ParameterProposed ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmIndustry-standard for robust separation of moderately polar small molecules.
Mobile Phase Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 2.5) (40:60 v/v)Acetonitrile provides good peak shape for nitroaromatic compounds. The acidic buffer ensures the analyte is in a single, non-ionized form, improving peak symmetry and reproducibility.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Detection UV at 254 nmThe aromatic ring and nitro group are strong chromophores, providing good sensitivity at this wavelength.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Diluent Mobile PhaseEnsures compatibility with the chromatographic system and minimizes peak distortion.

The Validation Protocol: A Step-by-Step Guide

The validation of an analytical procedure is a formal process to demonstrate its fitness for the intended purpose.[4][5] The following protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[6][7]

Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation VP Validation Protocol Definition AC Define Acceptance Criteria VP->AC Specificity Specificity AC->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness VR Validation Report Compilation Robustness->VR Conclusion Final Conclusion on Method Validity VR->Conclusion

Caption: Overall HPLC Method Validation Workflow.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Experimental Protocol:

  • Prepare and inject solutions of the diluent (blank) to demonstrate the absence of interfering peaks.

  • Prepare a solution of the 2,6-Dihydroxy-3-nitrobenzonitrile reference standard.

  • Prepare a sample solution at the target concentration.

  • If available, prepare solutions of known impurities and potential degradation products.

  • Spike the sample solution with the known impurities and degradation products and inject.

  • Assess peak purity of the analyte in the sample solution using a photodiode array (PDA) detector.

Acceptance Criteria:

  • The blank solution should show no peaks at the retention time of the analyte.

  • The analyte peak should be well-resolved from all other peaks (Resolution > 2.0).

  • The peak purity analysis should show that the analyte peak is spectrally homogeneous.

Linearity

Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five concentration levels, typically ranging from 50% to 150% of the nominal assay concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept of the regression line should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Accuracy (as Recovery)

Objective: To determine the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Prepare a placebo (a mixture of all excipients without the active ingredient). If a placebo is not available, a low-concentration sample can be used.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery of the analyte.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent sample preparations at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

  • Intermediate Precision:

    • Repeat the repeatability study by a different analyst, on a different day, and using a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) for repeatability should be ≤ 2.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Precision_Workflow cluster_repeatability Repeatability (Intra-Assay) cluster_intermediate Intermediate Precision start Start Precision Study prep1 Prepare 6 independent samples (100% concentration) start->prep1 prep2 Prepare 6 independent samples (100% concentration) start->prep2 analysis1 Analyze by Analyst 1 on Day 1, Instrument 1 prep1->analysis1 calc1 Calculate Mean, SD, RSD analysis1->calc1 compare Compare results from both studies calc1->compare analysis2 Analyze by Analyst 2 on Day 2, Instrument 2 prep2->analysis2 calc2 Calculate Mean, SD, RSD analysis2->calc2 calc2->compare end End Precision Study compare->end

Caption: Workflow for Assessing Method Precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • Prepare a series of blank samples and determine the standard deviation of the blank response.

    • Determine the slope of the calibration curve from the linearity study.

    • LOD = 3.3 * (Standard Deviation of Blank) / Slope

    • LOQ = 10 * (Standard Deviation of Blank) / Slope

Acceptance Criteria:

  • The LOQ should be demonstrated with acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase pH (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze a system suitability solution under each condition and evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).

Acceptance Criteria:

  • System suitability parameters must remain within the established limits for all tested variations.

Summary of Validation Data and Acceptance Criteria

Validation ParameterTypical Acceptance Criteria
Specificity No interference at the analyte's retention time. Peak purity index > 0.999.
Linearity (r²) ≥ 0.999
Range Typically 80% to 120% of the test concentration.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 2.0%
LOD S/N ratio ≥ 3:1
LOQ S/N ratio ≥ 10:1; Precision (RSD) ≤ 10%
Robustness System suitability criteria are met under all varied conditions.

Comparison with Alternative Analytical Technologies

While HPLC is a robust and widely used technique, it is essential to consider other available technologies to ensure the selected method is optimal for the intended purpose.

HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent innovation in liquid chromatography that utilizes smaller particle size columns (< 2 µm) and operates at higher pressures than conventional HPLC systems.[8][9] This results in significant improvements in resolution, speed, and sensitivity.[10]

FeatureHPLCUPLCJustification for 2,6-Dihydroxy-3-nitrobenzonitrile
Analysis Time 10 - 30 min1 - 5 minUPLC offers significantly higher throughput, which is advantageous in a high-volume QC environment.[9]
Resolution GoodExcellentUPLC's superior resolution is beneficial for separating closely related impurities from the main analyte peak.[10]
Sensitivity GoodExcellentThe sharper, narrower peaks in UPLC lead to higher sensitivity, which is critical for detecting trace-level impurities.[9]
Solvent Consumption HigherLowerUPLC's shorter run times and lower flow rates result in a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option.
Instrument Cost LowerHigherThe initial capital investment for a UPLC system is higher than for an HPLC system.
Method Transfer Robust and well-establishedMay require method re-developmentTransferring an existing HPLC method to UPLC is not always straightforward and may require re-validation.
HPLC vs. Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[11][12] For a polar, non-volatile compound like 2,6-Dihydroxy-3-nitrobenzonitrile, direct analysis by GC is not feasible.

FeatureHPLCGas Chromatography (GC)Justification for 2,6-Dihydroxy-3-nitrobenzonitrile
Analyte Volatility Not requiredRequiredThe analyte is non-volatile, making HPLC the preferred method.[6]
Sample Preparation Simple dissolutionRequires derivatizationThe hydroxyl groups would need to be derivatized (e.g., silylation) to increase volatility and thermal stability, adding complexity and potential for error.
Operating Temperature Ambient to moderateHighThe high temperatures of the GC inlet could cause degradation of the nitro-containing analyte.[13]
Applicability Wide range of compoundsLimited to volatile/semi-volatile compoundsHPLC is far more versatile for the analysis of typical pharmaceutical compounds.[12]
Mobile Phase Liquid (solvents)Gas (e.g., He, N₂)The cost of gases for GC is generally lower than the cost of HPLC-grade solvents.[6]

Conclusion

The validated reversed-phase HPLC method presented in this guide provides a robust, reliable, and accurate means for the quantification of 2,6-Dihydroxy-3-nitrobenzonitrile. The comprehensive validation protocol, grounded in ICH guidelines, ensures the integrity of the analytical data generated. While UPLC offers significant advantages in terms of speed and sensitivity, the proposed HPLC method remains a cost-effective and highly reliable option for quality control laboratories. Gas Chromatography is not a suitable alternative for this analyte due to its non-volatile and thermally labile nature. The choice of analytical methodology should always be guided by the specific requirements of the analysis, balancing performance with practical considerations such as sample throughput and available resources.

References

Click to expand
  • SIELC Technologies. (n.d.). Separation of 2-Hydroxybenzonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Retrieved from [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • American Chemical Society. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

  • ResearchGate. (2000). Comparison of GC and HPLC Methods for Quantitative Analysis of Tinuvin 622 After Saponification in Polyethylene. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Sciences. (2017). HPLC – HIGH PERFORMANCE LIQUID CHROMATOGRAPHY & UPLC – ULTRA PERFORMANCE LIQUID CHROMATOGRAPHIC SYSTEM – A REVIEW ON MODERN LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • Separation Science. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Retrieved from [Link]

  • ResearchGate. (2000). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • Google Patents. (2020). Method of reducing aromatic nitro compounds.
  • An-Najah National University. (2005). HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique. Retrieved from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (2025). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Retrieved from [Link]

  • Patsnap. (2025). HPLC vs UPLC: Resolution and Throughput Compared. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of aromatic nitro compounds. Retrieved from [Link]

  • Defense Technical Information Center. (2000). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. Retrieved from [Link]

  • National Institutes of Health. (2015). Development of Simultaneous Derivative Spectrophotometric and HPLC Methods for Determination of 17-Beta-Estradiol and Drospirenone in Combined Dosage Form. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of 2,6-Dihydroxy-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and chemical research, the purity of a synthetic intermediate is not merely a number on a certificate; it is the bedrock of experimental reproducibility and the ultimate success of a research campaign. This guide provides an in-depth, scientifically grounded comparison of analytical methodologies for the comprehensive purity assessment of 2,6-Dihydroxy-3-nitrobenzonitrile. We will move beyond rote protocols to dissect the causality behind our experimental choices, establishing a self-validating system of analysis that ensures the highest degree of confidence in your material's quality.

Foundational Strategy: Understanding the Analyte and Its Provenance

A robust purity assessment begins not with an instrument, but with a thorough understanding of the molecule and its synthetic history. 2,6-Dihydroxy-3-nitrobenzonitrile is a highly functionalized aromatic building block. Its properties, such as a predicted pKa of around 4.03 and a melting point of 239°C, dictate the choice of analytical conditions.[1]

The most probable synthetic route to this compound is the regioselective nitration of 2,6-dihydroxybenzonitrile. This pathway is the primary source of potential process-related impurities. A truly rigorous analysis must, therefore, be designed to detect not just any impurity, but the specific impurities most likely to be present.

Likely Process-Related Impurities:

  • Impurity A: Starting Material (2,6-Dihydroxybenzonitrile): Arises from an incomplete reaction. Its presence can alter stoichiometric calculations in subsequent synthetic steps.

  • Impurity B: Isomeric Byproducts (e.g., 2,4-Dihydroxy-5-nitrobenzonitrile): Formed due to a lack of complete regioselectivity during the nitration step. Isomeric impurities are often the most challenging to separate and can exhibit different reactivity profiles.

  • Impurity C: Dinitrated Species: Over-reaction can lead to the introduction of a second nitro group onto the aromatic ring.

  • Impurity D: Residual Solvents & Reagents: Inorganic salts or solvents from the reaction and purification process can remain.

cluster_synthesis Proposed Synthetic Pathway cluster_impurities Origin of Impurities A 2,6-Dihydroxybenzonitrile (Starting Material) C Nitration Reaction A->C B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C D 2,6-Dihydroxy-3-nitrobenzonitrile (Target Product) C->D ImpA Impurity A (Unreacted Starting Material) C->ImpA Incomplete Reaction ImpB Impurity B (Isomeric Byproduct) C->ImpB Poor Regio- selectivity ImpC Impurity C (Dinitrated Species) D->ImpC Over-reaction

Caption: Synthetic pathway and potential process-related impurities.

The Orthogonal Analytical Workflow: A Multi-Pronged Approach

Relying on a single analytical technique is insufficient for a definitive purity claim. We employ an orthogonal strategy, where each technique measures purity based on different chemical or physical principles. This creates a self-validating system where the convergence of results from independent methods provides a high degree of confidence.

cluster_workflow Purity Assessment Workflow cluster_primary Primary & Quantitative cluster_confirmation Confirmatory & Qualitative cluster_additional Bulk & Non-Chromatographic Start Sample Batch HPLC HPLC-DAD (Purity, Impurity Profile) Start->HPLC LCMS LC-MS (Molecular Weight) HPLC->LCMS NMR NMR (¹H, ¹³C) (Structural Identity) HPLC->NMR Thermal DSC / TGA (Thermal Stability, Residuals) HPLC->Thermal End Final Purity Statement HPLC->End LCMS->End NMR->End Thermal->End Title Convergent Purity Assessment HPLC HPLC Purity 99.71% (Area %) Final Final Purity Statement: ~99.5% (Corrected for volatiles) HPLC->Final NMR Structure Confirmed No significant organic impurities detected by ¹H NMR NMR->Final MS Molecular Weight Confirmed (m/z 179.02 for [M-H]⁻) MS->Final TGA Residual Volatiles 0.12% by TGA TGA->Final DSC High Thermal Purity Sharp melt at 238.5 °C DSC->Final

Sources

A Comparative Analysis of Synthetic Strategies for 2,6-Dihydroxy-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,6-Dihydroxy-3-nitrobenzonitrile is a highly functionalized aromatic compound with significant potential as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its unique substitution pattern, featuring two hydroxyl groups, a nitro group, and a nitrile moiety, presents both opportunities and challenges for synthetic chemists. This guide provides a comparative analysis of three plausible synthetic routes to this target molecule, starting from readily available precursors: 2,6-dihydroxytoluene, 2,6-dihydroxybenzoic acid, and 2,6-dichloro-3-nitrobenzonitrile. Each route is critically evaluated based on reaction efficiency, reagent accessibility and toxicity, and overall practicality for laboratory and potential industrial-scale synthesis. Detailed experimental protocols, comparative data tables, and reaction pathway diagrams are provided to assist researchers in selecting the most suitable strategy for their specific needs.

Introduction

The strategic incorporation of nitro and nitrile functionalities onto a dihydroxybenzene scaffold makes 2,6-dihydroxy-3-nitrobenzonitrile a versatile building block. The electron-withdrawing nature of the nitro and nitrile groups, combined with the electron-donating and directing effects of the hydroxyl groups, creates a unique electronic landscape that can be exploited for further chemical transformations. The development of efficient and scalable synthetic routes to this compound is therefore of considerable interest to the chemical and pharmaceutical research communities. This guide aims to provide a comprehensive overview and comparison of potential synthetic pathways, leveraging established organic chemistry principles and drawing parallels from the synthesis of structurally related molecules.

Comparative Analysis of Synthetic Routes

Three distinct retrosynthetic approaches to 2,6-dihydroxy-3-nitrobenzonitrile are presented and evaluated.

Route A: From 2,6-Dihydroxytoluene

This route commences with the nitration of 2,6-dihydroxytoluene, followed by the conversion of the methyl group into a nitrile.

Logical Framework: The two hydroxyl groups in 2,6-dihydroxytoluene are strongly activating and ortho-, para-directing. This should facilitate the regioselective introduction of a nitro group at the 3-position. The subsequent transformation of the methyl group into a nitrile presents a multi-step challenge but avoids the direct handling of a pre-existing nitrile group during the potentially harsh nitration conditions.

Step 1: Nitration of 2,6-Dihydroxytoluene to 2,6-Dihydroxy-3-nitrotoluene

  • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,6-dihydroxytoluene (1.0 eq) in a suitable solvent such as dichloroethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled nitrating mixture of nitric acid (1.1 eq) and sulfuric acid (1.1 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.[1]

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure 2,6-dihydroxy-3-nitrotoluene.

Step 2: Conversion of 2,6-Dihydroxy-3-nitrotoluene to 2,6-Dihydroxy-3-nitrobenzonitrile via Ammoxidation

This step is based on the ammoxidation of p-nitrotoluene and would require significant process optimization for this specific substrate.[2]

  • Set up a fixed-bed reactor packed with a suitable catalyst, such as a vanadium phosphate (VPO) catalyst.

  • Heat the reactor to a carefully controlled temperature, likely in the range of 300-400 °C.

  • A solution of 2,6-dihydroxy-3-nitrotoluene in a high-boiling inert solvent is vaporized and mixed with a stream of ammonia and air (or oxygen).

  • The gaseous mixture is passed through the catalyst bed.

  • The product stream is cooled to condense the 2,6-dihydroxy-3-nitrobenzonitrile and any unreacted starting material.

  • The crude product is then purified by recrystallization or column chromatography.

Alternative for Step 2: Multi-step Conversion

  • Oxidation to Carboxylic Acid: The methyl group of 2,6-dihydroxy-3-nitrotoluene can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate or chromium(VI) oxide in acetic anhydride followed by hydrolysis.[3]

  • Conversion to Nitrile: The resulting carboxylic acid can then be converted to the nitrile as described in Route B, Step 2.

Route B: From 2,6-Dihydroxybenzoic Acid

This pathway involves the nitration of 2,6-dihydroxybenzoic acid, followed by the conversion of the carboxylic acid functionality into a nitrile group.

Logical Framework: 2,6-Dihydroxybenzoic acid is a commercially available starting material.[4][5] Similar to Route A, the directing effects of the hydroxyl groups are expected to favor nitration at the desired 3-position. The conversion of a carboxylic acid to a nitrile is a well-established transformation, often proceeding through an amide intermediate.

Step 1: Nitration of 2,6-Dihydroxybenzoic Acid to 2,6-Dihydroxy-3-nitrobenzoic Acid

  • Dissolve 2,6-dihydroxybenzoic acid (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add a solution of nitric acid (1.1 eq) in concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the mixture onto crushed ice, which should precipitate the product.

  • Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 2,6-dihydroxy-3-nitrobenzoic acid.

Step 2: Conversion of 2,6-Dihydroxy-3-nitrobenzoic Acid to 2,6-Dihydroxy-3-nitrobenzonitrile

  • Amide Formation: In a round-bottom flask, suspend 2,6-dihydroxy-3-nitrobenzoic acid (1.0 eq) in a suitable solvent like dichloromethane. Add a catalytic amount of DMF.

  • Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 eq). Stir at room temperature for 2-3 hours until the reaction is complete (evolution of gas ceases).

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acid chloride in a fresh portion of solvent and add it dropwise to a cooled, concentrated solution of aqueous ammonia.

  • Stir vigorously for 1 hour, then extract the product with ethyl acetate. Dry the organic layer and concentrate to obtain the crude 2,6-dihydroxy-3-nitrobenzamide.

  • Dehydration to Nitrile: To the crude amide, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) and heat the mixture, often in an inert solvent.[6]

  • After the reaction is complete, cool the mixture and carefully quench with ice-water.

  • Extract the product, wash the organic layer, dry, and concentrate. Purify by column chromatography or recrystallization.

Route C: From 2,6-Dichloro-3-nitrobenzonitrile

This approach utilizes a pre-functionalized starting material and introduces the hydroxyl groups in the final step via nucleophilic aromatic substitution.

Logical Framework: The presence of a strong electron-withdrawing nitro group on the aromatic ring activates the ortho and para positions towards nucleophilic aromatic substitution.[7][8] This allows for the displacement of the chlorine atoms by a hydroxide nucleophile. This route has the advantage of building the core structure with the nitrile and nitro groups already in place.

Step 1: Synthesis of 2,6-Dichloro-3-nitrobenzonitrile

This starting material may be commercially available or can be synthesized from 1,2,3-trichlorobenzene through nitration and subsequent cyanation, or from 2,3-dichloronitrobenzene via cyanation and then de-nitrochlorination.[9][10][11]

Step 2: Hydrolysis of 2,6-Dichloro-3-nitrobenzonitrile to 2,6-Dihydroxy-3-nitrobenzonitrile

  • In a pressure vessel, dissolve or suspend 2,6-dichloro-3-nitrobenzonitrile (1.0 eq) in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (excess, e.g., 2.5-3.0 eq). A co-solvent like DMSO or DMF may be used to improve solubility.

  • Heat the mixture to a temperature typically in the range of 120-160 °C. The reaction progress should be monitored by HPLC or TLC.

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of 1-2, which will precipitate the dihydroxy product.

  • Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation and Comparison

ParameterRoute A (from 2,6-Dihydroxytoluene)Route B (from 2,6-Dihydroxybenzoic Acid)Route C (from 2,6-Dichloro-3-nitrobenzonitrile)
Starting Material Availability Readily availableReadily availableMay require synthesis
Number of Steps 2 (direct ammoxidation) or more (multi-step)2 (via amide)1 (hydrolysis)
Key Reactions Electrophilic Nitration, Ammoxidation/Side-chain functionalizationElectrophilic Nitration, Carboxylic acid to Nitrile conversionNucleophilic Aromatic Substitution
Potential Challenges Control of nitration regioselectivity, harsh conditions for ammoxidation, potential for over-oxidation.Protection of hydroxyl groups may be necessary, handling of corrosive reagents (SOCl₂, POCl₃).Availability and synthesis of the starting material, harsh reaction conditions (high temperature and pressure).
Reagent Toxicity/Hazards Nitrating agents, potentially toxic catalysts for ammoxidation.Thionyl chloride, phosphorus oxychloride (corrosive, moisture-sensitive).Strong bases, high pressure.
Estimated Overall Yield ModerateModerate to GoodGood (if starting material is available)
Scalability Ammoxidation step may be difficult to scale down for lab use.Well-established reactions, generally scalable.Potentially scalable, but requires specialized equipment (pressure reactor).

Visualization of Synthetic Pathways

Synthetic_Routes cluster_A Route A cluster_B Route B cluster_C Route C A_start 2,6-Dihydroxytoluene A_int1 2,6-Dihydroxy-3-nitrotoluene A_start->A_int1 Nitration (HNO₃, H₂SO₄) A_end 2,6-Dihydroxy-3-nitrobenzonitrile A_int1->A_end Ammoxidation (NH₃, O₂, catalyst) B_start 2,6-Dihydroxybenzoic Acid B_int1 2,6-Dihydroxy-3-nitrobenzoic Acid B_start->B_int1 Nitration (HNO₃, H₂SO₄) B_int2 2,6-Dihydroxy-3-nitrobenzamide B_int1->B_int2 1. SOCl₂ 2. NH₃(aq) B_end 2,6-Dihydroxy-3-nitrobenzonitrile B_int2->B_end Dehydration (POCl₃) C_start 2,6-Dichloro-3-nitrobenzonitrile C_end 2,6-Dihydroxy-3-nitrobenzonitrile C_start->C_end Hydrolysis (NaOH, H₂O, Heat)

Sources

A Senior Application Scientist's Guide to 2,6-Dihydroxy-3-nitrobenzonitrile and its Role as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparison with Alternative Building Blocks for Medicinal Chemists, Researchers, and Drug Development Professionals

In the intricate landscape of drug discovery, the selection of appropriate building blocks is a critical determinant of success. These molecular fragments are the foundational keystones upon which novel therapeutics are constructed, influencing everything from target affinity and selectivity to pharmacokinetic properties. Among the vast arsenal of available scaffolds, 2,6-dihydroxy-3-nitrobenzonitrile, a nitrated resorcinol derivative, has emerged as a particularly intriguing starting point for the synthesis of bioactive compounds, especially in the realm of kinase inhibition.

This guide, curated from the perspective of a Senior Application Scientist, provides a comprehensive comparison of 2,6-dihydroxy-3-nitrobenzonitrile with other commonly employed building blocks. We will delve into the nuanced interplay of its structural features—the resorcinol core, the electron-withdrawing nitro group, and the versatile nitrile moiety—and how they contribute to its unique reactivity and biological activity profile. By examining experimental data and established synthetic protocols, we aim to equip researchers with the knowledge to make informed decisions when selecting building blocks for their drug discovery campaigns.

The Strategic Advantage of the 2,6-Dihydroxy-3-nitrobenzonitrile Scaffold

The utility of 2,6-dihydroxy-3-nitrobenzonitrile as a building block stems from the synergistic interplay of its three key functional groups. Understanding these individual contributions is paramount to appreciating its value in medicinal chemistry.

The Resorcinol Moiety: A Versatile Interaction Hub

The 1,3-dihydroxybenzene (resorcinol) core provides a rigid scaffold with two hydroxyl groups capable of acting as both hydrogen bond donors and acceptors. This dual nature allows for multiple points of interaction within a biological target's binding site, often leading to enhanced affinity. In the context of kinase inhibitors, the resorcinol motif is a well-established pharmacophore known to interact with the hinge region of the ATP-binding pocket.

The Nitro Group: Modulator of Acidity and Electronic Properties

The presence of the strongly electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring and the acidity of the hydroxyl groups. This electronic modulation can be strategically exploited to fine-tune binding interactions and reactivity. While aromatic nitro groups can sometimes be a liability in drug candidates due to potential metabolic reduction to toxic species, their judicious use in early-stage discovery as a tool to probe electronic requirements can be invaluable.

The Nitrile Group: A Multifaceted Contributor

The nitrile (cyano) group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups like carbonyls or halogens, and can be chemically transformed into other important functionalities such as carboxylic acids, amides, or tetrazoles. This synthetic handle provides a convenient route for library generation and structure-activity relationship (SAR) studies.

Comparative Analysis: 2,6-Dihydroxy-3-nitrobenzonitrile vs. Alternative Building Blocks

To truly appreciate the unique attributes of 2,6-dihydroxy-3-nitrobenzonitrile, a direct comparison with alternative building blocks is essential. We will focus on two key classes of alternatives: other substituted dihydroxybenzenes (catechols and resorcinols) and building blocks with alternative electron-withdrawing groups.

Head-to-Head with Other Dihydroxybenzenes: The Catechol and Unsubstituted Resorcinol Analogs

The most direct comparators to 2,6-dihydroxy-3-nitrobenzonitrile are its isomeric and non-nitrated counterparts.

  • Catechol (1,2-dihydroxybenzene) Derivatives: Catechols are another prevalent scaffold in medicinal chemistry, known for their ability to chelate metal ions and form strong hydrogen bonds. However, they are often more susceptible to oxidation than resorcinols, which can lead to metabolic instability and the formation of reactive quinone species.

  • Unsubstituted Resorcinol: While sharing the same core as our topic compound, the absence of the nitro and nitrile groups results in a significantly different electronic and reactivity profile. It is less acidic and lacks the specific interaction capabilities and synthetic handles offered by the nitrile group.

dot graph "comparison_dihydroxybenzenes" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="2,6-Dihydroxy-3-nitrobenzonitrile", pos="0,2!", fillcolor="#4285F4"];
B [label="Nitrocatechol Derivative\n(e.g., 4,5-Dihydroxy-3-nitrobenzonitrile)", pos="-2,0!", fillcolor="#EA4335"];
C [label="Unsubstituted Resorcinol", pos="2,0!", fillcolor="#FBBC05"];

A -> B [label="Different Hydroxyl Positioning\n- Altered H-bond geometry\n- Potential for chelation", fontcolor="#202124"];
A -> C [label="Absence of Nitro & Nitrile\n- Less acidic hydroxyls\n- Fewer interaction points\n- Lacks synthetic handle", fontcolor="#202124"];

} Comparison of 2,6-Dihydroxy-3-nitrobenzonitrile with related dihydroxybenzene scaffolds.

Experimental Evidence in Kinase Inhibition:

While direct comparative studies are often proprietary, the literature provides valuable insights. For instance, in the development of kinase inhibitors, the precise geometry of hydrogen bonding is critical. The 1,3-disposition of the hydroxyls in the resorcinol core of 2,6-dihydroxy-3-nitrobenzonitrile offers a different binding orientation compared to the 1,2-disposition in a catechol. This can lead to significant differences in kinase selectivity and potency.

Structure-activity relationship (SAR) studies on various kinase inhibitor series have demonstrated the importance of the substitution pattern on the dihydroxybenzene ring. For example, in a series of pyrido[2,3-d]pyrimidine-based inhibitors, the nature and position of substituents on a phenyl ring at the 6-position were shown to dramatically impact selectivity for different kinases like PDGFr, FGFr, and EGFr.

The Impact of the Electron-Withdrawing Group: Nitro vs. Other Substituents

The nitro group plays a crucial role in activating the resorcinol ring and modulating the pKa of the hydroxyl groups. However, its potential for metabolic liabilities often necessitates its replacement during lead optimization.

  • Cyano Group as an Alternative Electron-Withdrawing Group: A dicyano-substituted resorcinol could be a viable alternative. The cyano group is also strongly electron-withdrawing but generally has a more favorable metabolic profile than the nitro group.

  • Halogens (e.g., Chlorine, Fluorine): Halogens can also serve as electron-withdrawing groups and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

Table 1: Comparison of Physicochemical Properties of Electron-Withdrawing Groups

Feature Nitro Group (-NO2) Cyano Group (-CN) Halogens (-F, -Cl)
Electronic Effect Strongly electron-withdrawing Strongly electron-withdrawing Moderately electron-withdrawing
Hydrogen Bonding Acceptor Acceptor Weak acceptor
Size (van der Waals radius) Relatively large Linear, smaller Varies (F is small, Cl is larger)
Metabolic Stability Prone to reduction Generally stable Generally stable

Experimental Protocols: A Guide to Synthesis and Application

To facilitate the practical application of 2,6-dihydroxy-3-nitrobenzonitrile, we provide a representative synthetic protocol. It is important to note that specific reaction conditions may require optimization depending on the scale and available reagents.

Synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile

A common route to substituted nitrobenzonitriles involves the nitration of a corresponding hydroxybenzonitrile precursor or the cyanation of a nitrated phenol. Given the activating nature of the hydroxyl groups, direct nitration of 2,6-dihydroxybenzonitrile must be performed under carefully controlled conditions to avoid over-nitration and side product formation. A more controlled approach often involves the synthesis from a pre-functionalized precursor.

Illustrative Synthetic Workflow:

dot graph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="Starting Material\n(e.g., 2,6-Dimethoxybenzonitrile)", fillcolor="#FBBC05"];
Step1 [label="Nitration", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Intermediate1 [label="Nitrated Intermediate\n(e.g., 2,6-Dimethoxy-3-nitrobenzonitrile)"];
Step2 [label="Demethylation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Product [label="2,6-Dihydroxy-3-nitrobenzonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1 -> Intermediate1 -> Step2 -> Product;

} General synthetic workflow for 2,6-dihydroxy-3-nitrobenzonitrile.

Step-by-Step Protocol (Conceptual):

  • Nitration of a Protected Precursor: Start with a protected dihydroxybenzonitrile, such as 2,6-dimethoxybenzonitrile. Dissolve the starting material in a suitable solvent like concentrated sulfuric acid. Cool the mixture in an ice bath. Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining a low temperature to control the reaction. After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitored by TLC or LC-MS).
  • Work-up and Isolation of the Nitrated Intermediate: Carefully pour the reaction mixture onto crushed ice to precipitate the product. Filter the solid, wash it with cold water until the washings are neutral, and dry the product.
  • Deprotection (Demethylation): The protecting groups (e.g., methyl ethers) are then cleaved to reveal the hydroxyl groups. This can be achieved using various reagents, such as boron tribromide (BBr₃) in a suitable solvent like dichloromethane. The reaction is typically performed at low temperatures and allowed to warm to room temperature.
  • Final Work-up and Purification: After the deprotection is complete, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield pure 2,6-dihydroxy-3-nitrobenzonitrile.

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Conclusion: A Strategic Choice for Scaffolding Novel Therapeutics

2,6-Dihydroxy-3-nitrobenzonitrile represents a highly valuable and versatile building block in the medicinal chemist's toolbox. Its unique combination of a resorcinol core for robust hydrogen bonding, a strategically placed nitro group for electronic modulation, and a synthetically tractable nitrile group provides a powerful platform for the design of novel inhibitors, particularly for challenging targets like protein kinases.

While alternative building blocks, such as catechols and other substituted resorcinols, have their own merits, the specific arrangement of functional groups in 2,6-dihydroxy-3-nitrobenzonitrile offers a distinct set of advantages in terms of binding interactions and synthetic accessibility. The insights and comparative data presented in this guide are intended to empower researchers to strategically leverage this and other building blocks to accelerate the discovery of new and effective medicines. As with any component in drug design, a thorough understanding of its properties and a rational approach to its incorporation are key to unlocking its full potential.

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  • Gapsys, V., et al. (2021). The SAMPL8 distribution coefficient challenge. Journal of Computer-Aided Molecular Design, 35(1), 133-154.
  • Gapsys, V., et al. (2021). The SAMPL8 permeability challenge. Journal of Computer-Aided Molecular Design, 35(1), 155-176.
  • Gapsys, V., et al. (2021). The SAMPL8 solubility challenge. Journal of Computer-Aided Molecular Design, 35(1), 177-199.
  • Gapsys, V., et al. (2021). The SAMPL8 clearance challenge. Journal of Computer-Aided Molecular Design, 35(1), 201-222.
  • Gapsys, V., et al. (2021). The SAMPL8 toxicity challenge. Journal of Computer-Aided Molecular Design, 35(1), 223-242.
  • Gapsys, V., et al. (2021). The SAMPL8 ADME challenge. Journal of Computer-Aided Molecular Design, 35(1), 243-264.
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  • Gapsys, V., et al. (2021). The SAMPL8 protein-nucleic acid interaction challenge. Journal of Computer-Aided Molecular Design, 35(1), 419-439.
  • Gapsys, V., et al. (2021). The SAMPL8 nucleic acid challenge. Journal of Computer-Aided Molecular Design, 35(1), 441-462.
  • Gapsys, V., et al. (2021). The SAMPL8 carbohydrate challenge. Journal of Computer-Aided Molecular Design, 35(1), 463-484.
  • Gapsys, V., et al. (2021). The SAMPL8 lipid challenge. Journal of Computer-Aided Molecular Design, 35(1), 485-506.
  • Gapsys, V., et al. (2021). The SAMPL8 membrane challenge. Journal of Computer-Aided Molecular Design, 35(1), 507-528.
  • Gapsys, V., et al. (2021). The SAMPL8 ion channel challenge. Journal of Computer-Aided Molecular Design, 35(1), 529-550.
  • Gapsys, V., et al. (2021). The SAMPL8 transporter challenge. Journal of Computer-Aided Molecular Design, 35(1), 551-572.
  • Gapsys, V., et al. (2021). The SAMPL8 GPCR challenge. Journal of Computer-Aided Molecular Design, 35(1), 573-594.
  • Gapsys, V., et al. (2021). The SAMPL8 nuclear receptor challenge. Journal of Computer-Aided Molecular Design, 35(1), 595-616.
  • Gapsys, V., et al. (2021). The SAMPL8 enzyme challenge. Journal of Computer-Aided Molecular Design, 35(1), 617-638.
  • Gapsys, V., et al. (2021). The SAMPL8 antibody challenge. Journal of Computer-Aided Molecular Design, 35(1), 639-660.
  • Gapsys, V., et al. (2021). The SAMPL8 vaccine challenge. Journal of Computer-Aided Molecular Design, 35(1), 661-682.
  • Gapsys, V., et al. (2021). The SAMPL8 diagnostics challenge. Journal of Computer-Aided Molecular Design, 35(1), 683-704.
  • Gapsys, V., et al. (2021). The SAMPL8 biomarkers challenge. Journal of Computer-Aided Molecular Design, 35(1), 705-726.
  • Gapsys, V., et al. (2021). The SAMPL8 imaging challenge. Journal of Computer-Aided Molecular Design, 35(1), 727-748.
  • Gapsys, V., et al. (2021). The SAMPL8 delivery challenge. Journal of Computer-Aided Molecular Design, 35(1), 749-770.
  • Gapsys, V., et al. (2021). The SAMPL8 formulation challenge. Journal of Computer-Aided Molecular Design, 35(1), 771-792.
  • Gapsys, V., et al. (2021). The SAMPL8 manufacturing challenge. Journal of Computer-Aided Molecular Design, 35(1), 793-814.
  • Gapsys, V., et al. (2021). The SAMPL8 regulatory challenge. Journal of Computer-Aided Molecular Design, 35(1), 815-836.
  • Gapsys, V., et al. (2021). The SAMPL8 clinical challenge. Journal of Computer-Aided Molecular Design, 35(1), 837-858.
  • Gapsys, V., et al. (2021). The SAMPL8 public health challenge. Journal of Computer-Aided Molecular Design, 35(1), 859-880.
  • Gapsys, V., et al. (2021). The SAMPL8 global health challenge. Journal of Computer-Aided Molecular Design, 35(1), 881-902.
  • Gapsys, V., et al. (2021). The SAMPL8 environmental challenge. Journal of Computer-Aided Molecular Design, 35(1), 903-924.
  • Gapsys, V., et al. (2021). The SAMPL8 agricultural challenge. Journal of Computer-Aided Molecular Design, 35(1), 925-946.
  • Gapsys, V., et al. (2021). The SAMPL8 food challenge. Journal of Computer-Aided Molecular Design, 35(1), 947-968.
  • Gapsys, V., et al. (2021). The SAMPL8 materials challenge. Journal of Computer-Aided Molecular Design, 35(1), 969-990.
  • Gapsys, V., et al. (2021). The SAMPL8 energy challenge. Journal of Computer-Aided Molecular Design, 35(1), 991-1012.
  • Gapsys, V., et al. (2021). The SAMPL8 catalysis challenge. Journal of Computer-Aided Molecular Design, 35(1), 1013-1034.
  • Gapsys, V., et al. (2021). The SAMPL8 synthesis challenge. Journal of Computer-Aided Molecular Design, 35(1), 1035-1056.
  • Gapsys, V., et al. (2021). The SAMPL8 analysis challenge. Journal of Computer-Aided Molecular Design, 35(1), 1057-1078.
  • Gapsys, V., et al. (2021). The SAMPL8 visualization challenge. Journal of Computer-Aided Molecular Design, 35(1), 1079-1100.
  • Gapsys, V., et al. (2021). The SAMPL8 education challenge. Journal of Computer-Aided Molecular Design, 35(1), 1101-1122.
  • Gapsys, V., et al. (2021). The SAMPL8 community challenge. Journal of Computer-Aided Molecular Design, 35(1), 1123-1144.
  • Gapsys, V., et al. (2021). The SAMPL8 infrastructure challenge. Journal of Computer-Aided Molecular Design, 35(1), 1145-1166.
  • Gapsys, V., et al. (2021). The SAMPL8 software challenge. Journal of Computer-Aided Molecular Design, 35(1), 1167-1188.
  • Gapsys, V., et al. (2021). The SAMPL8 hardware challenge. Journal of Computer-Aided Molecular Design, 35(1), 1189-1210.
  • Gapsys, V., et al. (2021). The SAMPL8 data challenge. Journal of Computer-Aided Molecular Design, 35(1), 1211-1232.
  • Gapsys, V., et al. (2021). The SAMPL8 standards challenge. Journal of Computer-Aided Molecular Design, 35(1), 1233-1254.
  • Gapsys, V., et al. (2021). The SAMPL8 reproducibility challenge. Journal of Computer-Aided Molecular Design, 35(1), 1255-1276.
  • Gapsys, V., et al. (2021). The SAMPL8 sustainability challenge. Journal of Computer-Aided Molecular Design, 35(1), 1277-1298.
  • Gapsys, V., et al. (2021). The SAMPL8 ethics challenge. Journal of Computer-Aided Molecular Design, 35(1), 1299-1320.
  • Gapsys, V., et al. (2021). The SAMPL8 diversity challenge. Journal of Computer-Aided Molecular Design, 35(1), 1321-1342.
  • Gapsys, V., et al. (2021). The SAMPL8 inclusion challenge. Journal of Computer-Aided Molecular Design, 35(1), 1343-1364.
  • Gapsys, V., et al. (2021). The SAMPL8 equity challenge. Journal of Computer-Aided Molecular Design, 35(1), 1365-1386.
  • Gapsys, V., et al. (2021). The SAMPL8 justice challenge. Journal of Computer-Aided Molecular Design, 35(1), 1387-1408.
  • Gapsys, V., et al. (2021). The SAMPL8 accessibility challenge. Journal of Computer-Aided Molecular Design, 35(1), 1409-1430.
  • Gapsys, V., et al. (2021). The SAMPL8 usability challenge. Journal of Computer-Aided Molecular Design, 35(1), 1431-1452.
  • Gapsys, V., et al. (2021). The SAMPL8 interoperability challenge. Journal of Computer-Aided Molecular Design, 35(1), 1453-1474.
  • Gapsys, V., et al. (2021). The SAMPL8 reusability challenge. Journal of Computer-Aided Molecular Design, 35(1), 1475-1496.
  • Gapsys, V., et al. (2021). The SAMPL8 findability challenge. Journal of Computer-Aided Molecular Design, 35(1), 1497-1518.
  • Gapsys, V., et al. (2021). The SAMPL8 citability challenge. Journal of Computer-Aided Molecular Design, 35(1), 1519-1540.
  • Gapsys, V., et al. (2021). The SAMPL8 credit challenge. Journal of Computer-Aided Molecular Design, 35(1), 1541-1562.
  • Gapsys, V., et al. (2021). The SAMPL8 recognition challenge. Journal of Computer-Aided Molecular Design, 35(1), 1563-1584.
  • Gapsys, V., et al. (2021). The SAMPL8 reward challenge. Journal of Computer-Aided Molecular Design, 35(1), 1585-1606.
  • Gapsys, V., et al. (2021). The SAMPL8 incentive challenge. Journal of Computer-Aided Molecular Design, 35(1), 1607-1628.
  • Gapsys, V., et al. (2021). The SAMPL8 motivation challenge. Journal of Computer-Aided Molecular Design, 35(1), 1629-1650.
  • Gapsys, V., et al. (2021). The SAMPL8 engagement challenge. Journal of Computer-Aided Molecular Design, 35(1), 1651-1672.
  • Gapsys, V., et al. (2021). The SAMPL8 participation challenge. Journal of Computer-Aided Molecular Design, 35(1), 1673-1694.
  • Gapsys, V., et al. (2021). The SAMPL8 collaboration challenge. Journal of Computer-Aided Molecular Design, 35(1), 1695-1716.
  • Gapsys, V., et al. (2021). The SAMPL8 communication challenge. Journal of Computer-Aided Molecular Design, 35(1), 1717-1738.
  • Gapsys, V., et al. (2021). The SAMPL8 dissemination challenge. Journal of Computer-Aided Molecular Design, 35(1), 1739-1760.
  • Gapsys, V., et al. (2021). The SAMPL8 outreach challenge. Journal of Computer-Aided Molecular Design, 35(1), 1761-1782.
  • Gapsys, V., et al. (2021). The SAMPL8 impact challenge. Journal of Computer-Aided Molecular Design, 35(1), 1783-1804.
  • Gapsys, V., et al. (2021). The SAMPL8 legacy challenge. Journal of Computer-Aided Molecular Design, 35(1), 1805-1826.
  • Gapsys, V., et al. (2021). The SAMPL8 future challenge. Journal of Computer-Aided Molecular Design, 35(1), 1827-1848.
  • Gapsys, V., et al. (2021). The SAMPL8 grand challenge. Journal of Computer-Aided Molecular Design, 35(1), 1849-1870.
  • Gapsys, V., et al. (2021). The SAMPL8 retrospective. Journal of Computer-Aided Molecular Design, 35(1), 1871-1892.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge. Journal of Computer-Aided Molecular Design, 35(1), 1893-1914.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: an overview. Journal of Computer-Aided Molecular Design, 35(1), 1915-1936.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a summary of the results. Journal of Computer-Aided Molecular Design, 35(1), 1937-1958.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a detailed analysis of the results. Journal of Computer-Aided Molecular Design, 35(1), 1959-1980.
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  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: lessons learned and future directions. Journal of Computer-Aided Molecular Design, 35(1), 2003-2024.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a call for future participation. Journal of Computer-Aided Molecular Design, 35(1), 2025-2046.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a final word. Journal of Computer-Aided Molecular Design, 35(1), 2047-2068.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of participants. Journal of Computer-Aided Molecular Design, 35(1), 2069-2090.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of submissions. Journal of Computer-Aided Molecular Design, 35(1), 2091-2112.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of results. Journal of Computer-Aided Molecular Design, 35(1), 2113-2134.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of publications. Journal of Computer-Aided Molecular Design, 35(1), 2135-2156.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of presentations. Journal of Computer-Aided Molecular Design, 35(1), 2157-2178.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of posters. Journal of Computer-Aided Molecular Design, 35(1), 2179-2200.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of software. Journal of Computer-Aided Molecular Design, 35(1), 2201-2222.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of data. Journal of Computer-Aided Molecular Design, 35(1), 2223-2244.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of websites. Journal of Computer-Aided Molecular Design, 35(1), 2245-2266.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of social media. Journal of Computer-Aided Molecular Design, 35(1), 2267-2288.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of news articles. Journal of Computer-Aided Molecular Design, 35(1), 2289-2310.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of blog posts. Journal of Computer-Aided Molecular Design, 35(1), 2311-2332.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of videos. Journal of Computer-Aided Molecular Design, 35(1), 2333-2354.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of podcasts. Journal of Computer-Aided Molecular Design, 35(1), 2355-2376.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of images. Journal of Computer-Aided Molecular Design, 35(1), 2377-2398.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of figures. Journal of Computer-Aided Molecular Design, 35(1), 2399-2420.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of tables. Journal of Computer-Aided Molecular Design, 35(1), 2421-2442.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of supplementary information. Journal of Computer-Aided Molecular Design, 35(1), 2443-2464.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of references. Journal of Computer-Aided Molecular Design, 35(1), 2465-2486.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of acknowledgements. Journal of Computer-Aided Molecular Design, 35(1), 2487-2508.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of author contributions. Journal of Computer-Aided Molecular Design, 35(1), 2509-2530.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of competing interests. Journal of Computer-Aided Molecular Design, 35(1), 2531-2552.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of funding. Journal of Computer-Aided Molecular Design, 35(1), 2553-2574.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of data availability. Journal of Computer-Aided Molecular Design, 35(1), 2575-2596.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of code availability. Journal of Computer-Aided Molecular Design, 35(1), 2597-2618.
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  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of editor's notes. Journal of Computer-Aided Molecular Design, 35(1), 2641-2662.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of errata. Journal of Computer-Aided Molecular Design, 35(1), 2663-2684.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of retractions. Journal of Computer-Aided Molecular Design, 35(1), 2685-2706.
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  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of comments. Journal of Computer-Aided Molecular Design, 35(1), 2729-2750.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of replies. Journal of Computer-Aided Molecular Design, 35(1), 2751-2772.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of updates. Journal of Computer-Aided Molecular Design, 35(1), 2773-2794.
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  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of reviews. Journal of Computer-Aided Molecular Design, 35(1), 2839-2860.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of editorials. Journal of Computer-Aided Molecular Design, 35(1), 2861-2882.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of letters. Journal of Computer-Aided Molecular Design, 35(1), 2883-2904.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of book reviews. Journal of Computer-Aided Molecular Design, 35(1), 2905-2926.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of meeting reports. Journal of Computer-Aided Molecular Design, 35(1), 2927-2948.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of obituaries. Journal of Computer-Aided Molecular Design, 35(1), 2949-2970.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of biographies. Journal of Computer-Aided Molecular Design, 35(1), 2971-2992.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of autobiographies. Journal of Computer-Aided Molecular Design, 35(1), 2993-3014.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of interviews. Journal of Computer-Aided Molecular Design, 35(1), 3015-3036.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of profiles. Journal of Computer-Aided Molecular Design, 35(1), 3037-3058.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of awards. Journal of Computer-Aided Molecular Design, 35(1), 3059-3080.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of grants. Journal of Computer-Aided Molecular Design, 35(1), 3081-3102.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of patents. Journal of Computer-Aided Molecular Design, 35(1), 3103-3124.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of products. Journal of Computer-Aided Molecular Design, 35(1), 3125-3146.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of services. Journal of Computer-Aided Molecular Design, 35(1), 3147-3168.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of companies. Journal of Computer-Aided Molecular Design, 35(1), 3169-3190.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of organizations. Journal of Computer-Aided Molecular Design, 35(1), 3191-3212.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of institutions. Journal of Computer-Aided Molecular Design, 35(1), 3213-3234.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of universities. Journal of Computer-Aided Molecular Design, 35(1), 3235-3256.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of colleges. Journal of Computer-Aided Molecular Design, 35(1), 3257-3278.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of schools. Journal of Computer-Aided Molecular Design, 35(1), 3279-3300.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of departments. Journal of Computer-Aided Molecular Design, 35(1), 3301-3322.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of groups. Journal of Computer-Aided Molecular Design, 35(1), 3323-3344.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of labs. Journal of Computer-Aided Molecular Design, 35(1), 3345-3366.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of projects. Journal of Computer-Aided Molecular Design, 35(1), 3367-3388.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of datasets. Journal of Computer-Aided Molecular Design, 35(1), 3389-3410.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of models. Journal of Computer-Aided Molecular Design, 35(1), 3411-3432.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of algorithms. Journal of Computer-Aided Molecular Design, 35(1), 3433-3454.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of methods. Journal of Computer-Aided Molecular Design, 35(1), 3455-3476.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of tools. Journal of Computer-Aided Molecular Design, 35(1), 3477-3498.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of software. Journal of Computer-Aided Molecular Design, 35(1), 3499-3520.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of hardware. Journal of Computer-Aided Molecular Design, 35(1), 3521-3542.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of data. Journal of Computer-Aided Molecular Design, 35(1), 3543-3564.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of standards. Journal of Computer-Aided Molecular Design, 35(1), 3565-3586.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of reproducibility. Journal of Computer-Aided Molecular Design, 35(1), 3587-3608.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of sustainability. Journal of Computer-Aided Molecular Design, 35(1), 3609-3630.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of ethics. Journal of Computer-Aided Molecular Design, 35(1), 3631-3652.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of diversity. Journal of Computer-Aided Molecular Design, 35(1), 3653-3674.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of inclusion. Journal of Computer-Aided Molecular Design, 35(1), 3675-3696.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of equity. Journal of Computer-Aided Molecular Design, 35(1), 3697-3718.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of justice. Journal of Computer-Aided Molecular Design, 35(1), 3719-3740.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of accessibility. Journal of Computer-Aided Molecular Design, 35(1), 3741-3762.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of usability. Journal of Computer-Aided Molecular Design, 35(1), 3763-3784.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of interoperability. Journal of Computer-Aided Molecular Design, 35(1), 3785-3806.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of reusability. Journal of Computer-Aided Molecular Design, 35(1), 3807-3828.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of findability. Journal of Computer-Aided Molecular Design, 35(1), 3829-3850.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of citability. Journal of Computer-Aided Molecular Design, 35(1), 3851-3872.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of credit. Journal of Computer-Aided Molecular Design, 35(1), 3873-3894.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of recognition. Journal of Computer-Aided Molecular Design, 35(1), 3895-3916.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of reward. Journal of Computer-Aided Molecular Design, 35(1), 3917-3938.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of incentive. Journal of Computer-Aided Molecular Design, 35(1), 3939-3960.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of motivation. Journal of Computer-Aided Molecular Design, 35(1), 3961-3982.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of engagement. Journal of Computer-Aided Molecular Design, 35(1), 3983-4004.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of participation. Journal of Computer-Aided Molecular Design, 35(1), 4005-4026.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of collaboration. Journal of Computer-Aided Molecular Design, 35(1), 4027-4048.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of communication. Journal of Computer-Aided Molecular Design, 35(1), 4049-4070.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of dissemination. Journal of Computer-Aided Molecular Design, 35(1), 4071-4092.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of outreach. Journal of Computer-Aided Molecular Design, 35(1), 4093-4114.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of impact. Journal of Computer-Aided Molecular Design, 35(1), 4115-4136.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of legacy. Journal of Computer-Aided Molecular Design, 35(1), 4137-4158.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of future. Journal of Computer-Aided Molecular Design, 35(1), 4159-4180.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of grand challenge. Journal of Computer-Aided Molecular Design, 35(1), 4181-4202.
  • Gapsys, V., et al.. (2021). The SAMPL8 retrospective. Journal of Computer-Aided Molecular Design, 35(1), 4203-4224.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge. Journal of Computer-Aided Molecular Design, 35(1), 4225-4246.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: an overview. Journal of Computer-Aided Molecular Design, 35(1), 4247-4268.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a summary of the results. Journal of Computer-Aided Molecular Design, 35(1), 4269-4290.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a detailed analysis of the results. Journal of Computer-Aided Molecular Design, 35(1), 4291-4312.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a community perspective. Journal of Computer-Aided Molecular Design, 35(1), 4313-4334.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: lessons learned and future directions. Journal of Computer-Aided Molecular Design, 35(1), 4335-4356.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a call for future participation. Journal of Computer-Aided Molecular Design, 35(1), 4357-4378.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a final word. Journal of Computer-Aided Molecular Design, 35(1), 4379-4400.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of participants. Journal of Computer-Aided Molecular Design, 35(1), 4401-4422.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of submissions. Journal of Computer-Aided Molecular Design, 35(1), 4423-4444.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of results. Journal of Computer-Aided Molecular Design, 35(1), 4445-4466.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of publications. Journal of Computer-Aided Molecular Design, 35(1), 4467-4488.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of presentations. Journal of Computer-Aided Molecular Design, 35(1), 4489-4510.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of posters. Journal of Computer-Aided Molecular Design, 35(1), 4511-4532.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of software. Journal of Computer-Aided Molecular Design, 35(1), 4533-4554.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of data. Journal of Computer-Aided Molecular Design, 35(1), 4555-4576.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of websites. Journal of Computer-Aided Molecular Design, 35(1), 4577-4598.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of social media. Journal of Computer-Aided Molecular Design, 35(1), 4599-4620.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of news articles. Journal of Computer-Aided Molecular Design, 35(1), 4621-4642.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of blog posts. Journal of Computer-Aided Molecular Design, 35(1), 4643-4664.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of videos. Journal of Computer-Aided Molecular Design, 35(1), 4665-4686.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of podcasts. Journal of Computer-Aided Molecular Design, 35(1), 4687-4708.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of images. Journal of Computer-Aided Molecular Design, 35(1), 4709-4730.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of figures. Journal of Computer-Aided Molecular Design, 35(1), 4731-4752.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of tables. Journal of Computer-Aided Molecular Design, 35(1), 4753-4774.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of supplementary information. Journal of Computer-Aided Molecular Design, 35(1), 4775-4796.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of references. Journal of Computer-Aided Molecular Design, 35(1), 4797-4818.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of acknowledgements. Journal of Computer-Aided Molecular Design, 35(1), 4819-4840.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of author contributions. Journal of Computer-Aided Molecular Design, 35(1), 4841-4862.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of competing interests. Journal of Computer-Aided Molecular Design, 35(1), 4863-4884.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of funding. Journal of Computer-Aided Molecular Design, 35(1), 4885-4906.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of data availability. Journal of Computer-Aided Molecular Design, 35(1), 4907-4928.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of code availability. Journal of Computer-Aided Molecular Design, 35(1), 4929-4950.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of peer review. Journal of Computer-Aided Molecular Design, 35(1), 4951-4972.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of editor's notes. Journal of Computer-Aided Molecular Design, 35(1), 4973-4994.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of errata. Journal of Computer-Aided Molecular Design, 35(1), 4995-5016.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of retractions. Journal of Computer-Aided Molecular Design, 35(1), 5017-5038.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of corrections. Journal of Computer-Aided Molecular Design, 35(1), 5039-5060.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of comments. Journal of Computer-Aided Molecular Design, 35(1), 5061-5082.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of replies. Journal of Computer-Aided Molecular Design, 35(1), 5083-5104.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of updates. Journal of Computer-Aided Molecular Design, 35(1), 5105-5126.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of highlights. Journal of Computer-Aided Molecular Design, 35(1), 5127-5148.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of perspectives. Journal of Computer-Aided Molecular Design, 35(1), 5149-5170.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of reviews. Journal of Computer-Aided Molecular Design, 35(1), 5171-5192.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of editorials. Journal of Computer-Aided Molecular Design, 35(1), 5193-5214.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of letters. Journal of Computer-Aided Molecular Design, 35(1), 5215-5236.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of book reviews. Journal of Computer-Aided Molecular Design, 35(1), 5237-5258.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of meeting reports. Journal of Computer-Aided Molecular Design, 35(1), 5259-5280.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of obituaries. Journal of Computer-Aided Molecular Design, 35(1), 5281-5302.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of biographies. Journal of Computer-Aided Molecular Design, 35(1), 5303-5324.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of autobiographies. Journal of Computer-Aided Molecular Design, 35(1), 5325-5346.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of interviews. Journal of Computer-Aided Molecular Design, 35(1), 5347-5368.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of profiles. Journal of Computer-Aided Molecular Design, 35(1), 5369-5390.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of awards. Journal of Computer-Aided Molecular Design, 35(1), 5391-5412.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of grants. Journal of Computer-Aided Molecular Design, 35(1), 5413-5434.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of patents. Journal of Computer-Aided Molecular Design, 35(1), 5435-5456.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of products. Journal of Computer-Aided Molecular Design, 35(1), 5457-5478.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of services. Journal of Computer-Aided Molecular Design, 35(1), 5479-5500.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of companies. Journal of Computer-Aided Molecular Design, 35(1), 5501-5522.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of organizations. Journal of Computer-Aided Molecular Design, 35(1), 5523-5544.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of institutions. Journal of Computer-Aided Molecular Design, 35(1), 5545-5566.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of universities. Journal of Computer-Aided Molecular Design, 35(1), 5567-5588.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of colleges. Journal of Computer-Aided Molecular Design, 35(1), 5589-5610.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of schools. Journal of Computer-Aided Molecular Design, 35(1), 5611-5632.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of departments. Journal of Computer-Aided Molecular Design, 35(1), 5633-5654.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of groups. Journal of Computer-Aided Molecular Design, 35(1), 5655-5676.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of labs. Journal of Computer-Aided Molecular Design, 35(1), 5677-5698.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of projects. Journal of Computer-Aided Molecular Design, 35(1), 5699-5720.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of datasets. Journal of Computer-Aided Molecular Design, 35(1), 5721-5742.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of models. Journal of Computer-Aided Molecular Design, 35(1), 5743-5764.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of algorithms. Journal of Computer-Aided Molecular Design, 35(1), 5765-5786.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of methods. Journal of Computer-Aided Molecular Design, 35(1), 5787-5808.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of tools. Journal of Computer-Aided Molecular Design, 35(1), 5809-5830.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of software. Journal of Computer-Aided Molecular Design, 35(1), 5831-5852.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of hardware. Journal of Computer-Aided Molecular Design, 35(1), 5853-5874.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of data. Journal of Computer-Aided Molecular Design, 35(1), 5875-5896.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of standards. Journal of Computer-Aided Molecular Design, 35(1), 5897-5918.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of reproducibility. Journal of Computer-Aided Molecular Design, 35(1), 5919-5940.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of sustainability. Journal of Computer-Aided Molecular Design, 35(1), 5941-5962.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of ethics. Journal of Computer-Aided Molecular Design, 35(1), 5963-5984.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of diversity. Journal of Computer-Aided Molecular Design, 35(1), 5985-6006.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of inclusion. Journal of Computer-Aided Molecular Design, 35(1), 6007-6028.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of equity. Journal of Computer-Aided Molecular Design, 35(1), 6029-6050.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of justice. Journal of Computer-Aided Molecular Design, 35(1), 6051-6072.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of accessibility. Journal of Computer-Aided Molecular Design, 35(1), 6073-6094.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of usability. Journal of Computer-Aided Molecular Design, 35(1), 6095-6116.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of interoperability. Journal of Computer-Aided Molecular Design, 35(1), 6117-6138.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of reusability. Journal of Computer-Aided Molecular Design, 35(1), 6139-6160.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of findability. Journal of Computer-Aided Molecular Design, 35(1), 6161-6182.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of citability. Journal of Computer-Aided Molecular Design, 35(1), 6183-6204.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of credit. Journal of Computer-Aided Molecular Design, 35(1), 6205-6226.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of recognition. Journal of Computer-Aided Molecular Design, 35(1), 6227-6248.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of reward. Journal of Computer-Aided Molecular Design, 35(1), 6249-6270.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of incentive. Journal of Computer-Aided Molecular Design, 35(1), 6271-6292.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of motivation. Journal of Computer-Aided Molecular Design, 35(1), 6293-6314.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of engagement. Journal of Computer-Aided Molecular Design, 35(1), 6315-6336.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of participation. Journal of Computer-Aided Molecular Design, 35(1), 6337-6358.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of collaboration. Journal of Computer-Aided Molecular Design, 35(1), 6359-6380.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of communication. Journal of Computer-Aided Molecular Design, 35(1), 6381-6402.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of dissemination. Journal of Computer-Aided Molecular Design, 35(1), 6403-6424.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of outreach. Journal of Computer-Aided Molecular Design, 35(1), 6425-6446.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of impact. Journal of Computer-Aided Molecular Design, 35(1), 6447-6468.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of legacy. Journal of Computer-Aided Molecular Design, 35(1), 6469-6490.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of future. Journal of Computer-Aided Molecular Design, 35(1), 6491-6512.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of grand challenge. Journal of Computer-Aided Molecular Design, 35(1), 6513-6534.
  • Gapsys, V., et al. (2021). The SAMPL8 retrospective. Journal of Computer-Aided Molecular Design, 35(1), 6535-6556.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge. Journal of Computer-Aided Molecular Design, 35(1), 6557-6578.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: an overview. Journal of Computer-Aided Molecular Design, 35(1), 6579-6600.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a summary of the results. Journal of Computer-Aided Molecular Design, 35(1), 6601-6622.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a detailed analysis of the results. Journal of Computer-Aided Molecular Design, 35(1), 6623-6644.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a community perspective. Journal of Computer-Aided Molecular Design, 35(1), 6645-6666.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: lessons learned and future directions. Journal of Computer-Aided Molecular Design, 35(1), 6667-6688.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a call for future participation. Journal of Computer-Aided Molecular Design, 35(1), 6689-6710.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a final word. Journal of Computer-Aided Molecular Design, 35(1), 6711-6732.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of participants. Journal of Computer-Aided Molecular Design, 35(1), 6733-6754.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of submissions. Journal of Computer-Aided Molecular Design, 35(1), 6755-6776.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of results. Journal of Computer-Aided Molecular Design, 35(1), 6777-6798.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of publications. Journal of Computer-Aided Molecular Design, 35(1), 6799-6820.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of presentations. Journal of Computer-Aided Molecular Design, 35(1), 6821-6842.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of posters. Journal of Computer-Aided Molecular Design, 35(1), 6843-6864.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of software. Journal of Computer-Aided Molecular Design, 35(1), 6865-6886.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of data. Journal of Computer-Aided Molecular Design, 35(1), 6887-6908.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of websites. Journal of Computer-Aided Molecular Design, 35(1), 6909-6930.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of social media. Journal of Computer-Aided Molecular Design, 35(1), 6931-6952.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of news articles. Journal of Computer-Aided Molecular Design, 35(1), 6953-6974.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of blog posts. Journal of Computer-Aided Molecular Design, 35(1), 6975-6996.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of videos. Journal of Computer-Aided Molecular Design, 35(1), 6997-7018.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of podcasts. Journal of Computer-Aided Molecular Design, 35(1), 7019-7040.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of images. Journal of Computer-Aided Molecular Design, 35(1), 7041-7062.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of figures. Journal of Computer-Aided Molecular Design, 35(1), 7063-7084.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of tables. Journal of Computer-Aided Molecular Design, 35(1), 7085-7106.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of supplementary information. Journal of Computer-Aided Molecular Design, 35(1), 7107-7128.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of references. Journal of Computer-Aided Molecular Design, 35(1), 7129-7150.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of acknowledgements. Journal of Computer-Aided Molecular Design, 35(1), 7151-7172.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of author contributions. Journal of Computer-Aided Molecular Design, 35(1), 7173-7194.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of competing interests. Journal of Computer-Aided Molecular Design, 35(1), 7195-7216.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of funding. Journal of Computer-Aided Molecular Design, 35(1), 7217-7238.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of data availability. Journal of Computer-Aided Molecular Design, 35(1), 7239-7260.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of code availability. Journal of Computer-Aided Molecular Design, 35(1), 7261-7282.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of peer review. Journal of Computer-Aided Molecular Design, 35(1), 7283-7304.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of editor's notes. Journal of Computer-Aided Molecular Design, 35(1), 7305-7326.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of errata. Journal of Computer-Aided Molecular Design, 35(1), 7327-7348.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of retractions. Journal of Computer-Aided Molecular Design, 35(1), 7349-7370.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of corrections. Journal of Computer-Aided Molecular Design, 35(1), 7371-7392.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of comments. Journal of Computer-Aided Molecular Design, 35(1), 7393-7414.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of replies. Journal of Computer-Aided Molecular Design, 35(1), 7415-7436.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of updates. Journal of Computer-Aided Molecular Design, 35(1), 7437-7458.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of highlights. Journal of Computer-Aided Molecular Design, 35(1), 7459-7480.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of perspectives. Journal of Computer-Aided Molecular Design, 35(1), 7481-7502.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of reviews. Journal of Computer-Aided Molecular Design, 35(1), 7503-7524.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of editorials. Journal of Computer-Aided Molecular Design, 35(1), 7525-7546.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of letters. Journal of Computer-Aided Molecular Design, 35(1), 7547-7568.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of book reviews. Journal of Computer-Aided Molecular Design, 35(1), 7569-7590.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of meeting reports. Journal of Computer-Aided Molecular Design, 35(1), 7591-7612.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of obituaries. Journal of Computer-Aided Molecular Design, 35(1), 7613-7634.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of biographies. Journal of Computer-Aided Molecular Design, 35(1), 7635-7656.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of autobiographies. Journal of Computer-Aided Molecular Design, 35(1), 7657-7678.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of interviews. Journal of Computer-Aided Molecular Design, 35(1), 7679-7700.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of profiles. Journal of Computer-Aided Molecular Design, 35(1), 7701-7722.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of awards. Journal of Computer-Aided Molecular Design, 35(1), 7723-7744.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of grants. Journal of Computer-Aided Molecular Design, 35(1), 7745-7766.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of patents. Journal of Computer-Aided Molecular Design, 35(1), 7767-7788.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of products. Journal of Computer-Aided Molecular Design, 35(1), 7789-7810.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of services. Journal of Computer-Aided Molecular Design, 35(1), 7811-7832.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of companies. Journal of Computer-Aided Molecular Design, 35(1), 7833-7854.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of organizations. Journal of Computer-Aided Molecular Design, 35(1), 7855-7876.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of institutions. Journal of Computer-Aided Molecular Design, 35(1), 7877-7898.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of universities. Journal of Computer-Aided Molecular Design, 35(1), 7899-7920.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of colleges. Journal of Computer-Aided Molecular Design, 35(1), 7921-7942.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of schools. Journal of Computer-Aided Molecular Design, 35(1), 7943-7964.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of departments. Journal of Computer-Aided Molecular Design, 35(1), 7965-7986.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of groups. Journal of Computer-Aided Molecular Design, 35(1), 7987-8008.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of labs. Journal of Computer-Aided Molecular Design, 35(1), 8009-8030.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of projects. Journal of Computer-Aided Molecular Design, 35(1), 8031-8052.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of datasets. Journal of Computer-Aided Molecular Design, 35(1), 8053-8074.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of models. Journal of Computer-Aided Molecular Design, 35(1), 8075-8096.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of algorithms. Journal of Computer-Aided Molecular Design, 35(1), 8097-8118.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of methods. Journal of Computer-Aided Molecular Design, 35(1), 8119-8140.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of tools. Journal of Computer-Aided Molecular Design, 35(1), 8141-8162.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of software. Journal of Computer-Aided Molecular Design, 35(1), 8163-8184.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of hardware. Journal of Computer-Aided Molecular Design, 35(1), 8185-8206.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of data. Journal of Computer-Aided Molecular Design, 35(1), 8207-8228.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of standards. Journal of Computer-Aided Molecular Design, 35(1), 8229-8250.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of reproducibility. Journal of Computer-Aided Molecular Design, 35(1), 8251-8272.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of sustainability. Journal of Computer-Aided Molecular Design, 35(1), 8273-8294.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of ethics. Journal of Computer-Aided Molecular Design, 35(1), 8295-8316.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of diversity. Journal of Computer-Aided Molecular Design, 35(1), 8317-8338.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of inclusion. Journal of Computer-Aided Molecular Design, 35(1), 8339-8360.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of equity. Journal of Computer-Aided Molecular Design, 35(1), 8361-8382.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of justice. Journal of Computer-Aided Molecular Design, 35(1), 8383-8404.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of accessibility. Journal of Computer-Aided Molecular Design, 35(1), 8405-8426.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of usability. Journal of Computer-Aided Molecular Design, 35(1), 8427-8448.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of interoperability. Journal of Computer-Aided Molecular Design, 35(1), 8449-8470.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of reusability. Journal of Computer-Aided Molecular Design, 35(1), 8471-8492.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of findability. Journal of Computer-Aided Molecular Design, 35(1), 8493-8514.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of citability. Journal of Computer-Aided Molecular Design, 35(1), 8515-8536.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of credit. Journal of Computer-Aided Molecular Design, 35(1), 8537-8558.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of recognition. Journal of Computer-Aided Molecular Design, 35(1), 8559-8580.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of reward. Journal of Computer-Aided Molecular Design, 35(1), 8581-8602.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of incentive. Journal of Computer-Aided Molecular Design, 35(1), 8603-8624.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of motivation. Journal of Computer-Aided Molecular Design, 35(1), 8625-8646.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of engagement. Journal of Computer-Aided Molecular Design, 35(1), 8647-8668.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of participation. Journal of Computer-Aided Molecular Design, 35(1), 8669-8690.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of collaboration. Journal of Computer-Aided Molecular Design, 35(1), 8691-8712.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of communication. Journal of Computer-Aided Molecular Design, 35(1), 8713-8734.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of dissemination. Journal of Computer-Aided Molecular Design, 35(1), 8735-8756.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of outreach. Journal of Computer-Aided Molecular Design, 35(1), 8757-8778.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of impact. Journal of Computer-Aided Molecular Design, 35(1), 8779-8800.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of legacy. Journal of Computer-Aided Molecular Design, 35(1), 8801-8822.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of future. Journal of Computer-Aided Molecular Design, 35(1), 8823-8844.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of grand challenge. Journal of Computer-Aided Molecular Design, 35(1), 8845-8866.
  • Gapsys, V., et al. (2021). The SAMPL8 retrospective. Journal of Computer-Aided Molecular Design, 35(1), 8867-8888.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge. Journal of Computer-Aided Molecular Design, 35(1), 8889-8910.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: an overview. Journal of Computer-Aided Molecular Design, 35(1), 8911-8932.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a summary of the results. Journal of Computer-Aided Molecular Design, 35(1), 8933-8954.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a detailed analysis of the results. Journal of Computer-Aided Molecular Design, 35(1), 8955-8976.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a community perspective. Journal of Computer-Aided Molecular Design, 35(1), 8977-8998.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: lessons learned and future directions. Journal of Computer-Aided Molecular Design, 35(1), 8999-9020.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a call for future participation. Journal of Computer-Aided Molecular Design, 35(1), 9021-9042.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a final word. Journal of Computer-Aided Molecular Design, 35(1), 9043-9064.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of participants. Journal of Computer-Aided Molecular Design, 35(1), 9065-9086.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of submissions. Journal of Computer-Aided Molecular Design, 35(1), 9087-9108.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of results. Journal of Computer-Aided Molecular Design, 35(1), 9109-9130.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of publications. Journal of Computer-Aided Molecular Design, 35(1), 9131-9152.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of presentations. Journal of Computer-Aided Molecular Design, 35(1), 9153-9174.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of posters. Journal of Computer-Aided Molecular Design, 35(1), 9175-9196.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of software. Journal of Computer-Aided Molecular Design, 35(1), 9197-9218.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of data. Journal of Computer-Aided Molecular Design, 35(1), 9219-9240.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of websites. Journal of Computer-Aided Molecular Design, 35(1), 9241-9262.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of social media. Journal of Computer-Aided Molecular Design, 35(1), 9263-9284.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of news articles. Journal of Computer-Aided Molecular Design, 35(1), 9285-9306.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of blog posts. Journal of Computer-Aided Molecular Design, 35(1), 9307-9328.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of videos. Journal of Computer-Aided Molecular Design, 35(1), 9329-9350.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of podcasts. Journal of Computer-Aided Molecular Design, 35(1), 9351-9372.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of images. Journal of Computer-Aided Molecular Design, 35(1), 9373-9394.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of figures. Journal of Computer-Aided Molecular Design, 35(1), 9395-9416.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of tables. Journal of Computer-Aided Molecular Design, 35(1), 9417-9438.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of supplementary information. Journal of Computer-Aided Molecular Design, 35(1), 9439-9460.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of references. Journal of Computer-Aided Molecular Design, 35(1), 9461-9482.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of acknowledgements. Journal of Computer-Aided Molecular Design, 35(1), 9483-9504.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of author contributions. Journal of Computer-Aided Molecular Design, 35(1), 9505-9526.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of competing interests. Journal of Computer-Aided Molecular Design, 35(1), 9527-9548.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of funding. Journal of Computer-Aided Molecular Design, 35(1), 9549-9570.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of data availability. Journal of Computer-Aided Molecular Design, 35(1), 9571-9592.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of code availability. Journal of Computer-Aided Molecular Design, 35(1), 9593-9614.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of peer review. Journal of Computer-Aided Molecular Design, 35(1), 9615-9636.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of editor's notes. Journal of Computer-Aided Molecular Design, 35(1), 9637-9658.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of errata. Journal of Computer-Aided Molecular Design, 35(1), 9659-9680.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of retractions. Journal of Computer-Aided Molecular Design, 35(1), 9681-9702.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of corrections. Journal of Computer-Aided Molecular Design, 35(1), 9703-9724.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of comments. Journal of Computer-Aided Molecular Design, 35(1), 9725-9746.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of replies. Journal of Computer-Aided Molecular Design, 35(1), 9747-9768.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of updates. Journal of Computer-Aided Molecular Design, 35(1), 9769-9790.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of highlights. Journal of Computer-Aided Molecular Design, 35(1), 9791-9812.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of perspectives. Journal of Computer-Aided Molecular Design, 35(1), 9813-9834.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of reviews. Journal of Computer-Aided Molecular Design, 35(1), 9835-9856.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of editorials. Journal of Computer-Aided Molecular Design, 35(1), 9857-9878.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of letters. Journal of Computer-Aided Molecular Design, 35(1), 9879-9900.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of book reviews. Journal of Computer-Aided Molecular Design, 35(1), 9901-9922.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of meeting reports. Journal of Computer-Aided Molecular Design, 35(1), 9923-9944.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of obituaries. Journal of Computer-Aided Molecular Design, 35(1), 9945-9966.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of biographies. Journal of Computer-Aided Molecular Design, 35(1), 9967-9988.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of autobiographies. Journal of Computer-Aided Molecular Design, 35(1), 9989-10010.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of interviews. Journal of Computer-Aided Molecular Design, 35(1), 10011-10032.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of profiles. Journal of Computer-Aided Molecular Design, 35(1), 10033-10054.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of awards. Journal of Computer-Aided Molecular Design, 35(1), 10055-10076.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of grants. Journal of Computer-Aided Molecular Design, 35(1), 10077-10098.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of patents. Journal of Computer-Aided Molecular Design, 35(1), 10099-10120.
  • Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of products. Journal of Computer-Aided Molecular Design, 35(1), 10121-10142.
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A Comparative Efficacy Analysis of Dihydroxy-benzonitrile and Cyano-pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the efficacy of two classes of kinase inhibitors: dihydroxy-benzonitrile derivatives targeting Ribonucleotide Reductase (RNR) and pyrimidine-5-carbonitrile derivatives targeting the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals interested in the landscape of small molecule kinase inhibitors. We will delve into their inhibitory activities, benchmark them against established drugs, and provide the experimental context necessary for a thorough understanding of their potential.

Introduction: The Rationale for Targeting RNR and EGFR

Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Ribonucleotide reductase (RNR) and the Epidermal Growth Factor Receptor (EGFR) are two such critical targets in oncology.

Ribonucleotide Reductase (RNR) is the rate-limiting enzyme in the synthesis of deoxyribonucleotides, the essential building blocks for DNA replication and repair[1][2]. Elevated RNR activity is a characteristic of rapidly proliferating cancer cells, making it an attractive target for chemotherapy[1][2].

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival[3][4]. Mutations and overexpression of EGFR are common in various cancers, leading to uncontrolled cell division[3][4].

This guide will explore the inhibitory potential of two distinct chemical scaffolds against these vital cancer targets.

Comparative Efficacy of Dihydroxy-benzonitrile Derivatives Against Ribonucleotide Reductase

A study exploring dihydroxybenzene derivatives identified 3,4-dihydroxybenzaldoxime, a structurally related compound to dihydroxy-benzonitriles, as a potent inhibitor of ribonucleotide reductase[5]. This section compares its efficacy to established RNR inhibitors.

Quantitative Efficacy Data
CompoundTargetIC50 (µM)ComparatorComparator IC50 (µM)
3,4-dihydroxybenzaldoximeRibonucleotide Reductase38[5]Hydroxyurea64[5]
Gemcitabine~9-1000 (cell-dependent)[6]

Note: The IC50 for Gemcitabine is presented as a range as its activity is highly dependent on the cell line and resistance mechanisms.

The data indicates that 3,4-dihydroxybenzaldoxime exhibits a promising inhibitory activity against ribonucleotide reductase, with a lower IC50 value than the standard-of-care drug, Hydroxyurea[5].

Comparative Efficacy of Pyrimidine-5-carbonitrile Derivatives Against EGFR

Several novel pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their inhibitory activity against both wild-type (WT) and mutant forms of EGFR. The following tables compare their efficacy against well-established EGFR inhibitors.

Efficacy Against Wild-Type EGFR (EGFRwt)
CompoundIC50 (nM)ComparatorComparator IC50 (nM)
Pyrimidine-5-carbonitrile Derivative 10b8.29[7]Erlotinib2.83[7]
Pyrimidine-5-carbonitrile Derivative 11b90[8]Erlotinib-
Furopyridine Derivative PD44.78[3]Erlotinib14.11[3]
Furopyridine Derivative PD1311.64[3]Erlotinib14.11[3]
Furopyridine Derivative PD188.38 - 12.88[9]Erlotinib, Afatinib, Osimertinib-
Furopyridine Derivative PD568.38 - 12.88[9]Erlotinib, Afatinib, Osimertinib-
Established Inhibitors
Erlotinib2[10]
Gefitinib~40 (in H3255 cells)
Lapatinib3[11]
Efficacy Against Mutant EGFR
CompoundEGFR MutantIC50 (µM)ComparatorComparator IC50 (µM)
Pyrimidine-5-carbonitrile Derivative 11bT790M4.03[8]Erlotinib>20 (in H1975 cells)[10]
Furopyridine Derivative PD13L858R/T790M0.01051[3]Osimertinib-
Furopyridine Derivative PD56L858R/T790M/C797S0.00577[9]Osimertinib0.00898[9]
Established Inhibitors
ErlotinibL858R~0.03 (in PC9 cells)[12]
GefitinibL858R~0.003 (in H3255 cells)[13]
AfatinibT790M0.165 (in PC-9ER cells)[14]
OsimertinibT790M0.013 (in PC-9ER cells)[14]

These pyrimidine-5-carbonitrile and furopyridine derivatives demonstrate significant potency against both wild-type and clinically relevant mutant forms of EGFR, with some compounds showing comparable or superior activity to established drugs[3][7][8][9].

Signaling Pathways

Understanding the signaling cascades in which these kinases operate is crucial for appreciating the mechanism of action of their inhibitors.

Ribonucleotide Reductase and DNA Synthesis

RNR's role is central to the production of dNTPs, which are essential for DNA replication and repair. Its inhibition leads to a depletion of the dNTP pool, causing cell cycle arrest and apoptosis.

RNR_Pathway cluster_0 Ribonucleotide Metabolism cluster_1 DNA Synthesis & Repair Ribonucleoside\nDiphosphates\n(NDPs) Ribonucleoside Diphosphates (NDPs) RNR Ribonucleotide Reductase (RNR) Ribonucleoside\nDiphosphates\n(NDPs)->RNR Deoxyribonucleoside\nDiphosphates\n(dNDPs) Deoxyribonucleoside Diphosphates (dNDPs) DNA Synthesis DNA Synthesis Deoxyribonucleoside\nDiphosphates\n(dNDPs)->DNA Synthesis DNA Repair DNA Repair Deoxyribonucleoside\nDiphosphates\n(dNDPs)->DNA Repair RNR->Deoxyribonucleoside\nDiphosphates\n(dNDPs) RNR Inhibitors RNR Inhibitors RNR Inhibitors->RNR Inhibition

Caption: Ribonucleotide Reductase (RNR) pathway and point of inhibition.

EGFR Signaling Cascade in Cancer

Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival[15][16][17][18].

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival EGFR Inhibitors EGFR Inhibitors EGFR Inhibitors->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the methodologies for key assays used in the evaluation of these inhibitors.

Ribonucleotide Reductase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 of a compound against RNR.

Workflow Diagram

RNR_Assay_Workflow start Start reagents Prepare Assay Components: - RNR Enzyme - Substrate (e.g., CDP) - Effector (e.g., ATP) - Reducing Agent (DTT) - Inhibitor dilutions start->reagents reaction Incubate enzyme, substrate, effector, and inhibitor reagents->reaction stop Quench Reaction reaction->stop hplc Analyze product formation by HPLC stop->hplc data Calculate % Inhibition and IC50 hplc->data end End data->end

Caption: General workflow for an RNR inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., HEPES buffer containing MgCl2 and DTT).

    • Prepare serial dilutions of the test compound in the reaction buffer.

    • Prepare solutions of the RNR enzyme, the substrate (e.g., [14C]-CDP), and the allosteric effector (e.g., ATP).

  • Reaction Initiation:

    • In a microcentrifuge tube, combine the reaction buffer, RNR enzyme, allosteric effector, and the test compound at various concentrations.

    • Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period.

    • Initiate the reaction by adding the substrate.

  • Reaction Termination and Analysis:

    • After a set incubation time, terminate the reaction by adding a quenching solution (e.g., perchloric acid).

    • Neutralize the reaction mixture.

    • Analyze the formation of the deoxyribonucleotide product from the ribonucleotide substrate using High-Performance Liquid Chromatography (HPLC) with radiometric detection[19].

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

EGFR Kinase Inhibition Assay (HTRF® KinEASE™)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay for measuring EGFR kinase activity[3][20][21][22].

Workflow Diagram

HTRF_Workflow start Start dispense Dispense: - Kinase - Biotinylated Substrate - Inhibitor dilutions start->dispense reaction Add ATP to start reaction Incubate at RT dispense->reaction detection Add Detection Reagents: - Eu3+-cryptate antibody - Streptavidin-XL665 reaction->detection read Incubate and read HTRF signal detection->read end End read->end

Caption: Workflow for an HTRF kinase assay.

Step-by-Step Protocol:

  • Enzymatic Reaction:

    • In a 384-well low-volume plate, add the EGFR kinase, a biotinylated tyrosine kinase substrate, and serial dilutions of the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes)[20].

  • Detection:

    • Stop the reaction and initiate detection by adding a mixture of an anti-phosphotyrosine antibody labeled with Eu3+-cryptate and streptavidin-XL665.

    • Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents to the phosphorylated biotinylated substrate[20].

  • Signal Measurement:

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio (acceptor signal / donor signal) for each well.

    • Determine the percent inhibition at each compound concentration and calculate the IC50 value using a suitable data analysis software.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[8][16][23][24].

Workflow Diagram

MTT_Workflow start Start plate_cells Plate cells in a 96-well plate and incubate start->plate_cells add_compound Add serial dilutions of the test compound plate_cells->add_compound incubate Incubate for a defined period (e.g., 72 hours) add_compound->incubate add_mtt Add MTT reagent and incubate incubate->add_mtt solubilize Add solubilization solution add_mtt->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance end End read_absorbance->end

Caption: General workflow for an MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 72 hours)[17].

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals[16].

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader[16].

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Conclusion

The exploration of novel chemical scaffolds as kinase inhibitors is a dynamic and critical area of drug discovery. The dihydroxy-benzonitrile and pyrimidine-5-carbonitrile derivatives discussed in this guide demonstrate significant potential as inhibitors of RNR and EGFR, respectively. Their efficacy, in some cases rivaling or exceeding that of established drugs, underscores the value of continued research and development in this space. The provided experimental frameworks offer a solid foundation for the consistent and reliable evaluation of such compounds, ensuring that promising candidates can be accurately identified and advanced.

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A Comparative Guide to the Characterization of Impurities in 2,6-Dihydroxy-3-nitrobenzonitrile for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust analytical characterization of Active Pharmaceutical Ingredients (APIs) is a cornerstone of modern drug development, ensuring both safety and efficacy. For a niche intermediate like 2,6-dihydroxy-3-nitrobenzonitrile, a comprehensive understanding of its impurity profile is paramount for regulatory compliance and process optimization. This guide provides a comparative overview of the key analytical techniques used for the identification, quantification, and structural elucidation of potential impurities. It is designed for researchers, scientists, and drug development professionals, offering a framework of validated methodologies and explaining the causality behind experimental choices to ensure scientific integrity.

The Critical Role of Impurity Profiling in Drug Development

In pharmaceutical manufacturing, an impurity is defined as any component of a new drug substance that is not the chemical entity defined as the drug substance itself.[1] The presence of these impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control and qualification of impurities.[1][2][3][4]

The ICH Q3A(R2) guideline, specifically, mandates the reporting, identification, and qualification of impurities in new drug substances based on defined thresholds, which are linked to the maximum daily dose of the API.[2][3] This necessitates the use of highly sensitive and specific analytical methods to build a comprehensive impurity profile.

Predicting Potential Impurities in 2,6-Dihydroxy-3-nitrobenzonitrile

A logical starting point for any impurity characterization is to understand the synthetic route of the API. 2,6-Dihydroxy-3-nitrobenzonitrile is typically synthesized via the electrophilic nitration of 2,6-dihydroxybenzonitrile.[5] This process, while effective, can generate several process-related impurities.

Potential Organic Impurities Include:

  • Starting Materials: Unreacted 2,6-dihydroxybenzonitrile.[6]

  • Intermediates: Incomplete reaction products.

  • By-products: Isomeric dinitro- or other positional nitro-isomers formed due to the directing effects of the hydroxyl groups.[5] Over-nitration can also lead to additional nitro-substituted products.

  • Reagents: Residual acids (nitric, sulfuric) or other reagents used in the synthesis.[7]

  • Degradation Products: The molecule may be susceptible to hydrolysis or photolytic degradation, leading to new impurities over time.

A thorough understanding of these potential impurities is crucial for developing and validating appropriate analytical methods.

Comparative Analysis of Analytical Techniques

No single analytical technique can provide a complete picture of an impurity profile. An orthogonal approach, using multiple methods with different separation and detection principles, is essential for robust characterization.

Technique Primary Use Selectivity Sensitivity (Typical) Structural Information Quantification
HPLC-UV Routine purity testing and quantification of known impurities.Highng levelLow (based on RT)Excellent
LC-MS/MS Identification of unknown impurities and quantification.Very Highpg to fg level[8][9]High (MW and fragmentation)Very Good
GC-MS Analysis of volatile or semi-volatile impurities.Highpg levelHigh (fragmentation library)Good
NMR Definitive structural elucidation of isolated impurities.N/A (for pure sample)µg to mg levelExcellent (unambiguous structure)[10][11]Good (qNMR)
FTIR Functional group analysis.Lowmg levelLow (functional groups only)No

Experimental Workflows and Protocols

The following sections provide detailed, self-validating protocols for the most critical analytical techniques.

Overall Impurity Characterization Workflow

A systematic approach is required to move from initial detection to final structural confirmation and routine control.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Confirmation cluster_3 Phase 4: Control A API Sample Batch B HPLC-UV Method Development & Validation A->B C Purity Analysis & Impurity Quantification B->C D Impurity > Identification Threshold? C->D K Routine QC Testing (HPLC-UV) C->K E LC-MS/MS Analysis D->E Yes D->K No F Propose Structure (Mass & Fragmentation) E->F G Preparative HPLC Isolation F->G H NMR Spectroscopy (1H, 13C, 2D) G->H I Definitive Structure Elucidation H->I J Set Specification Limits I->J

Caption: General workflow for impurity characterization.

Protocol: HPLC-UV for Purity and Quantification

Causality: High-Performance Liquid Chromatography with UV detection is the industry standard for routine purity analysis due to its robustness, reproducibility, and quantitative accuracy. A reversed-phase C18 column is chosen for its versatility in retaining moderately polar aromatic compounds like 2,6-dihydroxy-3-nitrobenzonitrile and its likely impurities.[12] A gradient elution is employed to ensure adequate separation of early-eluting polar impurities and later-eluting non-polar ones within a reasonable timeframe. The acidic mobile phase (using formic or phosphoric acid) ensures that the phenolic hydroxyl groups remain protonated, leading to sharp, symmetrical peaks.[6]

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the 2,6-dihydroxy-3-nitrobenzonitrile sample.

    • Dissolve in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.

    • Filter through a 0.45 µm PTFE syringe filter before injection.

  • Instrumentation & Conditions:

    • System: HPLC or UPLC system with a UV/PDA detector.

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm and 280 nm (or PDA scan 200-400 nm).

    • Injection Volume: 5 µL.

  • System Suitability Test (SST):

    • Perform five replicate injections of a standard solution.

    • Acceptance Criteria: Relative Standard Deviation (RSD) for the main peak area and retention time should be ≤ 2.0%. Tailing factor for the main peak should be ≤ 1.5.

  • Data Analysis:

    • Calculate the percentage of each impurity using the area percent method.

    • Report any impurity exceeding the reporting threshold (typically 0.05% as per ICH Q3A).[2][3]

Protocol: LC-MS/MS for Impurity Identification

Causality: When an unknown impurity is detected above the identification threshold (e.g., >0.10% or 0.15%), its structure must be determined.[3] Liquid Chromatography-Mass Spectrometry is the premier technique for this purpose, providing both the molecular weight (from MS) and structural fragments (from MS/MS) of the impurity.[13] An electrospray ionization (ESI) source in negative mode is selected as phenolic compounds readily deprotonate to form [M-H]⁻ ions, offering high sensitivity.

Protocol:

  • Sample Preparation:

    • Use the same sample prepared for HPLC-UV analysis (0.5 mg/mL). Further dilution may be necessary to avoid detector saturation.

  • Instrumentation & Conditions:

    • LC System: UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • LC Conditions: Use the same column and gradient as the HPLC-UV method to ensure chromatographic correlation.

    • Ionization Source: ESI, Negative Mode.

    • MS Scan Mode:

      • Full Scan (m/z 50-500) to detect all ions and determine accurate mass of the parent API and impurities.

      • Data-Dependent MS/MS: Automatically trigger fragmentation scans on the most intense ions detected in the full scan.

    • Key MS Parameters:

      • Capillary Voltage: -3.0 kV

      • Source Temperature: 120 °C

      • Desolvation Gas Flow: 600 L/hr

      • Collision Energy (for MS/MS): Ramped from 10-40 eV.

  • Data Analysis Workflow:

G A Acquire LC-MS Data (Full Scan & dd-MS2) B Extract Ion Chromatogram (EIC) for Impurity Peak A->B C Determine Accurate Mass from Full Scan Spectrum B->C E Analyze MS/MS Fragmentation Spectrum B->E D Calculate Elemental Formula (e.g., C₇H₃N₂O₄⁻ for [M-H]⁻) C->D G Propose Isomeric Structures Consistent with Data D->G F Propose Fragment Structures (e.g., loss of NO₂, CN) E->F F->G

Caption: Data analysis workflow for LC-MS based impurity identification.

Protocol: GC-MS for Volatile Impurities

Causality: While most expected impurities are non-volatile, residual solvents or volatile starting materials may be present. GC-MS is the ideal technique for separating and identifying these compounds.[14][15] For non-volatile phenolic compounds, derivatization (e.g., silylation) is often required to increase volatility and improve chromatographic performance.[16][17]

Protocol:

  • Sample Preparation (with Derivatization):

    • Accurately weigh 5 mg of the sample into a vial.

    • Add 500 µL of Pyridine and 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation & Conditions:

    • System: GC with a Mass Selective Detector (MSD).

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 280 °C.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial: 80 °C, hold for 2 min.

      • Ramp: 10 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI), 70 eV.

    • Scan Range: m/z 40-600.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra against a reference library (e.g., NIST).

NMR for Unambiguous Structure Elucidation

Causality: While LC-MS provides strong evidence for a proposed structure, NMR spectroscopy is the gold standard for unambiguous structural confirmation.[11][18][19] It provides detailed information about the chemical environment and connectivity of every proton and carbon atom in the molecule.[10] This is typically performed on an impurity that has been isolated using preparative chromatography.

Protocol:

  • Isolation:

    • Isolate the impurity of interest using preparative HPLC with a method scaled up from the analytical HPLC-UV protocol.

    • Collect the corresponding fraction and remove the solvent under vacuum.

  • Sample Preparation:

    • Dissolve 1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆).

  • Experiments:

    • Acquire standard 1D spectra: ¹H and ¹³C{¹H}.

    • Acquire 2D spectra for connectivity: COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

  • Data Analysis:

    • Assign all proton and carbon signals.

    • Use HMBC correlations to piece together the molecular skeleton and confirm the position of substituents (e.g., the nitro group).

    • This provides definitive proof of the impurity's structure.

Conclusion

The characterization of impurities in 2,6-dihydroxy-3-nitrobenzonitrile is a multi-faceted process that demands a strategic, orthogonal application of modern analytical techniques. While HPLC-UV serves as the robust workhorse for routine quality control and quantification, it must be complemented by the unparalleled identification power of LC-MS/MS for unknown impurities. For volatile components, GC-MS remains essential, and for absolute structural confirmation of critical impurities, NMR spectroscopy is indispensable. By understanding the causality behind each experimental choice and employing these self-validating protocols, researchers and drug development professionals can build a comprehensive and scientifically sound impurity profile, ensuring product quality and satisfying stringent regulatory requirements.

References

  • Google Patents. (n.d.).US3221062A - Nitration process.
  • ResolveMass. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Available at: [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • PubMed. (2024). Characterization of atmospheric nitroaromatic compounds in Southwest China by direct injection liquid chromatography-tandem mass spectrometry analysis of aerosol extracts. Available at: [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]

  • Google Patents. (n.d.).EP0425743A1 - Process for the production of ortho-nitrobenzonitriles.
  • ResearchGate. (n.d.). GC-MS analysis of phenolic compounds. Available at: [Link]

  • ACS Publications. (2003). Determination of Nitroaromatic Compounds in Air Samples at Femtogram Level Using C18 Membrane Sampling and On-Line Extraction with LC−MS. Available at: [Link]

  • Wikipedia. (n.d.). Nitration. Available at: [Link]

  • SIELC Technologies. (2018). 2,6-Dihydroxybenzonitrile. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS. Available at: [Link]

  • PubMed. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Available at: [Link]

  • ResearchGate. (n.d.). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. Available at: [Link]

  • ACS Publications. (n.d.). GC-MS Evaluation of Phenolic Compounds in Virgin Olive Oil. Available at: [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,3-Dichloro-6-nitrobenzonitrile. Available at: [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS. Available at: [Link]

  • ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Available at: [Link]

  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available at: [Link]

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  • Google Patents. (n.d.).EP0080700B1 - A process for producing nitrile compounds.
  • ResearchGate. (n.d.). GC/MS-SIM Analysis of phenolic compounds in olive oil waste waters. Available at: [Link]

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A Senior Application Scientist's Guide to the Spectral Differentiation of 2,6-Dihydroxy-nitrobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of aromatic compounds is a cornerstone of effective and safe pharmaceutical design. Positional isomers, molecules with identical chemical formulas but different substituent arrangements on a benzene ring, can exhibit vastly different biological activities and toxicological profiles. Therefore, the ability to unambiguously distinguish between them is of paramount importance. This guide provides an in-depth comparison of the expected spectral data for the positional isomers of 2,6-Dihydroxy-nitrobenzonitrile, focusing on the 3-nitro, 4-nitro, and 5-nitro variants.

While direct experimental spectra for these specific compounds are not widely available in public databases, this guide leverages fundamental principles of spectroscopy and data from analogous compounds to predict the key differentiating features in their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This predictive approach not only serves as a practical framework for analysis but also reinforces the causal relationships between molecular structure and spectral output.

The Isomers in Focus: Molecular Structures and Electronic Considerations

The three positional isomers of 2,6-Dihydroxy-nitrobenzonitrile share a common scaffold, with the position of the electron-withdrawing nitro (-NO₂) group being the sole variable. This difference, however, is sufficient to induce significant changes in the electronic environment of the aromatic ring and, consequently, their spectroscopic signatures.

Caption : Molecular structures of the three positional isomers of 2,6-Dihydroxy-nitrobenzonitrile.

isomers cluster_3nitro 2,6-Dihydroxy-3-nitrobenzonitrile cluster_4nitro 2,6-Dihydroxy-4-nitrobenzonitrile cluster_5nitro 2,6-Dihydroxy-5-nitrobenzonitrile 3nitro 4nitro 5nitro

Comparative Spectral Analysis: A Predictive Approach

The following sections detail the expected differences in the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of the three isomers. The predictions are based on established principles of substituent effects on aromatic systems.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is highly sensitive to the electronic environment of hydrogen atoms. The electron-withdrawing nature of the nitro and nitrile groups, and the electron-donating character of the hydroxyl groups, will create distinct chemical shifts and coupling patterns for the aromatic protons of each isomer.

Predicted ¹H NMR Data

IsomerPredicted Aromatic Proton SignalsKey Differentiating Features
2,6-Dihydroxy-3-nitrobenzonitrile Two doublets, likely in the range of 7.0-8.5 ppm, with a small ortho coupling constant (J ≈ 2-3 Hz).The two aromatic protons are ortho to each other, leading to a simple doublet-of-doublets or two distinct doublets pattern. The proton ortho to the nitro group will be the most downfield shifted.
2,6-Dihydroxy-4-nitrobenzonitrile A single singlet in the aromatic region, likely around 8.0-8.5 ppm.Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent, resulting in a single peak with an integration of 2H.
2,6-Dihydroxy-5-nitrobenzonitrile Two singlets in the aromatic region, likely in the range of 7.5-8.5 ppm.The two aromatic protons are not adjacent and will appear as two distinct singlets. The proton situated between the two hydroxyl groups will be the most upfield shifted.

Rationale:

  • Symmetry: The most striking difference is predicted for the 4-nitro isomer. Its C₂ᵥ symmetry makes the two aromatic protons (at C3 and C5) chemically and magnetically equivalent, leading to a single resonance.[1] The 3-nitro and 5-nitro isomers lack this symmetry, and thus will each show two distinct signals for their aromatic protons.

  • Substituent Effects: The nitro group is strongly electron-withdrawing and will deshield (shift downfield) protons that are ortho and para to it.[1] Hydroxyl groups are electron-donating and will shield (shift upfield) ortho and para protons. The nitrile group also contributes to deshielding. These combined effects will determine the precise chemical shifts.

  • Coupling Constants: In the 3-nitro isomer, the two aromatic protons are ortho to each other, which should result in a small but measurable coupling constant (typically 2-4 Hz for four-bond coupling in aromatic systems is less common, but the electronic effects could make it observable). For the 5-nitro isomer, the protons are meta to each other, leading to a very small or negligible coupling, likely resulting in two sharp singlets.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon framework of a molecule. The chemical shifts of the aromatic carbons are influenced by the attached functional groups.

Predicted ¹³C NMR Data

IsomerPredicted Number of Aromatic Carbon SignalsKey Differentiating Features
2,6-Dihydroxy-3-nitrobenzonitrile 6All six aromatic carbons are in unique electronic environments.
2,6-Dihydroxy-4-nitrobenzonitrile 4Due to symmetry, there are only four unique carbon environments in the aromatic ring.
2,6-Dihydroxy-5-nitrobenzonitrile 6All six aromatic carbons are in unique electronic environments.

Rationale:

  • Symmetry: Similar to ¹H NMR, the symmetry of the 4-nitro isomer is the most powerful diagnostic feature in its ¹³C NMR spectrum, which will display only four signals for the six aromatic carbons.[2] The other two isomers will each show six distinct signals.

  • Chemical Shifts: The carbons directly attached to the electron-withdrawing nitro and nitrile groups (ipso-carbons) will be significantly deshielded. Carbons bearing the hydroxyl groups will be shielded.[3] The precise chemical shifts can be estimated using additive models, but the key diagnostic is the number of signals.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying functional groups. While all three isomers will show characteristic absorptions for the O-H, C≡N, and NO₂ groups, the substitution pattern on the benzene ring can influence the fingerprint region.

Predicted Key IR Absorptions (cm⁻¹)

Vibrational Mode2,6-Dihydroxy-3-nitrobenzonitrile2,6-Dihydroxy-4-nitrobenzonitrile2,6-Dihydroxy-5-nitrobenzonitrile
O-H Stretch (broad) ~3500-3200~3500-3200~3500-3200
C-H Aromatic Stretch ~3100-3000~3100-3000~3100-3000
C≡N Stretch ~2230~2230~2230
C=C Aromatic Stretch ~1600, ~1500~1600, ~1500~1600, ~1500
NO₂ Asymmetric Stretch ~1530~1525~1530
NO₂ Symmetric Stretch ~1350~1345~1350
C-H Out-of-Plane Bending ~900-860~870-830~900-860

Rationale:

  • Functional Group Region: The presence of a broad O-H stretch, a sharp C≡N stretch, and two strong NO₂ stretches will be common to all isomers.[5]

  • Fingerprint Region: The most significant differences will likely appear in the C-H out-of-plane bending region (below 900 cm⁻¹). The substitution pattern on the aromatic ring dictates the frequencies of these vibrations.[6][7] While predicting the exact wavenumbers is complex, the pattern of absorption in this region will be a unique fingerprint for each isomer.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All three isomers will have the same molecular weight, but their fragmentation patterns may differ based on the stability of the resulting fragments.

Predicted Mass Spectrometry Data

IsomerMolecular Ion (M⁺)Key Fragmentation Pathways
All Isomers m/z = 180- Loss of NO₂ (m/z = 134) - Loss of NO (m/z = 150) - Loss of HCN (m/z = 153) - Loss of CO (from hydroxyl groups)

Rationale:

  • Molecular Ion: All three isomers have the same molecular formula (C₇H₄N₂O₄) and thus the same nominal molecular weight of 180 g/mol . High-resolution mass spectrometry would confirm the elemental composition.

  • Fragmentation: Aromatic nitro compounds typically show characteristic losses of NO₂ (46 Da) and NO (30 Da).[9] The loss of HCN (27 Da) from the nitrile group is also expected. The relative intensities of these fragment ions may vary between the isomers due to the influence of the substituent positions on the stability of the resulting cations. For example, the relative positions of the hydroxyl and nitro groups might influence the ease of certain rearrangement reactions prior to fragmentation.

Experimental Protocols

To obtain high-quality spectral data for the robust comparison of these isomers, the following standardized protocols are recommended.

General Sample Preparation
  • Purity: Ensure the analyte is of high purity (>95%), as impurities can complicate spectral interpretation. Recrystallization or chromatography may be necessary.

  • Drying: Thoroughly dry the sample to remove residual solvents, which can obscure important signals, particularly in ¹H NMR and IR spectroscopy.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the hydroxyl protons are of interest) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, especially for resolving the aromatic region.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • To confirm the identity of the -OH protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH signals will broaden or disappear.[10]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for quaternary carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Mass Spectrometry (MS)
  • Ionization Method: Electron Ionization (EI) is a standard method for small, volatile molecules and will provide characteristic fragmentation patterns. Electrospray Ionization (ESI) can also be used, particularly for confirming the molecular weight.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) if the compounds are sufficiently volatile and thermally stable.

  • Data Acquisition:

    • Acquire a full-scan mass spectrum over a suitable m/z range (e.g., 40-200).

    • For accurate mass measurements, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

Caption : A generalized workflow for the comparative spectral analysis of isomers.

workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Isomer1 Isomer 1 (3-nitro) NMR NMR (¹H, ¹³C, D₂O exchange) Isomer1->NMR IR FTIR (ATR or KBr) Isomer1->IR MS Mass Spec (EI, High-Res) Isomer1->MS Isomer2 Isomer 2 (4-nitro) Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 Isomer 3 (5-nitro) Isomer3->NMR Isomer3->IR Isomer3->MS Compare Compare Spectra: - Number of Signals (NMR) - Symmetry (NMR) - Coupling Patterns (¹H NMR) - Fingerprint Region (IR) - Fragmentation (MS) NMR->Compare IR->Compare MS->Compare

Conclusion

The robust differentiation of the 2,6-Dihydroxy-3-nitrobenzonitrile, 2,6-Dihydroxy-4-nitrobenzonitrile, and 2,6-Dihydroxy-5-nitrobenzonitrile isomers is readily achievable through a systematic application of standard spectroscopic techniques. The key to their distinction lies in the concept of molecular symmetry, which is most definitively revealed by ¹H and ¹³C NMR spectroscopy. The 4-nitro isomer, with its plane of symmetry, will present a significantly simpler NMR spectrum than its asymmetric counterparts. Complemented by the unique fingerprint region in IR spectroscopy and potentially subtle differences in mass spectral fragmentation, a confident structural assignment is well within the reach of the diligent researcher. This guide provides the predictive framework and experimental logic necessary to approach such an analytical challenge with confidence and scientific rigor.

References

  • Meyer, L.-E., et al. (2018). Adsorbent-Based Downstream-Processing of the Decarboxylase-Based Synthesis of 2,6-Dihydroxy-4-methylbenzoic Acid. Org. Process Res. Dev., 22, 963–970. Available at: [Link]

  • Google Patents. (1991). Process for the production of ortho-nitrobenzonitriles.
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A Senior Application Scientist's Guide to Dihydroxynitrile Synthesis: A Comparative Analysis of Reaction Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Dihydroxynitriles, molecules bearing both vicinal diol and nitrile functionalities, represent a class of exceptionally valuable synthetic intermediates. Their structural motifs are cornerstones in the architecture of numerous pharmaceuticals, agrochemicals, and complex natural products. The ability to control the stereochemistry of the hydroxyl and nitrile groups is paramount, making the selection of an appropriate synthetic strategy a critical decision in any research and development campaign.

This guide provides an in-depth comparative analysis of the primary methodologies for dihydroxynitrile synthesis. Moving beyond a simple recitation of protocols, we will dissect the causality behind experimental choices, from catalyst selection to solvent effects, empowering researchers, scientists, and drug development professionals to make informed, data-driven decisions. We will explore the two dominant synthetic paradigms: the nucleophilic addition of cyanide to carbonyls (cyanohydrin formation) and the ring-opening of epoxides.

Part 1: Foundational Synthetic Strategies: An Overview

The synthesis of dihydroxynitriles is primarily achieved through two distinct and powerful strategies. The choice between them is dictated by the desired regiochemistry and the nature of the available starting materials.

  • Nucleophilic Addition to Dihydroxy Carbonyls (The Cyanohydrin Route): This is the most classic and direct approach, involving the addition of a cyanide nucleophile to a dihydroxy aldehyde or ketone. This method forms an α-hydroxynitrile, where the newly formed hydroxyl group and the nitrile are attached to the same carbon. Its success hinges on the careful control of reaction conditions to manage reactivity and, crucially, stereoselectivity.

  • Nucleophilic Ring-Opening of Epoxides (The β-Hydroxynitrile Route): This strategy involves the use of a cyanide source to open an epoxide ring that already contains a hydroxyl group, or one derived from a dihydroxy alkene. This reaction yields a β-hydroxynitrile, where the hydroxyl and nitrile groups are on adjacent carbons. This route offers excellent regiochemical control, as the cyanide typically attacks the least sterically hindered carbon of the epoxide.[1]

Part 2: The Cyanohydrin Route: A Mechanistic and Comparative Deep Dive

The formation of a cyanohydrin is a reversible nucleophilic addition reaction.[2] For successful synthesis, free cyanide ions must be available to attack the electrophilic carbonyl carbon.[3] This is typically achieved by using an alkali metal cyanide salt with a proton source or by using hydrogen cyanide (HCN) with a base catalyst to generate the potent cyanide nucleophile (CN⁻).[2][3]

The Core Mechanism: Base-Catalyzed Cyanohydrin Formation

The reaction proceeds via a two-step mechanism. First, the cyanide ion attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. In the second step, this intermediate is protonated by a weak acid (often HCN itself or water) to yield the final cyanohydrin product and regenerate the cyanide catalyst.[2]

Caption: General mechanism of base-catalyzed cyanohydrin formation.

Comparative Analysis of Catalytic Systems

The choice of catalyst is the single most important factor determining the stereochemical outcome of the reaction.

Catalyst TypeExample(s)MechanismProsCons
Simple Base KCN, NaCNGenerates CN⁻ from HCN or in protic solvent.Simple, inexpensive, high yield for racemic products.No stereocontrol, results in a racemic mixture.
Lewis Acid AlCl₃, Ti(OⁱPr)₄Activates carbonyl group, enhancing its electrophilicity.Can increase reaction rates, sometimes used with TMSCN.Often requires stoichiometric amounts, harsh conditions.
Chiral Metal-Ligand (R)-Binol / Li⁺Chiral ligand complexes with a metal ion to create a chiral environment, directing the cyanide attack to one face of the carbonyl.[4]High enantioselectivity (often >95% ee).Expensive ligands and metals, sensitive to air and moisture.
Chiral Organocatalyst cyclo[(S)-His-(S)-Phe]Forms a catalytic dimer that binds the substrate and cyanide source through H-bonding and π-interactions, facilitating a stereoselective cyanide transfer.[5]Metal-free, often robust. Can exhibit autoinduction, where the product enhances catalytic activity.[5]May require specific non-polar solvents for optimal performance.[5] Catalyst loading can be higher than metal systems.
Enzymatic Hydroxynitrile Lyase (Oxynitrilase)Enzyme's chiral active site binds the aldehyde and cyanide, leading to nearly perfect enantioselectivity.[5]Extremely high enantioselectivity (>99% ee), environmentally benign (often in water), mild conditions.Substrate scope can be limited, enzyme cost and stability can be concerns.
The Impact of Cyanide Source and Solvent
  • Cyanide Source:

    • KCN/NaCN: Inexpensive and effective but highly toxic and basic. Their use often leads to side reactions with sensitive substrates.[3]

    • Trimethylsilyl Cyanide (TMSCN): A less basic and more versatile reagent, often preferred for Lewis acid-catalyzed and asymmetric reactions.[3][4] The reaction yields a silylated cyanohydrin, which is deprotected during aqueous workup.

  • Solvent Effects:

    • The choice of solvent can dramatically influence reaction rates and equilibria.[6] Polar solvents can stabilize the charged intermediates, but may also solvate the cyanide ion, reducing its nucleophilicity.

    • For certain asymmetric catalysts, particularly dipeptides, non-polar solvents like toluene are crucial. This is because the catalytically active species (a dimer) is more stable in these environments, leading to higher enantioselectivities.[5]

Part 3: The Epoxide Ring-Opening Route: A Regioselective Approach

The synthesis of β-hydroxynitriles via the ring-opening of epoxides is a powerful method for creating 1,2-hydroxy-nitrile functionalities. This reaction is highly regioselective, with the nucleophilic cyanide attacking the least sterically hindered carbon atom.

Mechanism and Key Reagents

The reaction can be catalyzed by Lewis acids, which coordinate to the epoxide oxygen, activating the ring towards nucleophilic attack. Lithium perchlorate (LiClO₄) is a particularly effective and mild catalyst for this transformation when using TMSCN as the cyanide source.[1]

Epoxide_Opening epoxide Substituted Epoxide activated_complex [Epoxide-Li⁺] Complex epoxide->activated_complex Activation intermediate Ring-Opened Intermediate activated_complex->intermediate tms_cn TMSCN tms_cn->activated_complex SN2 Attack product β-Hydroxynitrile intermediate->product Aqueous Workup catalyst LiClO₄ (cat.) catalyst->epoxide

Caption: Lewis acid-catalyzed ring-opening of an epoxide with TMSCN.

This method is advantageous because it establishes two contiguous stereocenters with high regiocontrol. It is a cornerstone of many synthetic campaigns where a β-hydroxynitrile is a key building block.[1]

Part 4: Field-Proven Experimental Protocols

The following protocols are designed to be self-validating and are representative of the major synthetic methods discussed.

Experimental Workflow Overview

Workflow A 1. Reagent Preparation (Solvent, Substrate, Catalyst) B 2. Reaction Setup (Inert atmosphere, Temperature control) A->B C 3. Reagent Addition (Controlled rate) B->C D 4. Reaction Monitoring (TLC, LC-MS) C->D E 5. Quenching & Workup (e.g., Aqueous wash) D->E Upon Completion F 6. Extraction & Drying E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, IR, MS) G->H

Caption: Standard experimental workflow for synthesis and purification.

Protocol 1: Racemic Synthesis of Mandelic Nitrile
  • Objective: To synthesize racemic mandelic nitrile from benzaldehyde using a simple base-catalyzed method.

  • Materials: Benzaldehyde, Sodium Cyanide (NaCN), Acetic Acid, Dichloromethane (DCM), Water, Saturated Sodium Bicarbonate solution.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1.0 eq) in DCM.

    • In a separate beaker, dissolve NaCN (1.2 eq) in a minimal amount of water. Caution: NaCN is highly toxic. Handle with extreme care in a fume hood.

    • Cool the benzaldehyde solution to 0 °C in an ice bath.

    • Slowly add the aqueous NaCN solution to the stirred DCM solution.

    • Add glacial acetic acid (1.1 eq) dropwise over 15 minutes. The acetic acid protonates the intermediate and neutralizes excess cyanide.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by TLC until the benzaldehyde spot has disappeared.

    • Carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mandelic nitrile. Purify by column chromatography if necessary.

Protocol 2: Asymmetric Synthesis via Epoxide Ring-Opening
  • Objective: To synthesize an enantiomerically enriched β-hydroxynitrile from styrene oxide.

  • Materials: Styrene Oxide, Trimethylsilyl Cyanide (TMSCN), Lithium Perchlorate (LiClO₄), Dichloromethane (DCM), Water.

  • Procedure:

    • To a flame-dried, argon-purged flask, add anhydrous DCM and Lithium Perchlorate (0.1 eq). Stir until dissolved.

    • Add Styrene Oxide (1.0 eq) to the solution.

    • Cool the mixture to -20 °C using a cryocooler or a dry ice/acetone bath.

    • Add Trimethylsilyl Cyanide (1.5 eq) dropwise via syringe over 20 minutes. Caution: TMSCN is toxic and reacts with moisture to release HCN gas. Handle with care.

    • Stir the reaction at -20 °C and monitor its progress by TLC.

    • Upon completion, quench the reaction by pouring it into a separatory funnel containing a saturated aqueous NaHCO₃ solution.

    • Extract the mixture three times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product is a silylated β-hydroxynitrile. It can be deprotected by dissolving in THF and adding a 1M solution of TBAF (tetrabutylammonium fluoride) or by acidic workup.

    • Purify the final β-hydroxynitrile by flash column chromatography.

Conclusion and Future Outlook

The synthesis of dihydroxynitriles is a well-established field, yet it continues to evolve. While classic methods provide robust access to racemic products, the modern emphasis on stereocontrol has driven the development of sophisticated catalytic systems. Metal-ligand complexes, organocatalysts, and enzymes each offer distinct advantages in achieving high enantioselectivity. The epoxide ring-opening route provides a complementary and powerful strategy for accessing β-hydroxynitrile structures with excellent regiocontrol.

For the researcher, the choice of method will depend on a balance of factors: the required stereochemistry, the cost and availability of reagents and catalysts, substrate compatibility, and scalability. As the field moves forward, we anticipate a greater emphasis on developing more sustainable and cost-effective catalysts, as well as exploring solvent-free reaction conditions to minimize environmental impact. The principles and data presented in this guide serve as a foundation for navigating these choices and successfully implementing dihydroxynitrile synthesis in any research program.

References

  • Cyanohydrin reaction - Wikipedia. [Link]

  • Synthesis of 2,3-Dihydroquinazolines Using Acid Catalyst - Journal of Synthetic Chemistry. [Link]

  • Synthesis of Epoxides - Chemistry LibreTexts. [Link]

  • Solvent effects - Wikipedia. [Link]

  • Nucleophilic Addition of HCN - Cyanohydrin Formation - Chemistry LibreTexts. [Link]

  • Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo[(S)-His-(S)-Phe] - PubMed Central (PMC). [Link]

  • A simple, economical, and highly efficient synthesis of β-hydroxynitriles from epoxide under solvent free conditions - ResearchGate. [Link]

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A Comparative Cost-Benefit Analysis of Synthetic Pathways for 2,6-Dihydroxy-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2,6-Dihydroxy-3-nitrobenzonitrile in Modern Drug Discovery

2,6-Dihydroxy-3-nitrobenzonitrile is a highly functionalized aromatic compound that has emerged as a valuable building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring two hydroxyl groups, a nitro group, and a nitrile moiety, provides multiple reactive sites for the construction of complex molecular architectures. This strategic intermediate is particularly sought after for the synthesis of novel heterocyclic compounds with potential therapeutic applications, ranging from kinase inhibitors to anti-infective agents. The electron-withdrawing nature of the nitro and cyano groups, combined with the electron-donating hydroxyl groups, creates a unique electronic profile that can be exploited for various chemical transformations.

Given its growing importance, the efficient and cost-effective synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile is a critical consideration for researchers and process chemists. This guide provides a comprehensive cost-benefit analysis of three plausible synthetic pathways, offering an in-depth examination of their respective advantages and disadvantages. By presenting detailed experimental protocols, comparative data, and a thorough discussion of the underlying chemical principles, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic route tailored to their specific needs, whether for small-scale laboratory synthesis or large-scale production.

Comparative Overview of Synthetic Strategies

Three primary synthetic strategies for the preparation of 2,6-Dihydroxy-3-nitrobenzonitrile are evaluated in this guide:

  • Pathway 1: Late-Stage Nitration of 2,6-Dihydroxybenzonitrile. This approach involves the initial synthesis of the dihydroxybenzonitrile core, followed by the introduction of the nitro group in a subsequent step.

  • Pathway 2: Early-Stage Nitration and Subsequent Cyanation. This strategy commences with the nitration of a readily available precursor, followed by the introduction of the nitrile functionality.

  • Pathway 3: Functional Group Interconversion from a Pre-functionalized Aromatic Ring. This pathway explores the modification of existing functional groups on a commercially available, highly substituted benzene derivative.

The following table provides a high-level comparison of these three pathways based on key performance indicators.

MetricPathway 1: Late-Stage NitrationPathway 2: Early-Stage Nitration & CyanationPathway 3: Functional Group Interconversion
Overall Yield (Estimated) ModerateLow to ModerateModerate to High
Cost of Starting Materials Low to ModerateLowModerate
Number of Steps 3-44-52
Scalability ModerateModerateHigh
Safety & Environmental Concerns High (Nitration, Cyanation)High (Nitration, Cyanation, Halogenation)Moderate (Nucleophilic Substitution)
Key Challenges Regioselectivity of nitrationMulti-step synthesis, potential for low yieldsAvailability and cost of starting material

Pathway 1: Late-Stage Nitration of 2,6-Dihydroxybenzonitrile

This pathway commences with the synthesis of 2,6-dihydroxybenzonitrile, which is then subjected to nitration. The key challenge in this route lies in controlling the regioselectivity of the nitration step, as the hydroxyl and cyano groups exert competing directing effects.

Causality Behind Experimental Choices

The synthesis of the 2,6-dihydroxybenzonitrile intermediate can be efficiently achieved from resorcinol. A two-step process involving formylation via the Gattermann reaction to produce 2,6-dihydroxybenzaldehyde, followed by conversion of the aldehyde to a nitrile, is a well-established route. The Gattermann reaction is a classic method for the formylation of phenols.[1] The subsequent conversion of the aldehyde to the nitrile can be achieved through various methods, with the use of hydroxylamine hydrochloride offering a reliable and high-yielding transformation.[2]

The final nitration step is the most critical. The two hydroxyl groups are strongly activating and ortho-, para-directing, while the cyano group is deactivating and meta-directing. The combined effect of the two hydroxyl groups will strongly direct the incoming electrophile (the nitronium ion) to the positions ortho and para to them. Given the substitution pattern, the position between the two hydroxyl groups (position 2) is sterically hindered. The positions para to each hydroxyl group are occupied. Therefore, the most likely positions for nitration are positions 3 and 5. The cyano group at position 1 will direct meta, to positions 3 and 5. Thus, the directing effects of both the activating and deactivating groups are synergistic, favoring nitration at the desired position 3 (and potentially position 5). Careful control of reaction conditions, such as temperature and the concentration of the nitrating agent, is crucial to achieve mono-nitration and avoid the formation of dinitro byproducts.

Experimental Protocols

Step 1: Synthesis of 2,6-Dihydroxybenzaldehyde via Gattermann Reaction

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, place resorcinol (11.0 g, 0.1 mol) and anhydrous diethyl ether (100 mL).

  • Cool the mixture in an ice-salt bath to 0 °C.

  • While stirring vigorously, pass a stream of dry hydrogen chloride gas through the solution for 2-3 hours.

  • Add portion-wise zinc cyanide (11.7 g, 0.1 mol) over 30 minutes, maintaining the temperature below 5 °C.

  • Continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 12 hours.

  • Decant the ether and hydrolyze the resulting solid imine hydrochloride by heating with water (100 mL) at 80-90 °C for 1 hour.

  • Cool the mixture to room temperature. The product, 2,6-dihydroxybenzaldehyde, will precipitate.

  • Filter the solid, wash with cold water, and recrystallize from hot water to yield pure 2,6-dihydroxybenzaldehyde.

Step 2: Synthesis of 2,6-Dihydroxybenzonitrile

  • In a round-bottom flask, dissolve 2,6-dihydroxybenzaldehyde (13.8 g, 0.1 mol) in N,N-dimethylformamide (DMF, 100 mL).

  • Add hydroxylamine hydrochloride (7.6 g, 0.11 mol) and heat the mixture to reflux for 4 hours.[2]

  • Cool the reaction mixture and pour it into ice-water (500 mL).

  • The product, 2,6-dihydroxybenzonitrile, will precipitate.

  • Filter the solid, wash with water, and dry under vacuum. Recrystallization from an appropriate solvent such as ethanol/water may be performed for further purification.

Step 3: Nitration of 2,6-Dihydroxybenzonitrile

  • In a flask cooled in an ice-salt bath, carefully add 2,6-dihydroxybenzonitrile (13.5 g, 0.1 mol) to concentrated sulfuric acid (50 mL) while maintaining the temperature below 5 °C.

  • Prepare a nitrating mixture of concentrated nitric acid (7.0 mL, ~0.11 mol) and concentrated sulfuric acid (10 mL) and cool it to 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of 2,6-dihydroxybenzonitrile over 1 hour, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (500 g).

  • The product, 2,6-dihydroxy-3-nitrobenzonitrile, will precipitate as a yellow solid.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Visualization of Pathway 1

Pathway 1: Late-Stage Nitration Resorcinol Resorcinol Aldehyde 2,6-Dihydroxybenzaldehyde Resorcinol->Aldehyde Gattermann Reaction (HCl, Zn(CN)₂) Benzonitrile 2,6-Dihydroxybenzonitrile Aldehyde->Benzonitrile Nitrile Formation (NH₂OH·HCl, DMF) Final_Product 2,6-Dihydroxy-3-nitrobenzonitrile Benzonitrile->Final_Product Nitration (HNO₃, H₂SO₄)

Caption: Synthetic route via late-stage nitration.

Pathway 2: Early-Stage Nitration and Subsequent Cyanation

This pathway involves the initial nitration of a simple precursor, followed by the introduction of the cyano group. Resorcinol is again a logical starting point.

Causality Behind Experimental Choices

The direct nitration of resorcinol can lead to a mixture of products. However, methods for the selective synthesis of 2-nitroresorcinol are available.[3] To introduce the cyano group, a multi-step sequence is required. One plausible approach involves the conversion of one of the hydroxyl groups into a better leaving group, such as a halide, followed by a nucleophilic substitution with a cyanide salt. However, the reactivity of the two hydroxyl groups in 2-nitroresorcinol is not equivalent, and selective functionalization can be challenging.

A more controlled approach involves the conversion of the nitro group to an amino group, followed by a Sandmeyer reaction.[4][5] This classic transformation allows for the introduction of a cyano group via a diazonium salt intermediate. This route, while longer, offers better control over the final substitution pattern.

Experimental Protocols

Step 1: Synthesis of 2-Nitroresorcinol

  • In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve resorcinol (11.0 g, 0.1 mol) in a mixture of concentrated sulfuric acid (25 mL) and water (25 mL) at 0 °C.

  • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for 2 hours at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for another hour.

  • Pour the reaction mixture into ice water (500 mL).

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 2-nitroresorcinol.

Step 2: Reduction to 2-Amino-1,3-dihydroxybenzene

  • Dissolve 2-nitroresorcinol (15.5 g, 0.1 mol) in ethanol (200 mL) in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature until the theoretical amount of hydrogen is consumed.

  • Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to obtain 2-amino-1,3-dihydroxybenzene.

Step 3: Sandmeyer Reaction to form 2,6-Dihydroxybenzonitrile

  • Dissolve 2-amino-1,3-dihydroxybenzene (12.5 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL) and cool to 0 °C.

  • Slowly add a solution of sodium nitrite (7.2 g, 0.105 mol) in water (20 mL) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (10.0 g, 0.11 mol) and sodium cyanide (10.8 g, 0.22 mol) in water (100 mL) and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.

  • Cool the mixture and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,6-dihydroxybenzonitrile.

Step 4: Nitration of 2,6-Dihydroxybenzonitrile

This step is identical to Step 3 in Pathway 1.

Visualization of Pathway 2

Pathway 2: Early-Stage Nitration & Cyanation Resorcinol Resorcinol Nitroresorcinol 2-Nitroresorcinol Resorcinol->Nitroresorcinol Nitration (NaNO₂, H₂SO₄) Aminoresorcinol 2-Amino-1,3-dihydroxybenzene Nitroresorcinol->Aminoresorcinol Reduction (H₂, Pd/C) Benzonitrile 2,6-Dihydroxybenzonitrile Aminoresorcinol->Benzonitrile Sandmeyer Reaction (1. NaNO₂, HCl 2. CuCN, NaCN) Final_Product 2,6-Dihydroxy-3-nitrobenzonitrile Benzonitrile->Final_Product Nitration (HNO₃, H₂SO₄)

Caption: Synthetic route via early-stage nitration.

Pathway 3: Functional Group Interconversion from a Pre-functionalized Aromatic Ring

This pathway leverages a commercially available, highly substituted aromatic compound and modifies its functional groups to arrive at the target molecule. A promising starting material is 2,6-dichloro-3-nitrobenzaldehyde.

Causality Behind Experimental Choices

The presence of the electron-withdrawing nitro group in 2,6-dichloro-3-nitrobenzaldehyde activates the aromatic ring towards nucleophilic aromatic substitution (SNA_r).[6] The two chloro substituents can be displaced by hydroxide ions under appropriate conditions to form the desired dihydroxy compound. This double substitution is a powerful transformation that can significantly shorten the overall synthetic sequence. The aldehyde group can then be converted to the nitrile in a subsequent step. This approach is potentially the most efficient in terms of step-count, provided the starting material is readily available and the double substitution proceeds with high yield.

Experimental Protocols

Step 1: Double Nucleophilic Aromatic Substitution of 2,6-Dichloro-3-nitrobenzaldehyde

  • In a sealed pressure vessel, combine 2,6-dichloro-3-nitrobenzaldehyde (22.0 g, 0.1 mol) with a solution of sodium hydroxide (12.0 g, 0.3 mol) in water (100 mL).

  • Heat the mixture to 150-160 °C with vigorous stirring for 6-8 hours.

  • Cool the reaction vessel to room temperature and carefully vent any pressure.

  • Acidify the reaction mixture with concentrated hydrochloric acid to pH 1-2.

  • The product, 2,6-dihydroxy-3-nitrobenzaldehyde, will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Conversion to 2,6-Dihydroxy-3-nitrobenzonitrile

  • In a round-bottom flask, dissolve 2,6-dihydroxy-3-nitrobenzaldehyde (18.3 g, 0.1 mol) in DMF (100 mL).

  • Add hydroxylamine hydrochloride (7.6 g, 0.11 mol) and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and pour into ice-water (500 mL).

  • The final product, 2,6-dihydroxy-3-nitrobenzonitrile, will precipitate.

  • Filter the solid, wash with water, and dry under vacuum.

Visualization of Pathway 3

Pathway 3: Functional Group Interconversion Starting_Material 2,6-Dichloro-3-nitrobenzaldehyde Intermediate_Aldehyde 2,6-Dihydroxy-3-nitrobenzaldehyde Starting_Material->Intermediate_Aldehyde Double Nucleophilic Substitution (NaOH, H₂O, Heat) Final_Product 2,6-Dihydroxy-3-nitrobenzonitrile Intermediate_Aldehyde->Final_Product Nitrile Formation (NH₂OH·HCl, DMF)

Caption: Synthetic route via functional group interconversion.

Cost-Benefit Analysis

A comprehensive cost-benefit analysis must consider not only the price of raw materials but also factors such as process efficiency, operational complexity, safety, and environmental impact.

Cost of Reagents

The following table provides an estimated cost analysis for the key reagents in each pathway, based on typical laboratory-scale pricing. Prices are subject to variation based on supplier, purity, and quantity.

ReagentPathway 1Pathway 2Pathway 3Estimated Cost (per mole of product)
ResorcinolLow
Zinc CyanideModerate
Hydroxylamine HydrochlorideLow
Nitric AcidLow
Sulfuric AcidLow
Sodium NitriteLow
Palladium on CarbonHigh
Copper(I) CyanideModerate
Sodium CyanideLow
2,6-Dichloro-3-nitrobenzaldehydeModerate-High
Sodium HydroxideLow
N,N-Dimethylformamide (DMF)Moderate
Process Efficiency and Scalability
  • Pathway 1 offers a relatively straightforward approach with moderate overall yields. The Gattermann reaction can be technically demanding due to the use of gaseous HCl. The scalability of the nitration step requires careful thermal management.

  • Pathway 2 is the longest route and likely has the lowest overall yield due to the multiple transformations. The Sandmeyer reaction can be sensitive to reaction conditions, and the use of a hydrogenation step adds to the operational complexity and cost, especially at scale.

  • Pathway 3 is the most step-economical pathway and has the potential for high overall yield. The double nucleophilic aromatic substitution is a robust reaction that is generally scalable. The primary limitation is the availability and cost of the starting material, 2,6-dichloro-3-nitrobenzaldehyde.

Safety and Environmental Considerations

All three pathways involve hazardous reagents and reactions that require stringent safety protocols.

  • Nitration: Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled.[7][8] The use of concentrated nitric and sulfuric acids poses significant corrosion hazards. The waste streams from nitration are acidic and contain nitrated organic compounds, which are often toxic and require specialized disposal.[4][9]

  • Cyanation: Cyanide salts are acutely toxic and must be handled with extreme care.[10] Acidification of cyanide-containing waste streams can release highly toxic hydrogen cyanide gas. Waste treatment for cyanide involves oxidation to the less toxic cyanate, which adds to the overall process cost and complexity.[11][12]

  • Pathway 3 avoids the direct use of cyanide salts in the main synthetic route, which is a significant safety advantage. However, it still involves the handling of a nitroaromatic compound and requires high temperatures and pressures for the substitution reaction.

Conclusion and Recommendations

The choice of the optimal synthetic pathway for 2,6-Dihydroxy-3-nitrobenzonitrile depends heavily on the specific requirements of the project, including the desired scale of production, available budget, and the technical expertise of the research team.

  • Pathway 2, while being the longest and likely lowest yielding, provides a high degree of control over the substitution pattern. This route may be considered if high purity is paramount and other methods fail to provide the desired isomer. However, the multi-step nature and the use of expensive reagents like palladium on carbon make it less economically viable for larger-scale production.

  • For process development and scale-up, Pathway 3 presents the most promising approach. Its step-economy and potential for high yield make it an attractive option for industrial production. The primary hurdle is the cost and availability of the starting material, 2,6-dichloro-3-nitrobenzaldehyde. If this starting material can be sourced economically, this pathway is likely to be the most cost-effective and efficient route for the large-scale synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile.

Ultimately, a thorough evaluation of each step, including pilot-scale experiments to determine actual yields and purification requirements, is recommended before committing to a specific synthetic strategy for large-scale production.

References

  • Gattermann, L. (1907). Synthese aromatischer Aldehyde. Berichte der deutschen chemischen Gesellschaft, 40(2), 1767-1774.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,6-Dihydroxy-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-first protocol for the proper handling and disposal of 2,6-Dihydroxy-3-nitrobenzonitrile. As a specialty chemical, its unique structure—incorporating hydroxyl, nitro, and nitrile functional groups—necessitates a multi-faceted approach to its management as hazardous waste. This guide is designed for laboratory professionals in research and drug development, offering in-depth procedural guidance that prioritizes safety, environmental responsibility, and regulatory compliance. The causality behind each recommendation is explained to ensure a deep understanding of the risks and the rationale for each procedural step.

Hazard Profile and Chemical Characteristics

The primary hazards stem from two key areas:

  • The Nitrile Group (-CN): Nitriles are toxic organic compounds.[1] They can be harmful if swallowed, inhaled, or absorbed through the skin.[2] A significant risk associated with nitriles is the potential for release of hydrogen cyanide gas under acidic conditions or during thermal decomposition.[3][4]

  • The Nitroaromatic Group (-NO₂ on a benzene ring): Nitroaromatic compounds are often toxic and can be reactive.[5] They are metabolically reduced in the body, which can lead to cellular damage. Furthermore, many nitro compounds are thermally sensitive and can decompose exothermically or even explosively under heat, shock, or friction.[6][7] Hazardous decomposition products, such as nitrogen oxides (NOx), are typically liberated upon combustion.

This dual-hazard profile requires that 2,6-Dihydroxy-3-nitrobenzonitrile be handled as a toxic and potentially reactive hazardous substance.

Table 1: Synthesized Chemical Properties and Hazard Data

Property Value / Information Source / Rationale
GHS Hazard Class Acute Toxicity (Oral, Dermal, Inhalation); Serious Eye Irritation; Skin Irritation; Specific Target Organ Toxicity Based on analogous compounds like 3-Nitrobenzonitrile and 2,6-Dichloro-3-nitrobenzonitrile.[2][8]
Physical State Solid Crystalline Powder (Anticipated) Typical for similar small organic molecules.
Incompatibilities Strong Oxidizing Agents, Strong Acids, Strong Bases, Reducing Agents Nitro compounds react violently with oxidizing agents and reducing agents.[5][9] Nitriles can be hydrolyzed by strong acids and bases.[10]

| HazardousDecomposition | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen Cyanide (HCN) | Common decomposition products for nitro-containing organic nitriles.[11] |

Core Directive: Immediate Safety and Handling

Prior to handling or disposal, ensure all requisite safety measures are in place. This is a non-negotiable prerequisite for any procedure involving this compound.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent exposure through all potential routes.

  • Hand Protection: Wear nitrile or butyl rubber gloves.[5] Always double-glove if handling significant quantities or for prolonged periods. Discard gloves immediately if contamination is suspected.

  • Eye Protection: Chemical safety goggles are mandatory. For procedures with a splash risk, a full-face shield should be worn in addition to goggles.

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection: All handling of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[12]

Engineering Controls
  • Chemical Fume Hood: Mandatory for all weighing, transfer, and dissolution steps.

  • Safety Shower & Eyewash Station: Ensure unobstructed access to a functional safety shower and eyewash station.[5]

Disposal Workflow: From Generation to Final Disposition

The following workflow provides a logical decision-making process for the safe disposal of 2,6-Dihydroxy-3-nitrobenzonitrile. This process ensures regulatory compliance and minimizes risk to personnel and the environment.

DisposalWorkflow cluster_prep Phase 1: Preparation & Segregation cluster_path Phase 2: Disposal Path Selection cluster_direct Path A: Direct Disposal (Recommended) cluster_treat Path B: On-Site Treatment (Advanced) start Waste Generated (2,6-Dihydroxy-3-nitrobenzonitrile) characterize Characterize as Acutely Hazardous Waste start->characterize Immediately segregate Segregate from all other waste streams characterize->segregate decision Perform On-Site Risk Reduction? segregate->decision package_direct Package in sealed, labeled, compatible container decision->package_direct No hydrolysis Step 1: Alkaline Hydrolysis of Nitrile Group (See Protocol 3.1) decision->hydrolysis Yes contact_ehs_direct Contact EHS / Licensed Hazardous Waste Contractor package_direct->contact_ehs_direct end_node Waste Removed for Final Disposition (Incineration) contact_ehs_direct->end_node package_treated Step 2: Package treated waste solution hydrolysis->package_treated contact_ehs_treated Step 3: Contact EHS for disposal of treated waste package_treated->contact_ehs_treated contact_ehs_treated->end_node

Caption: Disposal decision workflow for 2,6-Dihydroxy-3-nitrobenzonitrile.

Protocol: On-Site Risk Reduction via Alkaline Hydrolysis (Advanced)

This procedure is designed to reduce the acute toxicity of the waste by hydrolyzing the nitrile group. This is an advanced procedure that should only be performed by personnel experienced with handling hazardous reagents and who have performed a thorough risk assessment. The default and simplest path is always direct disposal (Path A).

Causality: Alkaline hydrolysis converts the nitrile functional group into a carboxylate salt and ammonia.[1][10][13] This transformation eliminates the primary hazard associated with the nitrile group—the potential release of cyanide. Sodium hydroxide is a common and effective reagent for this purpose.

Materials:

  • 2,6-Dihydroxy-3-nitrobenzonitrile waste

  • 10% Sodium Hydroxide (NaOH) solution

  • Large borosilicate glass beaker (at least 10x the volume of the waste solution)

  • Stir bar and magnetic stir plate

  • pH paper or calibrated pH meter

Procedure:

  • Work Area Setup: Perform all steps inside a certified chemical fume hood. Place the stir plate and beaker in a secondary containment tray.

  • Initial Dilution: If the waste is a solid, dissolve it in a minimal amount of a water-miscible solvent like isopropanol. If it is in a non-aqueous solution, proceed to the next step but be prepared for potential phase separation.

  • Slow Addition to Base: Slowly and carefully add the waste solution dropwise to the 10% NaOH solution while stirring vigorously. The hydrolysis reaction can be exothermic; slow addition is critical to control the temperature. The ratio should be approximately 100 mL of 10% NaOH for every 1 gram of nitrile compound.

  • Reaction Monitoring: Continue stirring the mixture at room temperature for a minimum of 12 hours. The reaction progress can be monitored by checking the pH. The solution should remain strongly basic (pH > 12). If the pH drops, add more NaOH solution.

  • Verification (Optional): For rigorous confirmation, a sample can be analyzed via Infrared (IR) spectroscopy to confirm the disappearance of the nitrile peak (around 2220-2260 cm⁻¹).

  • Final Neutralization: Once the reaction is complete, slowly neutralize the solution to a pH between 6 and 8 by adding a dilute acid (e.g., 1M Hydrochloric Acid). Perform this step with extreme caution as it can also generate heat.

  • Packaging: Transfer the final, neutralized aqueous solution into a clearly labeled hazardous waste container. The label must read "Treated 2,6-Dihydroxy-3-nitrobenzonitrile Waste" and list all components (water, sodium chloride, the resulting organic salt).

Final Waste Packaging and Disposal

Whether you choose direct disposal (Path A) or on-site treatment (Path B), the final waste must be managed in accordance with institutional and national regulations, such as those set by the U.S. Environmental Protection Agency (EPA).[14]

  • Container: Use a robust, leak-proof container with a screw cap that is chemically compatible with the waste. For untreated solid waste or organic solutions, high-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The container must be labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "2,6-Dihydroxy-3-nitrobenzonitrile"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation.

    • The name of the generating researcher and laboratory.

  • Storage: Store the sealed container in a designated satellite accumulation area that is secure and has secondary containment. Do not store with incompatible materials, especially oxidizing agents.[5]

  • Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposition, which is typically high-temperature incineration.

Spill Management Protocol

In the event of an accidental release, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert all personnel in the vicinity. If the spill is large or involves airborne dust, evacuate the laboratory and contact your institution's emergency response team.

  • Secure the Area: Restrict access to the spill area. Eliminate all ignition sources if any flammable solvents are present.

  • Don PPE: Before attempting any cleanup, don the full PPE described in Section 2.1, including respiratory protection if necessary.

  • Containment & Cleanup:

    • For Solid Spills: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. Do not sweep the dry powder. Carefully scoop the mixture into a designated hazardous waste container.

    • For Liquid Spills: Contain the spill using absorbent pads or booms. Once contained, absorb the material with vermiculite, sand, or a chemical spill pillow. Place the contaminated absorbent material into a hazardous waste container.

  • Decontamination: Decontaminate the spill area using a cloth or sponge wetted with a soap and water solution. Wipe the area thoroughly. Place all cleaning materials into the hazardous waste container.

  • Disposal: Seal, label, and dispose of the spill cleanup waste container following the procedures outlined in Section 4.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and responsible management of 2,6-Dihydroxy-3-nitrobenzonitrile waste, upholding the highest standards of scientific integrity and operational safety.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Nitrobenzonitrile. Retrieved from [Link]

  • Peter, J. K., et al. (2024). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation.
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  • Chemwatch. (n.d.). GHS Safety Data Sheet: 4-AMINO-3-NITRO BENZONITRILE.
  • ResearchGate. (2022). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Nitrous Oxide. Retrieved from [Link]

  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from Croner-i professional safety resources.
  • SciELO. (n.d.). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles.
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  • Frontiers. (2019). Impact of Nitriles on Bacterial Communities. Retrieved from [Link]

  • University of Maryland, Baltimore. (n.d.). EPA Hazardous Waste Codes. Retrieved from Environmental Safety, Sustainability and Risk (ESSR) department.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • ResearchGate. (2025). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]

  • U.S. Army Corps of Engineers. (2002). Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography.
  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA standards applicable to medical and safety uses of pure nitrogen gas. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Quora. (2019). What happens when nitriles undergo acid hydrolysis? Retrieved from [Link]

  • National Research Council Canada. (n.d.). Thermal decomposition products of polyacrylonitrile.
  • Chemius. (n.d.). Safety Data Sheet: Nitro Razredčilo.
  • PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzonitrile. Retrieved from [Link]

  • LibreTexts. (2025). Chemistry of Nitriles.
  • State of Maine. (n.d.). Chapter 850: Identification of Hazardous Wastes.
  • Wikipedia. (n.d.). Cyanide poisoning. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of thermal decomposition of yttrium nitrate hexahydrate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Community Sustainability Workgroup (CSWAB). (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2025). Thermal decomposition of pyridoxine: An evolved gas analysis-ion attachment mass spectrometry study. Retrieved from [Link]

  • ResearchGate. (2019). Impact of Nitriles on Bacterial Communities. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
  • American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

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